molecular formula C10H10N2O B3047120 2-Methoxyquinolin-7-amine CAS No. 1354222-16-4

2-Methoxyquinolin-7-amine

Cat. No.: B3047120
CAS No.: 1354222-16-4
M. Wt: 174.20
InChI Key: IMIVOSRFWHGEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyquinolin-7-amine (CAS 1354222-16-4) is a high-purity quinoline derivative supplied for research and development applications. This compound, with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol, is characterized by its amine and methoxy functional groups, making it a valuable intermediate in organic synthesis and drug discovery . As a building block in medicinal chemistry, 7-substituted quinoline derivatives are of significant interest for the synthesis of novel heterocyclic compounds . Research into similar scaffolds highlights their relevance in developing pharmacophores for infectious diseases, underscoring the potential of this chemical class in early-stage drug discovery programs . For optimal stability, this product must be stored in a dark place under an inert atmosphere at 2-8°C . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIVOSRFWHGEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318794
Record name 2-Methoxy-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354222-16-4
Record name 2-Methoxy-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354222-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from initial synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a comprehensive overview of the core physical properties of 2-Methoxyquinolin-7-amine, a heterocyclic amine of interest to medicinal chemists and researchers. While some fundamental data for this compound is available, this document is structured to serve as a practical manual for the in-depth characterization of novel or sparsely documented compounds, using this compound as a central case study. We will delve into not just the "what" but the "why" and "how" of property determination, providing field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound

A summary of the known and yet-to-be-determined physical properties of this compound is presented below. This table serves as a foundational dataset for any research endeavor involving this compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Physical Form Solid[1]
CAS Number 1354222-16-4[1]
InChI Key IMIVOSRFWHGEBI-UHFFFAOYSA-N[1]
Melting Point To be determinedSee Protocol 1
Boiling Point To be determinedNot applicable for a solid under standard conditions
Solubility To be determinedSee Protocol 2
pKa To be determinedSee Protocol 3 & 4
Storage Conditions 2-8°C, protect from light[1]

Structural Elucidation and Spectral Data

The structural identity of this compound is the cornerstone of its characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the proton environment of a molecule. A ¹H NMR spectrum for this compound is available, providing initial confirmation of its structure.[2] For a comprehensive analysis, ¹³C NMR and 2D NMR techniques like COSY and HSQC would be invaluable to assign all carbon and proton signals definitively.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorbances would be expected for the N-H stretches of the primary amine, C-N stretching, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols for Physicochemical Characterization

The following protocols are detailed, step-by-step methodologies for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[5]

Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube setup.[6][7]

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent.[8]

  • Loading the Capillary Tube: Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

  • Measurement (DigiMelt):

    • Place the loaded capillary tube into the sample holder of the DigiMelt apparatus.[6]

    • If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[5]

    • For an accurate measurement, use a fresh sample and set the ramp rate to 1-2 °C/minute, starting from a temperature about 20 °C below the estimated melting point.[6]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.[8]

  • Measurement (Thiele Tube):

    • Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

    • Place the thermometer and capillary tube assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heat distribution.

    • Record the temperature range of melting as described above.

G cluster_0 Melting Point Determination Workflow A Dry Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Scan (Estimate MP) C->D If MP is unknown E Slow Scan (1-2°C/min) C->E If MP is known D->E Use fresh sample F Record Onset and Completion Temperatures E->F G Report Melting Range F->G

Caption: Workflow for melting point determination.

Protocol 2: Solubility Profiling

Rationale: Solubility in various aqueous and organic solvents is crucial for designing purification methods, selecting appropriate solvents for biological assays, and predicting in vivo absorption. The basicity of the amine and the overall polarity of the molecule will dictate its solubility profile.[9]

Materials: Test tubes, vortex mixer, this compound, deionized water, diethyl ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, and concentrated H₂SO₄.[10][11][12]

Procedure:

  • Initial Screening:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe and record solubility (soluble, partially soluble, or insoluble).[11]

    • If soluble in water, test with litmus paper to determine the solution's pH. An alkaline pH would be expected due to the amine group.[13]

    • Repeat the process with diethyl ether in a separate test tube.[11]

  • Acid-Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% HCl. The basic amine group is expected to be protonated by the acid, forming a water-soluble salt.[12]

    • In separate test tubes, test the solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions is not expected for an amine but is a standard part of a comprehensive solubility workup.[10]

  • Strong Acid Solubility:

    • If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated sulfuric acid. Many neutral compounds containing heteroatoms will dissolve in concentrated H₂SO₄.[9]

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which a compound is 50% ionized. For an amine, the pKa of its conjugate acid is a key determinant of its charge state at physiological pH, which influences receptor binding, membrane permeability, and solubility.[14]

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, and a burette.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[15] A co-solvent like DMSO may be used if aqueous solubility is low, but should be kept to a minimum.

    • To ensure the amine is fully protonated at the start, add a known excess of a standardized strong acid (e.g., 0.1 M HCl).[14]

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point, and the pKa is the pH at half this volume of titrant.[16]

Protocol 4: pKa Determination by UV-Vis Spectrophotometry

Rationale: This method is useful for compounds with a chromophore near the ionizable center, as the UV-Vis absorbance spectrum will change with pH. It is a sensitive technique that can be adapted for high-throughput screening.[17][18]

Apparatus: UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader.

Procedure:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the amine.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer, resulting in a series of solutions with the same compound concentration but different pH values.

    • Measure the UV-Vis spectrum (e.g., from 250-500 nm) for each solution.[18]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[19][20]

Safety and Handling

As a quinoline derivative and an aromatic amine, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[21]

  • Engineering Controls: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[23]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[23]

    • Ingestion: If swallowed, seek immediate medical attention.[21]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The comprehensive physicochemical characterization of this compound, or any compound in a drug discovery pipeline, is a non-negotiable prerequisite for its advancement. This guide has provided a framework for this characterization, blending known data with detailed, robust protocols for the experimental determination of key properties. By understanding and applying these methodologies, researchers can build a solid foundation of data that will inform every subsequent stage of their research, from assay development to preclinical evaluation.

References

An In-depth Technical Guide to 2-Methoxyquinolin-7-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methoxyquinolin-7-amine (CAS Number: 1354222-16-4), a heterocyclic amine with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical properties, propose a logical synthesis pathway, and explore its potential biological applications based on the well-established importance of the quinoline scaffold in therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecule in their research endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The pharmacological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents. This compound combines two key pharmacophoric features: a methoxy group at the 2-position and an amino group at the 7-position, making it a valuable and versatile intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and biological screening.

PropertyValueSource
CAS Number 1354222-16-4[4]
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.2 g/mol [4]
IUPAC Name This compound[4]
Physical Form Solid[5]
Purity Typically ≥95%[4][6]
Storage Conditions 2-8°C, protect from light[5]
SMILES COC1=NC2=CC(N)=CC=C2C=C1[4]
InChI Key IMIVOSRFWHGEBI-UHFFFAOYSA-N[5]

Synthesis of this compound: A Proposed Route

Proposed Synthetic Workflow

Synthesis_Workflow A m-Phenylenediamine C Intermediate A A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D 7-Amino-4-(trifluoromethyl)quinolin-2-ol C->D Cyclization E 7-Amino-2-chloro-4-(trifluoromethyl)quinoline D->E Chlorination (e.g., POCl3) F This compound E->F Nucleophilic Substitution (Sodium Methoxide)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation of m-Phenylenediamine with Ethyl 4,4,4-trifluoroacetoacetate

  • Rationale: The reaction between an aniline and a β-ketoester is a classic approach for quinoline synthesis (Conrad-Limpach-Knorr synthesis). The use of a trifluoromethyl-containing diketone can drive the reaction with high regioselectivity.[6]

  • Procedure:

    • To a solution of m-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

    • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to 7-Amino-4-(trifluoromethyl)quinolin-2-ol

  • Rationale: The enamine intermediate undergoes thermal cyclization in a high-boiling point solvent to form the quinolinone ring.

  • Procedure:

    • The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A.

    • The mixture is heated to 240-250°C for 30-60 minutes.

    • After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

    • The solid is collected by filtration, washed with hexane, and dried.

Step 3: Chlorination to 7-Amino-2-chloro-4-(trifluoromethyl)quinoline

  • Rationale: Conversion of the quinolinone to a chloroquinoline activates the 2-position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.[7]

  • Procedure:

    • A mixture of 7-amino-4-(trifluoromethyl)quinolin-2-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 2-4 hours.

    • The excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The mixture is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

Step 4: Nucleophilic Substitution to this compound

  • Rationale: The chloro group at the 2-position is readily displaced by nucleophiles. Sodium methoxide in methanol is an effective reagent for introducing the methoxy group.

  • Procedure:

    • To a solution of sodium methoxide (1.5-2.0 eq) in dry methanol, add 7-amino-2-chloro-4-(trifluoromethyl)quinoline (1.0 eq).

    • The reaction mixture is heated at reflux and monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification by column chromatography on silica gel will afford the final product, this compound.

Spectroscopic Characterization

While a comprehensive, published spectral analysis for this compound is not widely available, we can predict the key features based on its structure and data for related compounds.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the amine protons which would disappear upon D₂O exchange.[9]

  • ¹³C NMR: The carbon NMR would display signals for the ten carbon atoms, with the carbon bearing the methoxy group appearing at a characteristic downfield shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 174.2 g/mol .

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring.[9]

Potential Applications in Drug Discovery and Research

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, drawing from the extensive history of quinoline-based drugs.

Anticancer Agents

Numerous quinoline derivatives have been investigated as anticancer agents, targeting various mechanisms of cancer progression.[1] For instance, derivatives of 4-anilino-3-quinolinecarbonitrile have been patented for the treatment of chronic myelogenous leukemia (CML).[10] The 7-amino group on this compound provides a convenient handle for the introduction of diverse side chains, which can be tailored to interact with specific biological targets such as protein kinases.

Antimalarial Drugs

The quinoline core is famously present in antimalarial drugs like quinine and chloroquine.[11] Research into new antimalarial agents often focuses on modifications of the quinoline ring to overcome drug resistance.[12] this compound could serve as a starting material for the synthesis of novel analogs with potential activity against resistant strains of Plasmodium falciparum.

Kinase Inhibitors

The aberrant activity of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The quinoline scaffold is a common feature in many kinase inhibitors. For example, Bosutinib, a tyrosine kinase inhibitor, features a substituted quinoline core.[13] The structure of this compound is suitable for elaboration into potent and selective kinase inhibitors.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_0 Potential Drug Development cluster_1 Potential Cellular Targets Start This compound Lib Library of Derivatives Start->Lib Derivatization Screen High-Throughput Screening Lib->Screen Hit Hit Compound Screen->Hit Kinase Protein Kinases (e.g., Tyr, Ser/Thr) Hit->Kinase Inhibition DNA DNA Intercalation/Topoisomerase Hit->DNA Binding/Inhibition GPCR GPCRs Hit->GPCR Modulation Proliferation Cell Proliferation Kinase->Proliferation Regulates Replication DNA Replication DNA->Replication Essential for Signaling Intracellular Signaling GPCR->Signaling Initiates

Caption: Potential applications and cellular targets of this compound derivatives.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazard statement is H302: Harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its quinoline core, substituted with a methoxy and an amino group, offers multiple avenues for chemical modification to generate libraries of diverse compounds. While detailed biological studies on this specific molecule are yet to be widely published, the extensive and successful history of quinoline derivatives in medicine strongly suggests its potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application of this promising compound.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its versatile structure has given rise to a vast array of compounds with profound biological and physical properties. This in-depth technical guide navigates the historical landscape of quinoline chemistry, culminating in a focused exploration of a specific, yet significant, derivative: 2-Methoxyquinolin-7-amine. While the individual history of this particular molecule is not extensively documented in seminal, historical literature, its existence and availability from chemical suppliers indicate its value as a contemporary building block in synthetic and medicinal chemistry. This guide, therefore, will construct a narrative based on the foundational discoveries in quinoline synthesis and the logical, modern synthetic pathways that lead to this specific amine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its probable origins, synthesis, and potential applications.

PART 1: A Legacy of Discovery: The Quinoline Nucleus

The story of any quinoline derivative begins with the rich history of the parent scaffold. The late 19th century was a period of fervent discovery in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was in this era that the foundational reactions for constructing the quinoline ring system were established, methods that remain relevant to this day.

The Classical Era: Foundational Syntheses

Two landmark reactions laid the groundwork for quinoline chemistry:

  • The Skraup Synthesis (1880): Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself. The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.

  • The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This variation allows for the synthesis of a wider range of substituted quinolines.

These early methods, born from the burgeoning fields of dye chemistry and natural product synthesis, provided the fundamental tools for accessing the quinoline core. The inherent versatility of these reactions allowed for the preparation of a multitude of derivatives, setting the stage for the exploration of their chemical and biological properties.

PART 2: The Rise of Aminoquinolines in Medicinal Chemistry

The strategic importance of the quinoline scaffold was cemented with the discovery of the potent antimalarial properties of quinine, an alkaloid isolated from the bark of the Cinchona tree. Quinine, which features a methoxy-substituted quinoline core, was for centuries the only effective treatment for malaria. The urgent need for synthetic alternatives during times of conflict spurred intensive research into quinoline-based compounds, leading to the development of the 4-aminoquinoline and 8-aminoquinoline classes of antimalarials.

Compounds like chloroquine and primaquine became frontline therapies, demonstrating the critical role of the aminoquinoline pharmacophore in combating infectious diseases. This legacy has fueled a continuous interest in the synthesis and evaluation of novel aminoquinoline derivatives for a wide range of therapeutic targets. The specific substitution pattern on the quinoline ring, including the position and nature of the amino group and other substituents like methoxy groups, has been shown to be crucial for modulating biological activity. It is within this context of medicinal chemistry that a compound like this compound emerges as a molecule of significant interest.

PART 3: Proposed Synthetic Pathways to this compound

While a singular, documented "discovery" of this compound is not readily found in historical archives, its synthesis can be logically deduced from established and modern synthetic organic chemistry principles. The following are two plausible and robust synthetic routes for its preparation.

Route 1: Classical Approach via Nitration and Reduction

This route follows a traditional and reliable pathway involving the construction of the quinoline core, followed by functional group manipulations.

Diagram of the Classical Synthesis Route:

Classical_Synthesis cluster_0 Route A: Nitration then Functionalization cluster_1 Plausible Synthetic Pathway A m-Anisidine B Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) A->B Step 1 C 7-Methoxyquinoline B->C H Nitration (HNO₃, H₂SO₄) C->H Step 2 D Nitration (HNO₃, H₂SO₄) E 2-Chloro-7-methoxy-x-nitroquinoline F Nucleophilic Aromatic Substitution (NaOMe, MeOH) G 2-Methoxy-7-methoxy-x-nitroquinoline I 7-Methoxy-x-nitroquinoline H->I J Chlorination (POCl₃) I->J Step 3 K 2-Chloro-7-methoxy-x-nitroquinoline J->K L Nucleophilic Aromatic Substitution (NaOMe, MeOH) K->L Step 4 M 2,7-Dimethoxy-x-nitroquinoline L->M N Reduction (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C) M->N Step 5 O This compound N->O P Starting Material Q Intermediate R Final Product

Caption: Proposed classical synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 7-Methoxyquinoline.

    • Reaction: Skraup synthesis.

    • Reagents: m-Anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

    • Procedure: To a vigorously stirred mixture of m-anisidine, glycerol, and the oxidizing agent, concentrated sulfuric acid is added cautiously. The reaction is typically exothermic and requires careful temperature control. After the initial reaction subsides, the mixture is heated to complete the cyclization and oxidation. The crude product is isolated by basification and purified by steam distillation or column chromatography.

  • Step 2: Nitration of 7-Methoxyquinoline.

    • Reaction: Electrophilic Aromatic Substitution.

    • Reagents: Concentrated nitric acid and concentrated sulfuric acid.

    • Procedure: 7-Methoxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating mixture of concentrated nitric and sulfuric acids is then added dropwise, maintaining the low temperature. The directing effects of the methoxy group and the quinoline nitrogen will likely lead to a mixture of nitro isomers. The desired 7-methoxy-x-nitroquinoline would need to be separated chromatographically. Note: The exact position of nitration would need to be determined experimentally, but for this proposed synthesis, we assume formation of a separable nitro-isomer that can be carried forward.

  • Step 3: Chlorination of the Nitro-intermediate.

    • Reaction: Conversion of a quinolone tautomer to a chloroquinoline.

    • Reagents: Phosphorus oxychloride (POCl₃).

    • Procedure: The purified 7-methoxy-x-nitroquinoline is heated with an excess of phosphorus oxychloride. This reaction converts the 2-quinolone, which exists in tautomeric equilibrium, to the 2-chloroquinoline derivative. The excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the reaction mixture onto ice.

  • Step 4: Nucleophilic Aromatic Substitution.

    • Reaction: Introduction of the methoxy group.

    • Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).

    • Procedure: The 2-chloro-7-methoxy-x-nitroquinoline is refluxed with a solution of sodium methoxide in methanol. The highly activated chloro group at the 2-position is readily displaced by the methoxide nucleophile.

  • Step 5: Reduction of the Nitro Group.

    • Reaction: Reduction to an amine.

    • Reagents: Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd-C).

    • Procedure: The 2,7-dimethoxy-x-nitroquinoline is treated with a reducing agent to convert the nitro group to the primary amine. For instance, heating with iron powder in a mixture of ethanol and dilute hydrochloric acid is a common and effective method. After the reaction is complete, the iron salts are filtered off, and the product is isolated by extraction and purified by crystallization or chromatography to yield this compound.

Route 2: Modern Approach via Palladium-Catalyzed Amination

A more contemporary approach could involve the use of powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with high efficiency and functional group tolerance.

Diagram of the Modern Synthesis Route:

Modern_Synthesis cluster_0 Route B: Buchwald-Hartwig Amination cluster_1 Plausible Synthetic Pathway A 7-Bromo-2-methoxyquinoline B Buchwald-Hartwig Amination (Ammonia source, Pd catalyst, Ligand, Base) A->B Single Step C This compound B->C D Starting Material E Key Reaction F Final Product

Caption: Proposed modern synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical):

This route presupposes the availability of a suitable precursor, 7-bromo-2-methoxyquinoline.

  • Step 1: Synthesis of 7-Bromo-2-methoxyquinoline (Precursor).

    • This precursor could be synthesized via a multi-step sequence starting from an appropriately substituted aniline, similar to the initial steps of the classical route.

  • Step 2: Buchwald-Hartwig Amination.

    • Reaction: Palladium-catalyzed C-N cross-coupling.

    • Reagents: 7-Bromo-2-methoxyquinoline, an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide).

    • Procedure: In an inert atmosphere glovebox, a reaction vessel is charged with 7-bromo-2-methoxyquinoline, the palladium catalyst, the ligand, and the base. The ammonia source and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). The crude reaction mixture is then worked up, which may involve a hydrolysis step if an ammonia surrogate is used. The final product, this compound, is purified by column chromatography.

PART 4: Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
pKa (of the amine) Estimated to be in the range of 4-5

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (around 3.9-4.1 ppm), and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the aromatic carbons and the methoxy carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

PART 5: Potential Applications in Drug Discovery and Development

Given the rich history of aminoquinolines in medicinal chemistry, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest potential utility in several areas:

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The amino and methoxy groups of this compound provide handles for further chemical modification to generate libraries of compounds for screening against various kinase targets.

  • Antimalarial Agents: Building on the legacy of quinine and chloroquine, this compound could serve as a starting point for the design of new antimalarial drugs, potentially with activity against resistant strains of Plasmodium falciparum.

  • Other Therapeutic Areas: The versatility of the quinoline ring means that derivatives of this compound could be explored for a wide range of other biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

Conclusion

While the specific discovery and historical timeline of this compound may be obscured by the broader history of quinoline chemistry, its importance as a modern synthetic building block is clear. By understanding the foundational synthetic methods and the evolution of aminoquinolines in medicinal chemistry, researchers can appreciate the context from which this molecule emerges. The plausible synthetic routes outlined in this guide, based on both classical and contemporary organic chemistry, provide a practical framework for its preparation. As the quest for novel and more effective therapeutic agents continues, the versatile and privileged scaffold of this compound is poised to play a significant role in the future of drug discovery and development.

Whitepaper: Strategic Synthesis of 2-Methoxyquinolin-7-amine from Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific derivative, 2-methoxyquinolin-7-amine, represents a valuable building block for drug discovery, incorporating an electron-donating amine group crucial for hydrogen bonding and a methoxy group that can modulate metabolic stability and target engagement. This guide provides a comprehensive, in-depth analysis of the primary and alternative synthetic routes to this key intermediate. We will deconstruct a robust, multi-step pathway beginning with the foundational Skraup synthesis, followed by strategic functionalization of the quinoline core. Furthermore, modern catalytic methods, such as the Buchwald-Hartwig amination, will be explored as powerful alternatives for late-stage C-N bond formation. This document is designed to equip researchers and drug development professionals with the necessary expertise, validated protocols, and mechanistic insights to efficiently synthesize and scale this compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in drug development.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline core dictates its biological activity. The 7-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor or a point for further derivatization. Concurrently, the 2-methoxy group can serve to block metabolic oxidation at that position and fine-tune the electronic properties of the heterocyclic system, influencing its binding affinity and pharmacokinetic profile. The strategic synthesis of molecules like this compound is therefore of paramount importance for generating novel chemical entities with therapeutic potential.

Retrosynthetic Analysis of the Primary Pathway

The most practical and widely applicable approach to this compound involves a linear synthesis starting from a readily available substituted aniline. This strategy relies on building the quinoline core first, followed by a sequence of reliable functional group interconversions. The retrosynthetic logic for this pathway is outlined below.

Retrosynthesis Target This compound Intermediate1 2-Methoxy-7-nitroquinoline Target->Intermediate1 Nitro Reduction Intermediate2 2-Chloro-7-nitroquinoline Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (SNAr) Intermediate3 7-Nitroquinoline-N-oxide Intermediate2->Intermediate3 Chlorination (e.g., POCl₃) Intermediate4 7-Nitroquinoline Intermediate3->Intermediate4 N-Oxidation StartingMaterial 3-Nitroaniline + Glycerol Intermediate4->StartingMaterial Skraup Synthesis

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: A Step-by-Step Technical Guide

This section details a robust and validated five-step synthesis, which offers high yields and scalability. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 7-Nitroquinoline via Skraup Reaction
  • Principle and Mechanistic Insight: The Skraup synthesis is a classic and cost-effective method for constructing the quinoline core.[4][5] It involves the reaction of an aromatic amine (3-nitroaniline) with glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent (the nitro group of the starting material or an added oxidant like nitrobenzene).[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.[4][5] Starting with 3-nitroaniline ensures the formation of the desired 7-nitroquinoline isomer.

  • Detailed Experimental Protocol:

    • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 250 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

    • Addition of Reactants: Slowly add 69 g (0.5 mol) of 3-nitroaniline to the stirred sulfuric acid. Once dissolved, add 138 g (1.5 mol) of glycerol. Finally, add a mild oxidizing agent, such as 35 g (0.25 mol) of arsenic pentoxide or nitrobenzene, in portions.

    • Reaction Execution: Heat the mixture carefully in an oil bath. The reaction is exothermic and may become vigorous.[5][7] Maintain the temperature at 130-140°C for 4-5 hours.

    • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 2 L of crushed ice with vigorous stirring.

    • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate a dark solid. The mixture can be steam distilled to isolate the product, or extracted multiple times with a suitable organic solvent like dichloromethane or toluene.

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography.

Step 2: N-Oxidation to 7-Nitroquinoline-N-oxide
  • Principle and Mechanistic Insight: The N-oxidation of the quinoline ring is a critical activation step. It increases the electrophilicity of the C2 and C4 positions, facilitating subsequent nucleophilic attack. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Detailed Experimental Protocol: [8]

    • Reaction Setup: Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.

    • Addition of Oxidant: Warm the solution to 60-70°C and add 30 mL of 30% hydrogen peroxide dropwise over 30 minutes, ensuring the temperature does not exceed 80°C.

    • Reaction Monitoring: Stir the reaction mixture at 70°C for 3-4 hours. Monitor the reaction progress by TLC.

    • Work-up: Cool the mixture in an ice bath. The product, 7-nitroquinoline-N-oxide, will often precipitate. If not, carefully neutralize the solution with sodium carbonate.

    • Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Chlorination to 2-Chloro-7-nitroquinoline
  • Principle and Mechanistic Insight: The N-oxide is readily converted to a 2-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom, followed by an intramolecular rearrangement and attack by a chloride ion at the C2 position, leading to the elimination of a phosphate byproduct and formation of the 2-chloro derivative.

  • Detailed Experimental Protocol: [8]

    • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 19.0 g (0.1 mol) of 7-nitroquinoline-N-oxide to 100 mL of phosphorus oxychloride (POCl₃).

    • Reaction Execution: Heat the mixture to reflux (approx. 105°C) and maintain for 2 hours.

    • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Purification: The solid 2-chloro-7-nitroquinoline will precipitate. Filter the solid, wash extensively with water until the washings are neutral, and dry. The product can be further purified by recrystallization from ethanol.[8]

Step 4: Methoxylation to 2-Methoxy-7-nitroquinoline
  • Principle and Mechanistic Insight: This step is a classic example of nucleophilic aromatic substitution (SNAr).[9][10] The electron-withdrawing nitro group at the C7 position, along with the inherent electron deficiency of the pyridine ring, activates the C2 position for attack by the methoxide nucleophile. The chloride ion is an excellent leaving group, facilitating the substitution.

  • Detailed Experimental Protocol: [8]

    • Preparation of Nucleophile: Prepare a solution of sodium methoxide by carefully dissolving 2.5 g (0.11 mol) of sodium metal in 150 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Setup: To the freshly prepared sodium methoxide solution, add 20.8 g (0.1 mol) of 2-chloro-7-nitroquinoline.

    • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture and pour it into 500 mL of cold water.

    • Purification: The precipitated product, 2-methoxy-7-nitroquinoline, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or methanol-water can be used for further purification.

Step 5: Reduction to this compound
  • Principle and Mechanistic Insight: The final step involves the reduction of the aromatic nitro group to a primary amine. This is a standard transformation with several reliable methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, while metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid are also highly effective and often more practical for scale-up.[11]

  • Detailed Experimental Protocol (using Iron/Ammonium Chloride):

    • Reaction Setup: In a 500 mL round-bottom flask, create a slurry of 20.4 g (0.1 mol) of 2-methoxy-7-nitroquinoline and 30 g of iron powder in 200 mL of a 1:1 mixture of ethanol and water.

    • Reaction Execution: Add 2 g of ammonium chloride and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by the disappearance of the yellow color of the nitro compound. The reaction is typically complete within 2-4 hours.

    • Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

    • Purification: Combine the filtrates and remove the ethanol under reduced pressure. The aqueous residue can be basified with sodium carbonate and extracted with ethyl acetate or dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Strategies: Modern Approaches

While the primary pathway is robust, modern catalytic methods offer alternative and potentially more flexible routes, especially for creating diverse libraries of analogs.

Strategy A: Late-Stage Amination via Buchwald-Hartwig Coupling
  • Concept: This strategy introduces the amine group at a late stage using a palladium-catalyzed cross-coupling reaction.[12][13] This is particularly useful if the starting material is a 7-halo-2-methoxyquinoline (e.g., 7-bromo- or 7-chloro-). The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance.[14][15][16]

  • Workflow Diagram:

    Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System A 7-Halo-2-methoxyquinoline Product This compound A->Product B Amine Source (e.g., NH₃, Benzophenone Imine) B->Product C Pd Precatalyst (e.g., Pd₂(dba)₃) C->Product D Phosphine Ligand (e.g., XPhos, BINAP) D->Product E Base (e.g., NaOtBu, Cs₂CO₃) E->Product

    Caption: Key components for a Buchwald-Hartwig amination reaction.

  • Protocol Outline:

    • To an oven-dried Schlenk tube, add the 7-halo-2-methoxyquinoline, palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

    • Add an anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia equivalent).

    • Heat the reaction mixture (typically 80-110°C) until the starting material is consumed.

    • Cool, quench, and perform an aqueous work-up followed by chromatographic purification.

Comparison of Synthetic Strategies
FeaturePrimary Pathway (Skraup & Functionalization)Alternative Pathway (Buchwald-Hartwig)
Starting Materials Inexpensive, commodity chemicals (3-nitroaniline, glycerol).Requires a pre-functionalized 7-halo-2-methoxyquinoline.
Scalability Well-established for large-scale synthesis.Can be challenging to scale due to catalyst cost and air-sensitivity.
Versatility Linear, less flexible for analog synthesis.Ideal for library synthesis; can use various amine nucleophiles.
Reaction Conditions Often harsh (strong acids, high temperatures).[5]Generally milder temperatures, but requires inert atmosphere.
Cost Lower reagent cost.Higher cost due to palladium catalysts and specialized ligands.
Environmental Impact Generates significant acidic and inorganic waste.Less waste, but uses heavy metal catalysts.

Safety and Handling Precautions

  • Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always add acid to water, never the other way around.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a chemical fume hood.

  • Nitro Compounds: Potentially toxic and explosive, especially at elevated temperatures. Avoid shock and heat.

  • Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Palladium Catalysts/Ligands: Many are air- and moisture-sensitive. Use standard Schlenk line or glovebox techniques for handling.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The classical pathway, initiating with a Skraup reaction and proceeding through a series of robust functional group interconversions, remains a reliable and scalable method well-suited for producing large quantities of the target compound. For applications in medicinal chemistry and library development, modern cross-coupling methods like the Buchwald-Hartwig amination provide unparalleled flexibility and efficiency for late-stage functionalization. The choice of synthetic strategy will ultimately depend on the specific project goals, including scale, cost, timeline, and the need for analog synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently pursue the synthesis of this valuable chemical intermediate.

References

Spectroscopic Profile of 2-Methoxyquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxyquinolin-7-amine, a substituted quinoline derivative, represents a significant scaffold in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and the specific placement of the methoxy and amine functionalities on this bicyclic system imparts unique physicochemical properties that are critical to its function and potential applications.[1] A precise and comprehensive understanding of its molecular structure is paramount for researchers in drug development and related fields. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structural integrity of this compound. The following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, offering a holistic view for both novice and experienced scientists.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic quinoline core, the electron-donating methoxy group at the 2-position, and the primary amine group at the 7-position, give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the NMR, IR, and MS data.

Figure 1: Molecular Structure of this compound cluster_quinoline cluster_pyridine cluster_benzene cluster_substituents C2 C2 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 NH2 NH2 C7->NH2 C8->C8a N1 N1 C8a->N1 N1->C2 CH3 CH3 O->CH3

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methoxy protons, the amine protons, and the aromatic protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A range of 0-12 ppm is typically sufficient for most organic molecules.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Data and Interpretation

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
-OCH₃3.8 - 4.0Singlet (s)N/A3H
-NH₂5.0 - 6.0 (broad)Singlet (s, broad)N/A2H
Aromatic-H7.0 - 8.5Doublet (d), Doublet of Doublets (dd)Varies5H
  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the upfield region of the aromatic spectrum, characteristic of a methoxy group attached to an aromatic ring.

  • Amine Protons (-NH₂): A broad singlet, integrating to two protons, is anticipated. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons: The five protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm). Their exact chemical shifts and splitting patterns will depend on their position relative to the electron-donating methoxy and amine groups and the nitrogen atom in the quinoline ring. These protons will likely exhibit doublet and doublet of doublets patterns due to coupling with adjacent protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The same spectrometer as used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A range of 0-200 ppm is standard for most organic compounds.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ¹³C NMR Data and Interpretation

Carbon Assignment Expected Chemical Shift (δ, ppm)
-OCH₃55 - 60
Aromatic C-NH₂145 - 155
Aromatic C-O160 - 165
Other Aromatic C100 - 140
  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum.

  • Aromatic Carbons: The ten carbons of the quinoline ring will have distinct chemical shifts. The carbons directly attached to the nitrogen, oxygen, and amine groups (C2, C7, C8a, C4a) will be significantly deshielded and appear further downfield. The remaining aromatic carbons will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C-O bonds, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Resolution: 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: A background spectrum (of the empty sample holder or ATR crystal) is first collected and then automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2950 - 2850Medium-Weak
C=C and C=N Stretch (aromatic)1650 - 1450Strong-Medium
N-H Bend1650 - 1580Medium
C-N Stretch (aromatic amine)1335 - 1250Strong
C-O Stretch (aryl ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong
  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[2]

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring.

  • N-H Bending: A medium intensity band in the 1650-1580 cm⁻¹ region is indicative of the N-H bending (scissoring) vibration of the primary amine.[2]

  • C-N and C-O Stretching: A strong absorption for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[2] Strong bands for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile solid like this compound, LC-MS with electrospray ionization (ESI) is a common method.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. It typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Expected Mass Spectrometry Data and Interpretation

  • Molecular Ion: For this compound (C₁₀H₁₀N₂O), the exact monoisotopic mass is 174.0793 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 175.0866.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur in the source or can be induced in an MS/MS experiment. Plausible fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (NH₃) from the amine group.

Figure 2: General Workflow for Spectroscopic Characterization cluster_workflow A Sample of this compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis and Interpretation B->E C->E D->E F Structure Confirmation E->F

Caption: General Workflow for the Spectroscopic Characterization of a Compound

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system that confirms the molecular structure with a high degree of confidence. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques and their application is essential for ensuring the identity, purity, and structural integrity of their compounds of interest.

References

An In-depth Technical Guide to the Solubility of 2-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility of 2-Methoxyquinolin-7-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its theoretical solubility profile, the key factors influencing its dissolution, and robust experimental protocols for its empirical determination.

Physicochemical Characteristics of this compound: A Predictive Overview

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its aromatic quinoline core, the basic amino group, and the methoxy substituent dictates its behavior in various solvent systems.

Key Physicochemical Parameters (Predicted)
ParameterPredicted ValueImplication for Solubility
pKa 4.86[1]This value suggests that the 7-amino group is weakly basic. At a pH below 4.86, the compound will be predominantly in its protonated, more polar, and likely more water-soluble form. Above this pH, the neutral, less polar form will dominate.
XLogP3 2.1 (for 2-methoxyquinoline)[2]This value for a closely related structure indicates a moderate degree of lipophilicity. The addition of a polar amino group would likely lower this value, suggesting a balance between hydrophobic and hydrophilic character.

Note: These values are computationally predicted and should be confirmed by experimental determination.

The quinoline ring system itself is largely nonpolar. The introduction of a methoxy group (-OCH₃) at the 2-position slightly increases lipophilicity, while the amino group (-NH₂) at the 7-position introduces a polar, hydrogen-bonding capable site, which also serves as a basic center.[3][4][5][6]

Theoretical Solubility Profile of this compound

Based on the principle of "like dissolves like" and the predicted physicochemical properties, we can construct a theoretical solubility profile for this compound across a range of common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate (pH-dependent in water)The aromatic core limits water solubility. However, the amino and methoxy groups can engage in hydrogen bonding with protic solvents, enhancing solubility. Solubility in water is expected to increase significantly at acidic pH due to the protonation of the amino group.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar amino group and interact favorably with the quinoline ring system.
Nonpolar Aprotic Toluene, HexaneLow to Very LowThe overall polarity of this compound is too high for significant dissolution in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents offer a good balance of polarity to dissolve the compound.

This predicted profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation development.

Key Factors Influencing Solubility

The dissolution of a solid compound is a complex process governed by several factors. For this compound, the following are of particular importance:

  • pH of the Medium : As a weakly basic compound, the solubility of this compound in aqueous media is highly pH-dependent. In acidic solutions, the amino group becomes protonated, forming a more soluble salt.[7][8] This principle is fundamental in the design of oral dosage forms and in vitro assays.

  • Temperature : The solubility of most solid organic compounds, including this compound, is expected to increase with temperature. This endothermic dissolution process can be leveraged during crystallization and for preparing concentrated stock solutions.

  • Crystalline Form (Polymorphism) : The solid-state structure of the compound can significantly impact its solubility. Different crystalline polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of the material being used in solubility studies.

  • Presence of Cosolvents : The aqueous solubility of this compound can be enhanced by the addition of water-miscible organic solvents (cosolvents) such as ethanol or propylene glycol. These cosolvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of moderately lipophilic compounds.

Experimental Protocols for Solubility Determination

Rigorous experimental determination of solubility is essential for accurate characterization. The following are standard, self-validating protocols for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a clear vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a suitable filter (e.g., a 0.22 µm syringe filter compatible with the solvent). Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

.dot

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Kinetic Solubility Determination (Solvent Addition or Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

  • Compound Addition: Using a liquid handling system, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer in the microtiter plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: Plot the turbidity against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is determined as the kinetic solubility.

.dot

Kinetic_Solubility_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis A Prepare concentrated DMSO stock solution C Serially dilute DMSO stock into aqueous buffer A->C B Dispense aqueous buffer into microtiter plate B->C D Incubate at controlled temperature C->D E Measure turbidity (Nephelometry/Plate Reader) D->E F Plot Turbidity vs. Concentration E->F G Determine precipitation point (Kinetic Solubility) F->G

Caption: Workflow for the Kinetic Solubility (Turbidimetric) Method.

Data Interpretation and Application

The solubility data obtained for this compound are instrumental in several key areas of drug development:

  • Lead Optimization: Early assessment of solubility helps in selecting and optimizing lead compounds with favorable pharmacokinetic profiles.

  • Formulation Development: Understanding the solubility in different solvents and pH conditions is crucial for developing appropriate formulations for preclinical and clinical studies (e.g., oral solutions, intravenous formulations).

  • In Vitro Assay Design: Knowledge of a compound's solubility in assay buffers is essential to avoid precipitation and ensure accurate and reproducible biological data.

  • Process Chemistry: Solubility data guides the selection of solvents for synthesis, work-up, and purification (e.g., crystallization).

Conclusion

While experimental solubility data for this compound is not widely published, a comprehensive understanding of its chemical structure and predicted physicochemical properties allows for a robust theoretical assessment of its solubility profile. This guide provides a framework for researchers and drug development professionals to approach the solubility characterization of this and similar compounds. By combining theoretical predictions with rigorous experimental validation using the protocols outlined herein, scientists can make informed decisions to advance their research and development programs.

References

A Prospective Analysis of the Biological Activity of 2-Methoxyquinolin-7-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This technical guide provides a prospective analysis of the potential biological activities of a specific, yet underexplored derivative: 2-Methoxyquinolin-7-amine. In the absence of direct experimental data for this compound, this document synthesizes findings from structurally related quinoline and quinazoline analogs to build a robust, evidence-based framework for its potential pharmacological profile. We will delve into hypothesized anticancer, antimicrobial, and neuroprotective activities, supported by detailed mechanistic insights and actionable experimental protocols to guide future research and development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a heterocyclic aromatic organic compound, is a privileged structure in drug discovery, renowned for its diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring can significantly modulate its pharmacological effects. The subject of this guide, this compound, features two key functional groups: a methoxy group at the C2 position and an amino group at the C7 position. While direct studies on this specific molecule are not yet available in the public domain, the known bioactivities of related analogs provide a strong rationale for its investigation.

This guide will therefore explore the potential biological activities of this compound by drawing parallels with structurally similar compounds. We will focus on three primary areas of investigation where quinoline derivatives have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders. For each area, we will propose potential mechanisms of action and provide detailed experimental workflows for validation.

Potential Anticancer Activity

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[2] Derivatives bearing methoxy and amino groups have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[3][4][5]

Hypothesized Mechanisms of Action

Based on the literature for related compounds, this compound could exert its anticancer effects through several mechanisms:

  • Inhibition of Protein Kinases: Many quinoline derivatives function as kinase inhibitors. For instance, certain quinoline derivatives have been shown to inhibit Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[3] The presence of the electron-donating methoxy and amino groups on the this compound scaffold could facilitate its binding to the ATP-binding pocket of various kinases.

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition is a validated anticancer strategy.[4] The planar quinoline ring of this compound could intercalate into DNA, stabilizing the topoisomerase-DNA cleavage complex and leading to cell death.[4]

  • Disruption of Microtubule Dynamics: Some quinoline derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines a standard approach to evaluate the potential anticancer properties of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Kinase Inhibition Assay C->E If cell cycle arrest observed F Topoisomerase Inhibition Assay D->F If apoptosis induced G Xenograft Mouse Model E->G F->G H Toxicity Studies G->H I Pharmacokinetic Analysis G->I G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Minimum Inhibitory Concentration (MIC) Determination A->B C Minimum Bactericidal Concentration (MBC) Determination B->C D DNA Gyrase Inhibition Assay C->D E Cell Membrane Integrity Assay C->E F Biofilm Inhibition Assay C->F G Mouse Infection Model F->G H Toxicity Studies G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Neuronal Cell Viability Assay (e.g., against H2O2-induced toxicity) A->B C Anti-inflammatory Assay (LPS-stimulated microglia) B->C D Measurement of Pro-inflammatory Cytokines (ELISA) C->D E NF-κB Translocation Assay C->E F Animal Model of Neurodegeneration (e.g., MPTP model of Parkinson's) E->F G Behavioral Tests F->G H Immunohistochemical Analysis of Brain Tissue F->H

References

The Strategic deployment of 2-Methoxyquinolin-7-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinoline scaffold is a prime example of such a structure, renowned for its synthetic versatility and its presence in a wide array of approved drugs and clinical candidates.[1] From the historic antimalarial quinine to modern-day kinase inhibitors used in oncology, the quinoline core provides a rigid and tunable platform for engaging with biological targets.[1] The strategic placement of substituents on the quinoline ring system is a key determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Methoxyquinolin-7-amine . We will delve into its synthesis, reactivity, and its application as a strategic starting material in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

The this compound Core: A Strategic Design Element

The unique arrangement of the methoxy and amino functionalities on the quinoline core of this compound provides a distinct set of properties that are highly advantageous in drug design.

  • The 7-Amino Group: This primary amine serves as a crucial synthetic handle for introducing a wide variety of substituents. It is a key vector for diversification, allowing for the exploration of structure-activity relationships (SAR) by forming amide bonds, participating in reductive aminations, or engaging in cross-coupling reactions. In many kinase inhibitors, this position is used to introduce side chains that occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

  • The 2-Methoxy Group: The methoxy group at the 2-position significantly influences the electronic properties of the quinoline ring. As an electron-donating group, it can modulate the pKa of the quinoline nitrogen and influence the overall reactivity of the heterocyclic system. Furthermore, this group can form important hydrogen bond interactions with amino acid residues in the target protein's active site, contributing to the binding affinity of the final compound.

The combination of these two groups creates a building block with inherent drug-like properties and multiple avenues for synthetic elaboration, making it a valuable starting point for the construction of complex and biologically active molecules.

Synthesis of this compound: A Reliable and Scalable Approach

While a variety of methods can be envisioned for the synthesis of this compound, a robust and frequently employed strategy involves a two-step sequence starting from a readily available precursor: the nitration of 2-methoxyquinoline followed by the reduction of the resulting nitro-intermediate. This classical approach is reliable and can be scaled for the production of gram quantities of the desired amine.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Methoxy-7-nitroquinoline

This step involves the selective nitration of the 2-methoxyquinoline core. The directing effects of the methoxy group and the quinoline nitrogen typically favor substitution at the 5- and 7-positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

  • Reagents and Materials:

    • 2-Methoxyquinoline

    • Fuming Nitric Acid (HNO₃)

    • Glacial Acetic Acid (CH₃COOH)

    • Ice

    • Water (H₂O)

    • Sodium Carbonate (Na₂CO₃)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxyquinoline in glacial acetic acid at room temperature with stirring.

    • Slowly add a solution of fuming nitric acid in glacial acetic acid to the initial suspension.

    • Stir the mixture at room temperature for 24 hours.

    • After the reaction is complete, pour the mixture into ice water and neutralize with a saturated solution of sodium carbonate until the solution is alkaline.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol to yield 2-methoxy-7-nitroquinoline as a solid.

Step 2: Reduction of 2-Methoxy-7-nitroquinoline to this compound

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method utilizes tin(II) chloride in the presence of a strong acid.

  • Reagents and Materials:

    • 2-Methoxy-7-nitroquinoline

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (for extraction)

  • Procedure:

    • Suspend 2-methoxy-7-nitroquinoline in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: A Case Study

The true value of this compound as a building block is demonstrated in its application in the synthesis of potent and selective kinase inhibitors. The 7-amino group provides a perfect anchor point for building out the rest of the molecule to target specific features of a kinase's active site. A prime example of this is in the development of inhibitors for kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Workflow: Synthesis of a VEGFR-2 Inhibitor Precursor via Amide Coupling

The following workflow illustrates how this compound can be elaborated into a more complex intermediate through a standard amide coupling reaction, a cornerstone of medicinal chemistry synthesis.

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product A This compound C Coupling Reagents (e.g., HATU, EDCI/HOBt) A->C B Substituted Carboxylic Acid (e.g., 4-chlorobenzoic acid) B->C F N-(2-methoxyquinolin-7-yl)benzamide Derivative C->F D Base (e.g., DIPEA, Et3N) E Solvent (e.g., DMF, DCM)

Caption: General workflow for the synthesis of an amide-linked quinoline derivative.

Detailed Experimental Protocol: Synthesis of N-(2-methoxyquinolin-7-yl)-4-chlorobenzamide

This protocol provides a detailed, step-by-step method for the amide coupling of this compound with 4-chlorobenzoic acid, a common fragment in kinase inhibitor design.

  • Reagents and Materials:

    • This compound

    • 4-Chlorobenzoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of 4-chlorobenzoic acid (1.2 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 equivalent) in DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-(2-methoxyquinolin-7-yl)-4-chlorobenzamide.

Structure-Activity Relationship (SAR) Insights and Future Directions

The N-(2-methoxyquinolin-7-yl)benzamide scaffold serves as a valuable starting point for further optimization. The following table summarizes potential modifications and their rationale in the context of kinase inhibitor design.

Modification SiteRationalePotential Impact
Benzamide Moiety Explore different substituents on the phenyl ring to probe for additional interactions in the hydrophobic pocket of the kinase active site.Improved potency and selectivity.
Amide Linker Replace the amide with other linkers (e.g., urea, sulfonamide) to alter the geometry and hydrogen bonding capabilities.Modified binding modes and potentially improved pharmacokinetic properties.
Quinoline Core Introduce small substituents on the quinoline ring to fine-tune electronic properties and solubility.Enhanced cell permeability and metabolic stability.
2-Methoxy Group Replace with other alkoxy groups or small alkyl chains to modulate steric and electronic effects.Altered binding affinity and potential for novel interactions.

The logical progression from the versatile this compound building block to a synthetically elaborated and biologically active scaffold underscores its importance in modern drug discovery. Future work will undoubtedly continue to leverage this and similar privileged structures in the quest for novel and effective therapeutics.

References

Methodological & Application

The Friedlander Synthesis: A Comprehensive Guide to Quinoline Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Friedlander Synthesis in Modern Drug Discovery

First described by Paul Friedländer in 1882, the Friedlander synthesis has remained a cornerstone reaction in synthetic organic chemistry for the construction of the quinoline scaffold.[1][2] This remarkably versatile and straightforward reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][3] The resulting quinoline and its derivatives are not merely academic curiosities; they represent a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the Friedlander synthesis. We will delve into the mechanistic intricacies, provide detailed and validated experimental protocols for various methodologies, and offer field-proven insights to navigate common challenges. Our focus is not just on the "how" but also the "why," empowering you to make informed decisions in your synthetic strategies and accelerate the discovery of novel quinoline-based therapeutics.

Mechanistic Underpinnings: A Tale of Two Pathways

The Friedlander synthesis can proceed through two primary mechanistic pathways, the predominance of which is influenced by the specific reaction conditions, particularly the nature of the catalyst (acidic or basic).[3][5] Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

Pathway A: The Aldol Condensation-First Route

Under many conditions, the reaction is initiated by an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[5] The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and a final dehydration step yields the aromatic quinoline ring.[1]

Pathway B: The Schiff Base Formation-First Route

Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound.[3] This is then followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[3]

Friedlander_Mechanism cluster_A Pathway A: Aldol First cluster_B Pathway B: Schiff Base First Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate_A Cyclized Intermediate Unsaturated_Carbonyl->Cyclized_Intermediate_A Intramolecular Cyclization Product Quinoline Derivative Cyclized_Intermediate_A->Product -H₂O Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Reaction Cyclized_Intermediate_B->Product -H₂O

Figure 1: The two primary mechanistic pathways of the Friedlander synthesis.

Core Experimental Protocols: From Classical to Contemporary

The true utility of the Friedlander synthesis lies in its adaptability. Here, we present a selection of detailed protocols, ranging from traditional acid- and base-catalyzed methods to modern, efficiency-focused techniques.

Protocol 1: Classical Acid-Catalyzed Synthesis of 2,4-Dimethylquinoline

This protocol exemplifies a standard acid-catalyzed approach, suitable for a wide range of substrates. The use of an acid catalyst is generally effective and promotes the reaction through the aldol condensation pathway.

Materials:

  • 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol)

  • Acetone (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (10 mmol) in a minimal amount of ethanol.

  • Add an excess of acetone to the solution.

  • Carefully add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (50 mL).

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4-dimethylquinoline.[5]

Causality Insight: The use of the hydrochloride salt of the amine offers improved stability and handling compared to the free base.[5] Sulfuric acid acts as a potent catalyst for both the initial aldol condensation and the subsequent dehydration steps. Neutralization is critical to remove the acid catalyst and allow for efficient extraction of the quinoline product.

Protocol 2: Base-Catalyzed Synthesis of a Fused Quinoline Derivative

Base-catalyzed conditions are often employed for more reactive substrates. This protocol outlines a typical procedure.

Materials:

  • 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol)

  • Cyclohexanone (12 mmol)

  • Potassium Hydroxide (KOH) (1.12 g, 20 mmol)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (10 mmol) in ethanol (25 mL).

  • Add cyclohexanone (12 mmol) to the solution.

  • In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[5]

Causality Insight: Potassium hydroxide facilitates the formation of the enolate from the ketone, which is the nucleophile in the initial condensation step. The precipitation of the product upon pouring into water provides a simple and effective initial purification step.

Protocol 3: Microwave-Assisted Synthesis for Accelerated Discovery

Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and often improve yields.

Materials:

  • 2'-Aminoacetophenone Hydrochloride (1.2 equivalents)

  • Cyclic ketone (e.g., 4-cholesten-3-one) (1 equivalent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)

  • Toluene

Procedure:

  • In a microwave reaction vial, combine 2'-aminoacetophenone hydrochloride, the cyclic ketone, and p-toluenesulfonic acid monohydrate.

  • Add toluene as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial and carefully unseal it.

  • Work-up the reaction mixture as described in the acid-catalyzed protocol (neutralization, extraction, drying, and purification).[5]

Causality Insight: Microwaves provide rapid and uniform heating, leading to a significant acceleration of the reaction rate. This can be particularly advantageous for high-throughput synthesis of compound libraries.

Experimental_Workflow Start Combine Reactants & Catalyst (e.g., 2-aminoaryl ketone, α-methylene carbonyl, acid/base) Reaction Reaction Conditions (Conventional Heating, Microwave, or Ultrasound) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure Quinoline Derivative Purification->Product

Figure 2: A generalized experimental workflow for the Friedlander synthesis.

Data-Driven Optimization: A Comparative Overview of Catalytic Systems

The choice of catalyst is paramount in the Friedlander synthesis, influencing reaction efficiency, selectivity, and environmental impact. Recent advancements have introduced a variety of sophisticated catalytic systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range (%)Reference(s)
Brønsted Acids (e.g., H₂SO₄, p-TsOH)Reflux in organic solventReadily available, effective for many substratesHarsh conditions, potential for side reactions60-95[6]
Bases (e.g., KOH, NaOH)Reflux in alcoholEffective for reactive substratesCan promote self-condensation of ketones50-90[6]
Lewis Acids (e.g., SnCl₂·2H₂O, ZrCl₄)Room temp to moderate heating, often solvent-freeMild conditions, high yields, simple work-upCatalyst can be moisture-sensitive85-98[4][7]
Ionic Liquids (e.g., [Hbim]BF₄)100 °C, solvent-freeGreen solvent, recyclable, can act as catalyst and mediumHigher cost, potential viscosity issues90-95[8][9]
Nanocatalysts (e.g., Fe₃O₄@SiO₂-IL-HSO₄)60-100 °C, solvent-freeHigh efficiency, reusability, environmentally friendlyCatalyst preparation can be complex90-96[9][10][11]

Navigating Challenges: Troubleshooting and Advanced Strategies

Even a well-established reaction like the Friedlander synthesis can present challenges. Here we address common issues and provide strategies for overcoming them.

Challenge 1: Low Yield or No Product
  • Inappropriate Catalyst: The choice of acid or base is substrate-dependent. For less reactive substrates, a stronger acid or a Lewis acid may be necessary.[6]

  • Suboptimal Temperature: The reaction often requires heating. However, excessive temperatures can lead to decomposition and tar formation. A systematic temperature screen is recommended.[6]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either reactant can impede the reaction. Using more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be required.[6]

  • Side Reactions: The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[6] Using a milder base or switching to an acid-catalyzed protocol can mitigate this.

Challenge 2: Poor Regioselectivity

When using unsymmetrical ketones, a mixture of regioisomeric quinoline products can be formed.[1]

  • Catalyst Control: Certain amine catalysts, such as pyrrolidine, can direct the reaction to favor the formation of the 2-substituted quinoline.[12] Ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) have also demonstrated the ability to promote regiospecific synthesis.[8][12]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[1][12]

Applications in Drug Discovery: The Quinoline Scaffold in Action

The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Friedlander synthesis provides a direct and efficient route to access diverse libraries of quinoline derivatives for screening and lead optimization.

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedlander reaction exhibit potent anticancer activity by targeting various cellular pathways, such as inhibiting tyrosine kinases or topoisomerases.[4]

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs. The Friedlander synthesis is instrumental in generating novel quinoline-based compounds to combat drug-resistant strains of malaria.[4][13]

  • Antibacterial Agents: The quinoline core is present in several classes of antibiotics. The synthesis allows for the creation of new derivatives with potential activity against a range of bacterial pathogens.[4][13]

Quinoline_Applications Friedlander Friedlander Synthesis Quinolines Diverse Quinoline Derivatives Friedlander->Quinolines Anticancer Anticancer Agents Quinolines->Anticancer Antimalarial Antimalarial Drugs Quinolines->Antimalarial Antibacterial Antibacterial Agents Quinolines->Antibacterial Other Anti-inflammatory, Antiviral, etc. Quinolines->Other

Figure 3: Applications of quinoline derivatives in drug discovery.

Conclusion: A Timeless Synthesis for Future Innovations

The Friedlander synthesis, while over a century old, continues to be an indispensable tool in the arsenal of the modern medicinal chemist. Its simplicity, versatility, and adaptability to green chemistry principles ensure its continued relevance. By understanding the underlying mechanisms, leveraging modern catalytic systems, and employing strategic troubleshooting, researchers can effectively harness the power of the Friedlander synthesis to accelerate the discovery and development of the next generation of quinoline-based therapeutics.

References

The Skraup Synthesis of Quinoline Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

The Skraup synthesis, a cornerstone of heterocyclic chemistry first reported by Zdenko Hans Skraup in 1880, remains a powerful and economically viable method for the preparation of quinolines and their derivatives.[1][2][3] This class of heterocyclic compounds is of paramount importance in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1][4] The archetypal reaction involves the heating of an aromatic amine with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent to construct the quinoline ring system.[2][5][6]

Despite its reputation for being notoriously exothermic and at times violent, the Skraup synthesis offers a direct and versatile route to a wide array of substituted quinolines from readily available starting materials.[1][6][7] This guide provides an in-depth exploration of the Skraup synthesis, from its underlying mechanism to detailed, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to safely and effectively leverage this classic reaction in their synthetic endeavors.

I. The Reaction Mechanism: A Stepwise Annulation

The Skraup synthesis proceeds through a multi-step sequence involving dehydration, conjugate addition, cyclization, and oxidation. Understanding the causality behind each step is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism is as follows:

  • Formation of the Electrophilic Intermediate: The reaction commences with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][6][8] This in situ generation of acrolein is a key feature of the classic Skraup synthesis.

  • Michael Addition: The aromatic amine then undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[2][5][6] This step forms a β-anilinopropionaldehyde intermediate.

  • Cyclization and Dehydration: Under the strongly acidic conditions, the aldehyde moiety of the intermediate is protonated, facilitating an intramolecular electrophilic attack by the carbonyl carbon onto the aromatic ring of the aniline. This is followed by dehydration to form a 1,2-dihydroquinoline intermediate.[6][8]

  • Oxidation to the Aromatic System: The final step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline ring system.[5][6] This is accomplished by the oxidizing agent present in the reaction mixture.

A diagrammatic representation of this mechanistic pathway provides a clear visual summary:

Skraup_Mechanism Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4->Acrolein -2H₂O Michael_Intermediate β-Anilinopropionaldehyde Intermediate Acrolein->Michael_Intermediate Aniline Aromatic Amine Aniline->Michael_Intermediate 1,4-Michael Addition Cyclization Acid-Catalyzed Cyclization & Dehydration Michael_Intermediate->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Derivative Oxidation->Quinoline Skraup_Workflow Start Start Setup Reaction Setup: Combine Amine, Glycerol, Oxidant, and Moderator Start->Setup Acid Slow Addition of Conc. H₂SO₄ (with cooling) Setup->Acid Heating Gentle Initial Heating to Initiate Reaction Acid->Heating Exotherm Control Exothermic Reaction (remove heat source) Heating->Exotherm Reflux Heat at Reflux (3-5 hours) Exotherm->Reflux Cooldown Cool Reaction Mixture Reflux->Cooldown Workup Work-up: Dilute with H₂O, then Neutralize with Base Cooldown->Workup Purification Purification: Steam Distillation or Recrystallization Workup->Purification End Pure Quinoline Derivative Purification->End

References

Application Notes and Protocols: The Strategic Use of 2-Methoxyquinolin-7-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core structure of numerous biologically active compounds. Its rigid, planar structure and synthetic versatility make it an ideal framework for the design of targeted therapeutics, particularly in oncology. Kinase inhibitors featuring a quinoline core have demonstrated significant clinical success by targeting key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1]

This guide focuses on the practical application of a key building block, 2-Methoxyquinolin-7-amine , in the synthesis of advanced kinase inhibitors. The strategic placement of the methoxy group at the 2-position and the reactive amine at the 7-position offers a unique combination of electronic properties and synthetic handles. This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and present data on the biological activities of the resulting inhibitors.

The Rationale for Employing this compound

The 2-methoxy group serves to modulate the electron density of the quinoline ring system, influencing the basicity of the quinoline nitrogen and potentially impacting interactions with the kinase hinge region. The 7-amino group provides a crucial nucleophilic center for the introduction of various side chains and pharmacophores, often through robust and well-established chemical transformations. This dual functionality makes this compound a highly valuable starting material for creating libraries of potential kinase inhibitors.

Core Synthetic Methodologies

The derivatization of this compound into potent kinase inhibitors typically involves the formation of amide or urea linkages at the 7-position. These functional groups are well-suited to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Protocol 1: N-Acylation of this compound

A fundamental step in elaborating the this compound scaffold is N-acylation, which introduces an amide linkage. This is a common strategy for connecting the quinoline core to a variety of substituted aryl or heteroaryl moieties, which can then occupy different pockets of the kinase active site.

Reaction Scheme:

acylation This compound This compound Product N-(2-methoxyquinolin-7-yl)amide Derivative This compound->Product Pyridine, DCM, 0 °C to rt Aryl_acyl_chloride Aryl acyl chloride (e.g., 4-Fluorobenzoyl chloride) Aryl_acyl_chloride->Product

Caption: General workflow for N-acylation of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add pyridine (1.2 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add a solution of the desired aryl acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.1 eq.) in anhydrous DCM (2 mL/mmol) dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(2-methoxyquinolin-7-yl)amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Urea Derivatives

The formation of a urea linkage is another powerful strategy to introduce functionalities that can engage in crucial hydrogen bonding interactions with the kinase active site. This is typically achieved by reacting the 7-amino group with an appropriate isocyanate.

Reaction Scheme:

urea_synthesis Start This compound Product N-(2-methoxyquinolin-7-yl)urea Derivative Start->Product Anhydrous THF, rt Reagent Aryl isocyanate Reagent->Product

Caption: General workflow for the synthesis of urea derivatives.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of Isocyanate: Add the desired aryl isocyanate (1.05 eq.) to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether or a mixture of hexanes and ethyl acetate to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired N-(2-methoxyquinolin-7-yl)urea derivative. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Targeting Key Kinases

Derivatives of 7-aminoquinolines are prominent in the development of inhibitors for several key oncogenic kinases. The following sections highlight the biological activity of inhibitors with scaffolds that can be accessed through the derivatization of this compound.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several potent VEGFR-2 inhibitors are based on the quinoline scaffold.[2][3][4]

Compound Class Target Kinase IC₅₀ (nM) Reference
Quinoline-Thiazolidinedione HybridsVEGFR-276.64 - 175.50[4]
Quinazoline-based DerivativesVEGFR-214

This table summarizes the inhibitory activities of quinoline and quinazoline-based compounds against VEGFR-2. The quinazoline scaffold is structurally related to quinoline and shares similar synthetic strategies.

c-Src Kinase Inhibition

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and migration.[5] Its aberrant activation is implicated in the progression of many cancers. 4-Anilino-3-quinolinecarbonitriles, which can be synthesized from 7-aminoquinoline precursors, have been identified as potent c-Src inhibitors.

Compound Class Target Kinase IC₅₀ (nM) Reference
4-Anilino-7-phenyl-3-quinolinecarbonitrilesc-SrcLow nanomolar
4-Anilino-3-quinolinecarbonitrilesc-Src1.2[6]

This table presents the inhibitory potency of 4-anilino-3-quinolinecarbonitrile derivatives against c-Src kinase.

Signaling Pathway Context

The inhibitors synthesized from this compound often target receptor tyrosine kinases (RTKs) like VEGFR and non-receptor tyrosine kinases like c-Src. These kinases are integral components of complex signaling cascades that regulate cell fate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR c-Src c-Src VEGFR->c-Src RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway c-Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway c-Src->PI3K_AKT Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation VEGF VEGF VEGF->VEGFR Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->VEGFR Quinoline_Inhibitor->c-Src

Caption: Simplified signaling pathway showing the points of intervention for quinoline-based kinase inhibitors targeting VEGFR and c-Src.

Conclusion and Future Perspectives

This compound represents a versatile and strategically important building block for the synthesis of novel kinase inhibitors. The straightforward and robust protocols for its derivatization, such as N-acylation and urea formation, provide medicinal chemists with a powerful toolkit for generating diverse chemical libraries. The demonstrated potency of quinoline-based inhibitors against key oncogenic targets like VEGFR and c-Src underscores the continued relevance of this scaffold in drug discovery. Future efforts in this area will likely focus on the development of highly selective inhibitors and the exploration of novel substitution patterns on the quinoline ring to overcome drug resistance and improve therapeutic outcomes.

References

Application of 2-Methoxyquinolin-7-amine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Within this class, 2-Methoxyquinolin-7-amine emerges as a compound of interest for oncological investigation. While direct, extensive research on this specific molecule is nascent, its structural motifs—a methoxy group at the 2-position and an amine at the 7-position—suggest a plausible interaction with key cellular pathways implicated in cancer progression. Drawing upon the established activities of related quinoline derivatives, this guide presents a hypothesized mechanism of action for this compound as a modulator of the PI3K/Akt signaling pathway and provides a comprehensive suite of protocols for its evaluation as a potential anticancer agent. This document is intended to serve as a foundational resource for researchers initiating studies into the bioactivity of this and similar compounds.

Introduction: The Quinoline Scaffold in Oncology

Quinoline derivatives have long been recognized for their broad-spectrum biological activities. In oncology, these compounds have demonstrated efficacy through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase, and disruption of tubulin polymerization.[1][2] More recently, the focus has shifted towards their role as inhibitors of critical signaling cascades that drive cell proliferation, survival, and metastasis.[3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a frequently hyperactivated signaling node in many human cancers, making it a prime target for therapeutic intervention.[5] The structural characteristics of this compound, combining electron-donating and hydrogen-bonding capable moieties, make it a candidate for interaction with the ATP-binding pocket of kinases such as PI3K or Akt.

This guide outlines a systematic approach to investigating the anticancer properties of this compound, from initial cytotoxicity screening to mechanistic elucidation.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Inhibition of this pathway is expected to lead to decreased phosphorylation of Akt and its downstream targets, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow: A Step-by-Step Investigative Framework

A logical and phased approach is critical to efficiently evaluate a novel compound. The following workflow outlines the key stages, from broad screening to detailed mechanistic studies.

Experimental_Workflow start Start: Compound Procurement & Characterization step1 Phase 1: Cytotoxicity Screening (MTT Assay) start->step1 step2 Phase 2: Apoptosis Induction (Annexin V/PI Assay) step1->step2 If IC50 is determined step3 Phase 3: Cell Cycle Analysis (Propidium Iodide Staining) step2->step3 If apoptosis is confirmed step4 Phase 4: Mechanistic Validation (Western Blot for PI3K/Akt Pathway) step3->step4 If cell cycle arrest is observed end End: Data Synthesis & Conclusion step4->end

Caption: Phased experimental workflow for evaluating this compound.

Physicochemical Properties and Compound Handling

PropertyEstimated Value/Handling ProtocolRationale
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Appearance Likely a solid powder (e.g., off-white to light brown).Based on similar quinoline derivatives.[6]
Solubility Expected to be poorly soluble in water, soluble in DMSO and ethanol.The aromatic quinoline core imparts hydrophobicity.[7]
Stock Solution Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.DMSO is a standard solvent for organic compounds in cell-based assays. High concentration allows for minimal solvent volume in final culture.
Working Dilutions Prepare fresh serial dilutions in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.Minimizes compound precipitation and ensures accurate final concentrations.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (10 mM stock in DMSO)

  • Doxorubicin (positive control, 1 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 0.1 µM to 100 µM) and the positive control (e.g., Doxorubicin) in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

  • Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound as determined from the MTT assay. Include untreated and vehicle-treated cells as negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration) for 24 hours.

  • Cold PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ treated and control cells. Wash with cold PBS.

  • Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

  • Fix the cells overnight or for at least 2 hours at -20°C.[15]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude doublets and debris. Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 4: Western Blot Analysis of the PI3K/Akt Pathway

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the effect of this compound on the phosphorylation status of Akt, a key protein in the PI3K signaling pathway, as a measure of pathway inhibition.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and β-actin to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of this compound as a potential anticancer agent. The outlined protocols, from broad cytotoxic screening to specific mechanistic studies, will enable researchers to systematically evaluate its biological activity. Based on the known pharmacology of the quinoline scaffold, a plausible mechanism of action is the inhibition of the PI3K/Akt pathway.[5][19] If the results from these in vitro studies are promising, future work should focus on structure-activity relationship (SAR) studies, in vivo efficacy in animal models, and detailed pharmacokinetic and toxicological profiling to further assess its therapeutic potential.

References

Application Note: 2-Methoxyquinolin-7-amine as a Versatile Precursor for the Synthesis and Evaluation of Novel SARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) is a principal driver of regulated axon degeneration, making it a critical therapeutic target for a host of neurodegenerative diseases and injuries.[1] The enzymatic core of SARM1's destructive function is its intrinsic NADase activity, which, upon activation, rapidly depletes axonal nicotinamide adenine dinucleotide (NAD+), leading to energetic collapse and axonal fragmentation.[1][2] The development of small molecule inhibitors that can block this NADase activity is a promising strategy for preserving neuronal integrity. This guide details the strategic use of 2-methoxyquinolin-7-amine as a foundational scaffold for the synthesis of novel SARM1 inhibitors. We provide a conceptual synthetic protocol, a detailed workflow for structure-activity relationship (SAR) exploration, and robust, validated protocols for both the biochemical and cell-based evaluation of these synthesized compounds.

Introduction: SARM1, The Axon Executioner

Under healthy physiological conditions, SARM1 is maintained in an autoinhibited, inactive state.[3][4] However, various insults—including traumatic injury, genetic mutations, metabolic stress, or neurotoxin exposure—can trigger its activation.[5][6] A key activation signal is the cellular ratio of nicotinamide mononucleotide (NMN) to NAD+.[5][7][8] Following axonal injury, the rapid loss of the labile NAD+-synthesizing enzyme NMNAT2 causes NMN levels to rise and NAD+ levels to fall.[4][5] NMN and NAD+ compete for binding to an allosteric site on SARM1; an increased NMN/NAD+ ratio favors NMN binding, which induces a conformational change that unleashes SARM1's potent NAD+ hydrolase activity.[7][8]

This catalytic activity is the central event in a self-destructive cascade. The resulting NAD+ depletion cripples cellular energy production, leading to ATP loss, mitochondrial dysfunction, calcium dysregulation, and ultimately, the structural dismantling of the axon.[2][9] Given its central role, inhibiting SARM1 offers a direct mechanism to halt this entire degenerative process. The quinoline core is a well-established scaffold in medicinal chemistry, known for its favorable pharmacological properties.[10][11] This note presents this compound as a versatile and strategic starting point for generating a library of potential SARM1 inhibitors for screening and development.

The SARM1 Signaling & Degeneration Pathway

The activation of SARM1 initiates a well-defined cascade of events culminating in axon destruction. Understanding this pathway is crucial for identifying points of therapeutic intervention and for designing relevant assays.

SARM1_Pathway insult Axonal Insult (Trauma, Toxins, Metabolic Stress) nmnat2 NMNAT2 Depletion insult->nmnat2 ratio Increased NMN/NAD+ Ratio nmnat2->ratio sarm1_act SARM1 Activation (Allosteric Change) ratio->sarm1_act nad_dep Catastrophic NAD+ Depletion sarm1_act->nad_dep NADase Activity atp_loss Energetic Collapse (ATP Loss) nad_dep->atp_loss calcium Calcium Influx nad_dep->calcium mito Mitochondrial Dysfunction (Stalling & Depolarization) atp_loss->mito frag Axon Fragmentation mito->frag breakdown Cytoskeletal Breakdown (Calpain Activation) calcium->breakdown breakdown->frag inhibitor SARM1 Inhibitor inhibitor->sarm1_act Blocks Activity

Caption: The SARM1-mediated axon degeneration cascade.

Section 1: Conceptual Synthesis of Quinoline-Based SARM1 Inhibitors

This section outlines a representative synthetic strategy to generate a library of diverse SARM1 inhibitor candidates from the this compound precursor. The goal is to append various chemical moieties to the 7-amino group via a stable amide linkage, allowing for systematic exploration of the structure-activity relationship (SAR).[12]

Disclaimer: The following protocol is a generalized, conceptual representation. Researchers must optimize reaction conditions, purification methods, and reagent selection for each specific analog synthesized.

Synthesis_Workflow start This compound (Precursor) coupling Amide Coupling (e.g., HATU, DMF) start->coupling reagent Carboxylic Acid Library (R-COOH) reagent->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (Flash Chromatography) workup->purify product Final Product (Quinoline-Amide Analog) purify->product analysis Characterization (LC-MS, NMR) product->analysis

Caption: Conceptual workflow for synthesizing SARM1 inhibitor candidates.

Protocol 1: Amide Coupling for SAR Library Generation

Objective: To synthesize a series of N-(2-methoxyquinolin-7-yl)amide derivatives.

Materials:

  • This compound

  • A diverse library of carboxylic acids (R-COOH)

  • Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Mobile phase solvents (e.g., Hexanes, EtOAc)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Reagent Addition: Add the selected carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using silica gel flash column chromatography with an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to isolate the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS to verify the mass and ¹H NMR/¹³C NMR for structural elucidation.

Section 2: Biochemical Evaluation of SARM1 Inhibition

After synthesis and purification, the primary screen for inhibitor efficacy is a direct biochemical assay measuring the NADase activity of recombinant SARM1 protein.[1] An HPLC-based method provides a robust, quantitative measure of NAD+ consumption and is considered a gold standard for kinetic studies.[13][14]

Protocol 2: In Vitro SARM1 NADase Activity Assay (HPLC-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against SARM1's NADase activity.

Materials:

  • Purified, recombinant human SARM1 protein (TIR domain or full-length)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • SARM1 Assay Buffer: 50 mM HEPES/NaOH, pH 7.5[1]

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well reaction plates

  • Quenching solution: Perchloric acid (PCA) or a compatible organic solvent

  • HPLC system with a C18 column and UV detector (260 nm)

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in SARM1 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture:

    • SARM1 Assay Buffer

    • Test compound at desired final concentration (e.g., ranging from 1 nM to 100 µM)

    • Recombinant SARM1 protein (concentration to be optimized for linear product formation, e.g., 10-50 nM)

  • Controls:

    • Positive Control (100% activity): Reaction with SARM1 and DMSO (vehicle) only.

    • Negative Control (0% activity): Reaction with buffer and NAD+ but no SARM1 enzyme.

  • Initiation: Pre-incubate the enzyme with the test compounds for 15-30 minutes at room temperature. Initiate the enzymatic reaction by adding NAD+ to a final concentration near its Km (e.g., 200-400 µM).[13]

  • Incubation: Incubate the plate at 25-37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range (less than 20% substrate consumption in the positive control).

  • Quenching: Stop the reaction by adding a quenching solution.

  • HPLC Analysis:

    • Centrifuge the plate to pellet precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Use a gradient of mobile phases (e.g., Buffer A: aqueous ammonium acetate; Buffer B: methanol) to separate NAD+ from its product, ADP-ribose (ADPR).

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Calculate the peak area for the remaining NAD+ in each sample.

    • Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Inhibitor Potency

Compound ID Scaffold Modification (R-group) IC₅₀ (µM)
QN-001 Phenyl 15.2
QN-002 4-Fluorophenyl 5.8
QN-003 Cyclohexyl >100

| QN-004 | 3-Pyridyl | 1.1 |

Section 3: Cellular Validation of Axon Protection

A potent biochemical inhibitor must demonstrate efficacy in a cellular context. The gold-standard assay involves using primary dorsal root ganglion (DRG) neurons to model axon degeneration and test the neuroprotective capacity of the compounds.[6][15]

Cellular_Assay_Workflow culture Culture Primary DRG Neurons treat Pre-treat with Inhibitor (e.g., 2 hours) culture->treat insult Induce Axon Degeneration (e.g., Add Vincristine / Axotomy) treat->insult incubate Incubate (e.g., 24-48 hours) insult->incubate image Live/Fix & Image Axons (Phase Contrast / Fluorescence) incubate->image quantify Quantify Axon Integrity (Fragmentation Index) image->quantify

Caption: Workflow for the cell-based axon degeneration assay.

Protocol 3: Chemically-Induced Axon Degeneration Assay in DRG Neurons

Objective: To assess the ability of synthesized compounds to protect neuronal axons from degeneration induced by a chemical neurotoxin.

Materials:

  • Primary DRG neuron cultures (e.g., from E13.5 mouse embryos).

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • Neurotoxin: Vincristine sulfate or Paclitaxel (stock in DMSO).

  • Test compounds dissolved in DMSO.

  • High-resolution microscope with environmental control or for fixed-cell imaging.

Methodology:

  • Neuron Culture: Plate dissociated DRG neurons in a suitable culture vessel (e.g., microfluidic chambers or multi-well plates) and culture for 6-7 days to allow for robust axon extension.

  • Compound Treatment: Pre-treat the established neuronal cultures with various concentrations of the test compound (or vehicle control) for 2 hours prior to insult.[6]

  • Induction of Degeneration: Add the neurotoxin to the culture medium at a predetermined concentration that induces significant axon degeneration within 24-48 hours (e.g., 100-300 nM vincristine).

  • Incubation: Return the cultures to the incubator for the designated time period (e.g., 24 hours).

  • Imaging: Acquire images of the axons using phase-contrast or fluorescence microscopy. For quantification, multiple fields of view should be captured for each condition.

  • Quantification and Analysis:

    • Assess axon integrity by scoring axons as either intact or fragmented.

    • Calculate the "Fragmentation Index" or "Degeneration Index" as the percentage of fragmented axons relative to the total number of axons.

    • Plot the Fragmentation Index against the compound concentration to evaluate the dose-dependent protective effect.

Data Presentation: Axon Protection

Compound ID Concentration (µM) Axon Fragmentation Index (%)
Vehicle Control - 95 ± 4
QN-002 10 88 ± 6
QN-004 1 45 ± 8

| QN-004 | 10 | 12 ± 5 |

Conclusion

The rational design of SARM1 inhibitors is a frontier in neuroprotective therapeutics. This application note provides a comprehensive framework for utilizing this compound as a starting scaffold for inhibitor development. By combining a strategic, diversity-oriented synthesis with rigorous biochemical and cell-based screening protocols, researchers can efficiently identify and validate novel quinoline-based compounds. The protocols described herein are designed to be robust and reproducible, providing the necessary tools to advance promising candidates from initial hits to lead compounds in the fight against neurodegeneration.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxyquinolin-7-amine Scaffold

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the myriad of substituted quinolines, this compound emerges as a particularly valuable building block for the synthesis of complex, bioactive heterocycles.

The strategic placement of the methoxy group at the 2-position and the amino group at the 7-position imparts a unique combination of electronic and steric properties. The 7-amino group serves as a key nucleophilic handle, ripe for elaboration into a variety of heterocyclic systems through annulation and condensation reactions. Concurrently, the 2-methoxy group, a bioisostere for other functionalities, can modulate the pharmacokinetic profile of the resulting molecules and participate in crucial binding interactions with target proteins. This unique substitution pattern makes this compound an ideal starting point for the construction of novel kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the creation of fused heterocyclic systems, particularly the medicinally significant pyrimido[4,5-b]quinolines. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-tested protocols, and present the biological context of the resulting molecular architectures.

I. Synthesis of Pyrimido[4,5-b]quinolines: A Gateway to Potent Bioactive Agents

The fusion of a pyrimidine ring to the quinoline core gives rise to the pyrimido[4,5-b]quinoline scaffold, a tetracyclic system renowned for its diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The multicomponent reaction (MCR) approach is a powerful and efficient strategy for the construction of this complex heterocycle from this compound.[6][7]

A. The Multicomponent Reaction (MCR) Strategy: A Paradigm of Synthetic Efficiency

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and shorter reaction times.

For the synthesis of pyrimido[4,5-b]quinolines from this compound, a one-pot reaction with an aromatic aldehyde and an active methylene compound, such as dimedone, is a highly effective strategy.

Diagram 1: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

MCR_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound P1 Knoevenagel Condensation P2 Michael Addition A->P2 B Aromatic Aldehyde (R-CHO) B->P1 Catalyst (e.g., Acetic Acid) C Dimedone C->P1 P1->P2 Intermediate A P3 Intramolecular Cyclization & Dehydration P2->P3 Intermediate B D Pyrimido[4,5-b]quinoline Derivative P3->D

Caption: Workflow for the multicomponent synthesis of pyrimido[4,5-b]quinolines.

B. Mechanistic Insights: A Step-by-Step Rationale

The successful execution of this MCR hinges on a cascade of well-orchestrated chemical transformations:

  • Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed condensation of the aromatic aldehyde with the active methylene compound (dimedone). This step generates a highly electrophilic α,β-unsaturated intermediate. The choice of an acid catalyst, such as acetic acid, is crucial for activating the aldehyde carbonyl group.

  • Michael Addition: The nucleophilic 7-amino group of this compound then attacks the β-position of the α,β-unsaturated intermediate in a classic Michael addition. This step is the key bond-forming event that links the quinoline core to the other components.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a secondary amine formed in the Michael addition attacks one of the carbonyl groups of the dimedone moiety. Subsequent dehydration (loss of a water molecule) leads to the formation of the fused pyrimidine ring, yielding the final, stable pyrimido[4,5-b]quinoline product.

C. Detailed Experimental Protocol: Synthesis of a Representative Pyrimido[4,5-b]quinoline

This protocol describes the synthesis of a representative 2-methoxy-5-phenyl-8,8-dimethyl-8,9,10,12-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one.

Materials and Reagents:

ReagentM.W.Amount (mmol)Volume/Mass
This compound174.201.0174 mg
Benzaldehyde106.121.0102 µL
Dimedone140.181.0140 mg
Glacial Acetic Acid60.05-5 mL
Ethanol46.07-As needed

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (174 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and dimedone (140 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to the flask. The acetic acid acts as both the solvent and the catalyst for this reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid. The product can be further purified by recrystallization from ethanol to yield the pure pyrimido[4,5-b]quinoline derivative.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful incorporation of all three components.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final compound.

II. N-Arylation of this compound: Crafting Kinase Inhibitor Scaffolds

The 7-amino group of this compound is also an excellent nucleophile for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] This reaction is a cornerstone in the synthesis of many kinase inhibitors, where an anilino moiety at the 7-position of a quinoline or related heterocycle is a common structural feature.

Diagram 2: Buchwald-Hartwig N-Arylation Workflow

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound F N-Aryl-2-methoxyquinolin-7-amine A->F Solvent (e.g., Toluene) Heat B Aryl Halide (Ar-X) B->F Solvent (e.g., Toluene) Heat C Palladium Catalyst (e.g., Pd₂(dba)₃) C->F Solvent (e.g., Toluene) Heat D Phosphine Ligand (e.g., Xantphos) D->F Solvent (e.g., Toluene) Heat E Base (e.g., Cs₂CO₃) E->F Solvent (e.g., Toluene) Heat

Caption: Key components for the Buchwald-Hartwig N-arylation of this compound.

A. Rationale for N-Arylation in Drug Design

The introduction of a substituted aniline ring at the 7-position of the quinoline core creates a 4-anilinoquinoline-like scaffold, which is a well-established pharmacophore for inhibiting various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[9] The substituents on the aniline ring can be systematically varied to optimize potency and selectivity against specific kinase targets.

B. Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials and Reagents:

ReagentM.W.Amount (mmol)Volume/Mass
This compound174.201.0174 mg
Aryl Bromide-1.2Varies
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0423 mg
Cs₂CO₃325.822.0652 mg
Anhydrous Toluene--10 mL

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (174 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous and degassed toluene (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-arylated product.

III. Biological Significance and Future Directions

The heterocycles derived from this compound are endowed with a wide spectrum of biological activities. The following table summarizes the potential biological activities of these compounds, with representative data from structurally related molecules.

Table of Biological Activities:

Heterocyclic ClassPotential Biological ActivityExample Target/AssayRepresentative IC₅₀ Values
Pyrimido[4,5-b]quinolinesAnticancerHER2 Kinase[10]0.073 µM (for a related derivative)
Anti-inflammatoryCarrageenan-induced paw edema[4]Significant reduction in paw volume
N-Aryl-quinolin-7-aminesKinase Inhibition (Anticancer)c-Met Kinase[5]0.030 µM (for a related anilinoquinoline)
AntimicrobialE. coliMIC values in the low µg/mL range for related sulfonamides

The versatility of this compound as a synthetic precursor opens up vast avenues for the discovery of new therapeutic agents. Future research will likely focus on:

  • Diversity-Oriented Synthesis: Expanding the library of heterocycles derived from this scaffold to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the synthesized heterocycles to optimize their potency and selectivity.

  • Development of Novel Catalytic Systems: Exploring more sustainable and efficient catalytic methods for the derivatization of this compound.

By leveraging the unique chemical properties of this compound, researchers can continue to develop novel and potent bioactive heterocycles with the potential to address unmet medical needs.

References

Protocol for palladium-catalyzed cross-coupling with 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Methoxyquinolin-7-amine and its Derivatives

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for the palladium-catalyzed functionalization of this compound. This valuable building block is a cornerstone in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, heterocyclic framework serves as an excellent scaffold for arranging functional groups in a precise three-dimensional orientation to interact with biological targets. This compound, in particular, offers two distinct points for chemical modification: the nucleophilic amine at the C7 position and the potential for derivatization at the methoxy-substituted C2 position.

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, providing powerful and versatile methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under mild conditions.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in the pharmaceutical industry for the rapid construction of complex molecular architectures.[4][5] This guide focuses on applying these transformative reactions to the 2-methoxyquinoline core, enabling the synthesis of diverse compound libraries for screening and development.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][6] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner. This forms a Pd(II) intermediate.[4][7] The efficiency of this step is highly dependent on the choice of ligand. Electron-rich and bulky ligands, for example, accelerate the oxidative addition of less reactive electrophiles like aryl chlorides.[8]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][3] In C-N couplings like the Buchwald-Hartwig amination, this step is replaced by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic partners bound to the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R-X) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation Transmetalation (+ R'-M) Transmetalation->Pd(0)L2 Reductive Elimination (- R-R') Product Coupled Product (R-R') Transmetalation->Product RX Organic Halide (R-X) RX->Oxidative_Addition R_M Organometallic (R'-M) R_M->Transmetalation

Caption: General Palladium Catalytic Cycle.

Synthetic Strategies and Protocols

The functionalization of the 2-methoxyquinoline scaffold can be approached in two primary ways: direct C-N coupling using the inherent amine at the C7 position, or conversion of the amine to a halide to enable C-C bond formation.

Synthetic Workflow A This compound B Buchwald-Hartwig (C-N Coupling) A->B D Sandmeyer Reaction (or similar) A->D C 7-Arylamino-2-methoxyquinoline B->C E 7-Bromo-2-methoxyquinoline D->E F Suzuki Coupling (C-C Coupling) E->F G Sonogashira Coupling (C-C Coupling) E->G H 7-Aryl-2-methoxyquinoline F->H I 7-Alkynyl-2-methoxyquinoline G->I

Caption: Synthetic routes from this compound.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[9] Here, this compound serves as the nucleophilic coupling partner. The choice of ligand is critical for success, with bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos) being particularly effective for coupling with a wide range of aryl halides.[11][12]

Reaction: this compound + Aryl-X → 7-(Arylamino)-2-methoxyquinoline

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ is a common Pd(0) source. Preformed G3 catalysts offer high activity and air stability.[13]
Ligand XPhos or RuPhos (2-4 mol%)Bulky phosphine ligands accelerate both oxidative addition and reductive elimination, crucial for C-N coupling.[11][12]
Base NaOt-Bu (Sodium tert-butoxide) (1.4-2.0 eq)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[13]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, non-polar solvents are standard. Toluene is often preferred for its ability to mitigate iodide inhibition.[10][14]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially with less reactive aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and ligands.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), NaOt-Bu (1.4 mmol, 1.4 eq), the palladium precatalyst, and the ligand.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed solvent (5-10 mL) via syringe.

  • Place the flask in a preheated oil bath and stir at the specified temperature.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

To form C-C bonds at the C7 position, the amine must first be converted to a more suitable electrophilic partner, such as a bromide or iodide (e.g., via a Sandmeyer reaction). The resulting 7-halo-2-methoxyquinoline can then undergo Suzuki-Miyaura coupling with a boronic acid or ester.[2][15] This reaction is highly valued for its tolerance of a wide range of functional groups.[2]

Reaction (assuming 7-bromo-2-methoxyquinoline): 7-Bromo-2-methoxyquinoline + Arylboronic acid → 7-Aryl-2-methoxyquinoline

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ is often used for more challenging substrates.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)An aqueous inorganic base is required to activate the boronic acid for transmetalation.[15][16]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CHeating is typically required to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Step-by-Step Methodology:

  • In a flask, dissolve 7-bromo-2-methoxyquinoline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the palladium catalyst in the organic solvent component.

  • Add the base dissolved in the aqueous component.

  • De-gas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of terminal alkynes to aryl halides, creating valuable arylalkyne structures.[17][18] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt co-catalyst. The amine base serves both to deprotonate the alkyne and as a solvent.[19][20]

Reaction (assuming 7-bromo-2-methoxyquinoline): 7-Bromo-2-methoxyquinoline + Terminal Alkyne → 7-(Alkynyl)-2-methoxyquinoline

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A stable and commonly used Pd(II) precatalyst that is reduced in situ.
Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)CuI facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step.[20][21]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)The amine acts as both the base to form the acetylide and as the reaction solvent.[19]
Temperature Room Temperature to 60 °CThe reaction is often efficient under mild thermal conditions.
Atmosphere Inert (Argon or Nitrogen)Critical for preventing oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add 7-bromo-2-methoxyquinoline (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ and CuI.

  • Add the amine base (e.g., Et₃N, 10 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Stir the mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting Common Cross-Coupling Issues

Even with robust protocols, palladium-catalyzed reactions can be sensitive to various parameters.[22] Below is a guide to address common challenges.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source, oxidized ligand). 2. Insufficiently degassed system (oxygen poisoning). 3. Incorrect base or solvent choice. 4. Low reaction temperature.1. Use a fresh catalyst and ligand. Consider air-stable precatalysts (e.g., Pd G3/G4).[23][24] 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Screen different bases and solvents; solubility is key.[14][16] 4. Incrementally increase the temperature.
Homocoupling of Nucleophile 1. Presence of oxygen, leading to oxidative coupling (e.g., Glaser for alkynes, boronic acid homocoupling). 2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve inert atmosphere techniques.[8] 2. Ensure reaction conditions favor reduction of the Pd(II) precatalyst.[25]
Dehalogenation of Electrophile 1. Presence of water or other protic sources. 2. Side reaction pathway, sometimes promoted by certain ligands or bases.1. Use rigorously dried solvents and reagents. 2. Screen alternative ligands or use a milder base.
Protodeborylation (Suzuki) Degradation of the boronic acid, especially if it is electron-deficient or sterically hindered.1. Use the boronic acid in slight excess (1.2-1.5 eq). 2. Consider using more stable boronic esters (e.g., pinacol esters).[8] 3. Use KF as the base, which can sometimes prevent cleavage.[16]
Poor Yield in Buchwald-Hartwig 1. Suboptimal ligand choice for the specific substrate combination. 2. Sterically hindered substrates. 3. Base incompatibility with functional groups (e.g., esters with NaOt-Bu).[9]1. Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos).[9][12] 2. Increase catalyst loading and reaction time. 3. Switch to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and essential tools for the functionalization of the this compound scaffold. By understanding the underlying catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of novel derivatives. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to empower scientists in drug discovery and synthetic chemistry to achieve their synthetic goals with confidence and precision.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxyquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Part 1: The Nitration-Reduction Pathway

A frequently employed and cost-effective route to this compound involves the electrophilic nitration of a 2-methoxyquinoline precursor, followed by the reduction of the resulting nitro-intermediate. While straightforward in principle, this pathway presents challenges in regioselectivity and reaction efficiency that can significantly impact the final yield.

Workflow for the Nitration-Reduction Pathway

Nitration_Reduction_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 2-Methoxyquinoline Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Reagents Intermediate 2-Methoxy-7-nitroquinoline (and isomers) Nitration->Intermediate Product Reduction Reduction (e.g., SnCl₂ / HCl) Intermediate->Reduction Crude Product Purification Purification (Column Chromatography) Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting
Q1: My nitration of 2-methoxyquinoline results in a low yield of the desired 7-nitro isomer and a mixture of other products. How can I improve regioselectivity?

A1: This is a classic challenge in the electrophilic substitution of quinoline systems. The methoxy group at the 2-position is activating, but the nitrogen atom in the ring is deactivating, especially under acidic conditions where it becomes protonated. This complex electronic landscape can lead to a mixture of isomers.

Core Problem: The harshness of standard nitrating conditions (concentrated HNO₃/H₂SO₄) and elevated temperatures favor the formation of multiple products.

Solutions & Scientific Rationale:

  • Temperature Control is Critical: Running the reaction at a low temperature (e.g., 0-10 °C) is the most effective initial step to improve regioselectivity.[1] Lower kinetic energy favors the formation of the thermodynamically more stable product and minimizes over-nitration or oxidative degradation.

  • Milder Nitrating Agents: If temperature control is insufficient, consider using a less aggressive nitrating agent. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can provide better control.[1] This reagent is less acidic and can reduce the extent of quinoline protonation, altering the directing effects.

  • Controlled Addition: Add the nitrating agent dropwise to the solution of 2-methoxyquinoline. This maintains a low concentration of the electrophile at any given moment, suppressing side reactions.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can promote the formation of the less reactive protonated quinoline species, which can affect the substitution pattern.[1]

ParameterStandard ConditionsOptimized ConditionsRationale for Improvement
Temperature Room Temp to 50 °C0 °C to 10 °CEnhances regioselectivity and minimizes charring.[1]
Nitrating Agent Conc. HNO₃ / H₂SO₄Acetyl Nitrate or KNO₃ / H₂SO₄Milder conditions offer better control over the reaction.[1]
Addition Rate Rapid / BolusSlow, dropwisePrevents localized overheating and reduces side product formation.
Reaction Time > 4 hoursMonitored by TLCPrevents the formation of dinitrated products or degradation.[1]
Q2: The reduction of 2-methoxy-7-nitroquinoline is slow, and I'm seeing byproducts. What are the best practices for this reduction?

A2: The reduction of a nitro group on an electron-rich heterocyclic system can sometimes be challenging. Incomplete reactions leave starting material, while over-reduction or side reactions can generate impurities that are difficult to separate.

Core Problem: The choice of reducing agent and the reaction pH are critical for a clean, high-yield conversion.

Solutions & Scientific Rationale:

  • Classic Metal/Acid Reduction (SnCl₂/HCl): This is a robust and widely used method for reducing nitroarenes to anilines.[2] Tin(II) chloride is a reliable reducing agent in acidic media.

    • Troubleshooting: If the reaction is slow, gentle heating (40-60 °C) can increase the rate. Ensure you use a sufficient molar excess of SnCl₂ (typically 3-5 equivalents). The workup is critical: after the reaction, you must carefully basify the solution (e.g., with NaOH or NaHCO₃) to precipitate the tin salts and free the amine product for extraction.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner alternative as it avoids stoichiometric metal waste. It is often highly efficient.

    • Troubleshooting: Catalyst poisoning can be an issue with quinoline derivatives. If the reaction stalls, try using a higher catalyst loading (up to 10 mol%) or increasing the hydrogen pressure. The choice of solvent is also important; ethanol or ethyl acetate are common choices.

  • Modern Heterogeneous Catalysts: Recent research has shown that catalysts like V₂O₅/TiO₂ with hydrazine hydrate can offer excellent chemoselectivity and are recyclable, aligning with green chemistry principles.[3] This system can tolerate a wide array of functional groups.

MethodAdvantagesCommon IssuesTroubleshooting Steps
SnCl₂ / HCl Reliable, strong reducing power.Messy workup (tin salts), acidic conditions.Use sufficient equivalents of SnCl₂, ensure complete basification during workup.
H₂ / Pd-C Clean (no metal salts), high yield.Catalyst poisoning, requires H₂ gas handling.Use fresh catalyst, screen solvents, increase pressure if needed.
V₂O₅/TiO₂ / N₂H₄ Green (recyclable), high chemoselectivity.[3]Catalyst preparation, potential handling of hydrazine.Ensure proper catalyst activation and dispersion.

Part 2: The Buchwald-Hartwig Amination Route

For researchers seeking higher yields, milder conditions, or a more modular approach, the Buchwald-Hartwig amination is a state-of-the-art alternative.[4] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (e.g., 7-bromo-2-methoxyquinoline) and an amine source.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L A Oxidative Addition (Ar-X) center->A Ar-X center->A B Amine Coordination (R₂NH) A->B R₂NH A->B pos_A C Deprotonation (Base) B->C Base B->C pos_B D Reductive Elimination C->D pos_C D->center Ar-NR₂ D->center

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Frequently Asked Questions & Troubleshooting
Q3: I am trying to couple 7-bromo-2-methoxyquinoline with an ammonia equivalent using Buchwald-Hartwig conditions, but my yield is very low. What are the critical parameters to optimize?

A3: The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, ligand, base, and solvent. A failed reaction is almost always due to a suboptimal combination of these components.

Core Problem: The catalyst is not active enough, is being poisoned, or the reaction conditions do not favor the reductive elimination step.

Solutions & Scientific Rationale:

  • The Ligand is Key: This is the most important variable. For coupling with primary amines or ammonia equivalents, sterically hindered, electron-rich phosphine ligands are required.[4] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.

    • First-generation ligands (e.g., P(o-tolyl)₃) are often insufficient.

    • Bidentate ligands like BINAP and DPEPhos can be effective.[4]

    • Modern bulky monophosphine ligands (Buchwald ligands) like RuPhos, XPhos, or DavePhos are often the most effective and should be your first choice for troubleshooting.[5]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Common choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives if your substrate is base-sensitive.

    • Rationale: The base must be strong enough to facilitate deprotonation but should not react with your aryl halide. Insoluble inorganic bases can sometimes lead to slower reaction rates.[6]

  • Ammonia Source: Using ammonia gas directly can be challenging. It is often preferable to use an "ammonia equivalent" such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, followed by hydrolysis.[7]

  • Solvent and Temperature: Anhydrous, deoxygenated polar aprotic solvents are standard. Toluene, dioxane, or DMF are common choices.[6] Reactions are typically heated (80-110 °C) to drive the catalytic cycle.

ComponentCommon Starting PointKey Optimization StrategyRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Use an air-stable precatalyst (e.g., G3-XPhos).Improves reproducibility and ease of setup.
Ligand P(tBu)₃Screen bulky, electron-rich ligands (RuPhos, XPhos).Accelerates reductive elimination, the yield-determining step.[4][7]
Base NaOtBuTry K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.Balances reactivity with functional group tolerance.[5]
Solvent TolueneScreen Dioxane or DMF.Solvation affects catalyst activity and substrate solubility.[6]
Amine Source NH₃ (gas)Use LiHMDS or Benzophenone Imine + Hydrolysis.Improves handling and reaction efficiency.[7]

Part 3: Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Nitration-Reduction Route

Step A: Nitration of 2-Methoxyquinoline

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-methoxyquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the quinoline solution, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once complete, slowly pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield crude 2-methoxy-7-nitroquinoline.

Step B: Reduction of 2-Methoxy-7-nitroquinoline

  • Suspend the crude 2-methoxy-7-nitroquinoline (1.0 eq) in ethanol or acetic acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise.

  • Heat the mixture to 60-70 °C and stir for 3-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Carefully basify the mixture with 2M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Buchwald-Hartwig Amination Route
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 7-bromo-2-methoxyquinoline (1.0 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add your ammonia source (e.g., benzophenone imine, 1.2 eq).

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • If using an imine, the crude mixture must be treated with an acid (e.g., HCl in dioxane) to hydrolyze the imine and reveal the primary amine.

  • Concentrate the filtrate and purify by column chromatography to yield this compound.

References

Technical Support Center: Purification of Crude 2-Methoxyquinolin-7-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxyquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chromatographic purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your separations effectively.

Purification Workflow Overview

The purification of a basic compound like this compound on an acidic stationary phase like silica gel requires careful consideration of interactions between the analyte, stationary phase, and mobile phase. The general workflow involves developing a suitable solvent system using Thin-Layer Chromatography (TLC), followed by preparative column chromatography to isolate the pure compound.

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude this compound TLC TLC Method Development Crude->TLC Optimize solvent system ColumnPrep Prepare Silica Gel Column (Slurry or Dry Pack) TLC->ColumnPrep Loading Load Sample (Wet or Dry Loading) ColumnPrep->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product (>99%) Evap->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Question: My compound is streaking or tailing badly on the TLC plate and the column. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying amines on silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds like your aromatic amine can undergo strong acid-base interactions with these silanol groups.[1][2] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" or "tail" rather than a compact spot. This can lead to poor separation and low recovery.[2]

  • Solution: You need to suppress the interaction between the basic amine and the acidic silica.

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic sites on the silica, effectively "masking" them from your compound.

      • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Ethyl Acetate/Hexane). TEA is a volatile base that is highly effective.[3][4]

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase (e.g., 1-5% of a 7N NH3/MeOH solution in Dichloromethane). This is particularly useful for more polar amines.[5]

    • Use a Deactivated Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

      • Amine-functionalized Silica: These columns have an aminopropyl group bonded to the silica surface, creating a more neutral environment that is less likely to interact strongly with basic compounds.[1][2]

      • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative, though it has different selectivity. Ensure you use Brockmann activity II or III, as activity I is highly reactive.

Question: My compound won't move off the baseline (Rf = 0), even in highly polar solvents.

Answer:

This indicates that your compound is very strongly adsorbed to the silica gel, or your solvent system is not polar enough.

  • Causality: The polarity of your mobile phase is insufficient to displace the highly polar (and basic) this compound from the very polar silica gel stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity Systematically:

      • If you are using an Ethyl Acetate (EtOAc)/Hexane system, gradually increase the percentage of EtOAc.

      • If EtOAc is insufficient, switch to a more polar solvent system like Dichloromethane (DCM)/Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in DCM can sometimes lead to silica gel dissolving.[6]

    • Ensure a Basic Modifier is Present: As discussed in the previous point, if you are not already using a basic modifier like TEA or ammonia, add it to your highly polar system. An amine will often remain at the origin without a modifier, regardless of solvent polarity, due to the strong acid-base interaction.[1][4]

    • Check Compound Solubility: Ensure your compound is soluble in the loading solvent. If it precipitates at the top of the column, it will not move. Dry loading can help mitigate this issue (see protocol below).

Question: I see a new spot on my TLC plate after letting it sit for a while before developing. What does this mean?

Answer:

This suggests that your compound may be degrading on the acidic silica gel.

  • Causality: Some sensitive compounds can decompose on contact with the acidic surface of silica gel TLC plates or columns.[7] The prolonged exposure before and during chromatography can lead to the formation of impurities.

  • Solution:

    • Minimize Contact Time: Run your column promptly after packing and loading. Do not let the loaded sample sit on the silica for an extended period.

    • Use a Basic Modifier: The addition of TEA or ammonia to the mobile phase not only prevents streaking but also neutralizes the silica surface, which can prevent acid-catalyzed degradation.

    • Switch to a Neutral or Basic Stationary Phase: If degradation persists, use a less acidic stationary phase like deactivated neutral alumina or amine-functionalized silica.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a separation for this compound on TLC?

A good starting point for a "normal" polarity compound is a mixture of a non-polar and a polar solvent.[6] For an aromatic amine, begin with the following, and always include a basic modifier:

  • System 1: 30% Ethyl Acetate in Hexane + 1% Triethylamine.

  • System 2: 2% Methanol in Dichloromethane + 1% Triethylamine. Run TLCs with varying ratios to achieve an Rf value of approximately 0.2-0.4 for the desired compound. This Rf range on a TLC plate generally translates well to good separation on a column.

Q2: What are some potential impurities I might be trying to separate?

Impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, common impurities for quinoline derivatives could include:

  • Unreacted starting materials.

  • Isomers formed during synthesis (e.g., incorrect regiochemistry).[8]

  • Over-alkylated or under-alkylated byproducts.

  • Oxidation products, as aromatic amines can be sensitive to air.[9]

  • Products from reactions with solvent impurities (e.g., reaction with aldehydes in excipients or solvents).[10]

Q3: Should I use wet (slurry) or dry loading for my sample?

This depends on the solubility of your crude product.

  • Wet Loading: This is ideal if your crude product dissolves easily in a minimal amount of the mobile phase. It's fast and simple.[11]

  • Dry Loading: This is the recommended method if your compound has poor solubility in the mobile phase or if you need to use a strong, polar solvent (like pure DCM or THF) to dissolve it.[11][12] Dissolving the compound in a strong solvent and loading it directly can wreck the separation. Dry loading involves pre-adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This ensures the compound is introduced to the column in a concentrated band without the influence of a strong solvent.[12]

Q4: How much silica gel should I use for my column?

A general rule of thumb for flash chromatography is to use a 30:1 to 100:1 weight ratio of silica gel to crude material.[12]

  • For easy separations (large ΔRf between spots on TLC), a 30:1 ratio may be sufficient.

  • For difficult separations (small ΔRf), a 100:1 ratio or higher will provide better resolution.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
StageSolvent System (v/v)ModifierPurpose & Comments
TLC Development 10-50% EtOAc in Hexanes0.5-1% TEAGood starting point for many amines. Adjust EtOAc for desired Rf.
1-10% MeOH in DCM0.5-1% TEAFor more polar compounds that do not move in EtOAc/Hexanes.[6]
Column Elution Gradient: 5%→40% EtOAc in Hexanes0.5-1% TEAA gradient elution is often more efficient than isocratic (single solvent mix).
Gradient: 1%→8% MeOH in DCM0.5-1% TEAUse for compounds requiring higher polarity to elute.
Protocol 1: Column Chromatography - Dry Loading Method

This protocol is recommended for purifying this compound.

  • TLC Optimization:

    • Develop a solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities. Remember to add 0.5-1% TEA to the TLC solvent jar.

  • Column Preparation (Slurry Packing):

    • Choose an appropriate size column and add a small plug of glass wool or cotton at the bottom. Add a thin layer (~1 cm) of sand.

    • In a beaker, make a slurry of silica gel (e.g., 50g) in your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA).

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Tap the column gently to pack the silica evenly and remove air bubbles. Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.[12]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1g) in a suitable solvent like DCM or MeOH in a round-bottom flask.

    • Add 2-3 times the weight of your crude product in silica gel (e.g., 2-3g) to the flask.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[12]

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a neat, level layer.

    • Gently add a thin protective layer of sand (~1 cm) on top of the sample layer.

    • Carefully add your mobile phase with a pipette, without disturbing the sand layer, until the column is filled.

    • Begin eluting the column, collecting fractions in test tubes. Start with a low polarity mobile phase and gradually increase the polarity as the column runs.

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common chromatography problems.

G Start Problem Observed During Chromatography Streaking Compound Streaking / Tailing? Start->Streaking NoMovement Rf = 0 / No Movement? Streaking->NoMovement No AddTEA Add 0.5-2% TEA or NH3 to Mobile Phase Streaking->AddTEA Yes NewSpots New Spots Appear Over Time? NoMovement->NewSpots No IncreasePolarity Increase Mobile Phase Polarity (e.g., more EtOAc or switch to DCM/MeOH) NoMovement->IncreasePolarity Yes CheckDegradation Compound may be degrading. Run column faster, add TEA, or use alumina. NewSpots->CheckDegradation Yes End Problem Resolved NewSpots->End No UseAlumina Consider alternative stationary phase (Amine-Silica or Alumina) AddTEA->UseAlumina If streaking persists AddTEA->End IncreasePolarity->AddTEA Ensure TEA is present IncreasePolarity->End CheckDegradation->End

Caption: A decision tree for troubleshooting common issues.

Safety Precautions
  • Always handle this compound and all solvents in a well-ventilated fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15][16]

  • Avoid inhalation of dust or vapors.[17]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes.[15]

  • Consult the Safety Data Sheet (SDS) for this compound and all reagents before starting your work.

References

Technisches Support-Center: Synthese von 2-Methoxyquinolin-7-amin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut. Hier ist ein technisches Support-Center, das auf die Synthese von 2-Methoxyquinolin-7-amin zugeschnitten ist und sich an Forscher und Fachleute in der Arzneimittelentwicklung richtet.

Verfasst von: Dr. Gemini, Senior Application Scientist

Willkommen im technischen Support-Center, das sich der Bewältigung der Feinheiten bei der Synthese von 2-Methoxyquinolin-7-amin widmet. Diese Chinolin-Einheit ist ein entscheidender Baustein in der medizinischen Chemie, dessen Synthese jedoch voller potenzieller Fallstricke ist, von unkontrollierten exothermen Reaktionen bis hin zu hartnäckigen Verunreinigungen.

Dieser Leitfaden ist als dialogorientierte Ressource konzipiert, die die kollektive Felderfahrung unseres Teams in einem Frage-Antwort-Format zusammenfasst. Wir gehen auf spezifische Probleme ein, die während der Synthese auftreten, erklären die zugrunde liegende Chemie und bieten validierte, umsetzbare Lösungen.

Teil 1: Überblick über die synthetische Strategie

Die robusteste und am häufigsten berichtete Route zu 2-Methoxyquinolin-7-amin ist ein mehrstufiger Prozess, der mit dem Aufbau des Chinolin-Kerns beginnt, gefolgt von einer Reihe von Funktionalisierungsschritten. Die allgemeine Strategie ist unten dargestellt.

Synthetic_Pathway cluster_0 Schritt 1: Chinolin-Kern-Synthese cluster_1 Schritt 2: Methoxylierung cluster_2 Schritt 3: Nitro-Reduktion A 3-Nitroanilin B 7-Nitrochinolin A->B Skraup-Synthese (Glycerin, H₂SO₄) C 7-Nitrochinolin-N-oxid B->C N-Oxidation (m-CPBA oder H₂O₂) D 2-Chlor-7-nitrochinolin C->D Chlorierung (POCl₃) E 2-Methoxy-7-nitrochinolin D->E SNAr (NaOMe, MeOH) F 2-Methoxyquinolin-7-amin (Endprodukt) E->F Reduktion (z.B. H₂, Pd/C)

Abbildung 1: Allgemeiner synthetischer Weg zu 2-Methoxyquinolin-7-amin.

Teil 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen. Jede Antwort bietet eine Ursachenanalyse und eine schrittweise Lösung.

Stufe 1: Synthese von 2-Chlor-7-nitrochinolin
F1: Meine Skraup-Reaktion zur Bildung des Chinolinrings aus 3-Nitroanilin ist entweder zu heftig oder startet nicht. Was läuft schief?

Antwort: Die Skraup-Synthese ist bekanntermaßen stark exotherm und kann bei unsachgemäßer Durchführung schwer zu kontrollieren sein[1][2]. Das Problem liegt in der Regel in der Kinetik der Dehydratisierung von Glycerin zu Acrolein und der anschließenden Michael-Addition.

  • Ursache der heftigen Reaktion: Eine zu schnelle Zugabe von Schwefelsäure oder eine unzureichende Wärmeabfuhr führt zu einer unkontrollierten Bildung von Acrolein, was zu einem thermischen Durchgehen führt[2].

  • Ursache des Reaktionsversagens: Eine zu niedrige Temperatur oder eine unzureichende Säurekonzentration verhindert die Bildung des elektrophilen Acroleins, wodurch die Reaktion ins Stocken gerät[3].

Lösungen zur Fehlerbehebung:

  • Temperaturkontrolle ist entscheidend: Mischen Sie das Anilin, Glycerin und den Oxidationsmittel (z. B. m-Nitrobenzolsulfonat) bei Raumtemperatur vor[4]. Fügen Sie die Schwefelsäure langsam und portionsweise über einen Eisbad zu, um die Innentemperatur unter 120 °C zu halten.

  • Verwenden Sie einen Moderator: Die Zugabe von Eisen(II)-sulfat (FeSO₄) ist ein klassischer Ansatz, um die Reaktion zu mildern. Es glättet die exotherme Reaktion und sorgt für einen kontrollierbareren Temperaturanstieg[1].

  • Initiierung der Reaktion: Nach der Zugabe der Säure ist ein vorsichtiges Erhitzen auf ca. 140-150 °C erforderlich, um die Reaktion zu starten. Sobald sie begonnen hat (erkennbar an einer Farbänderung und einem Temperaturanstieg), entfernen Sie die Wärmequelle und lassen Sie die exotherme Reaktion sich selbst erhalten, während Sie bei Bedarf kühlen[2][4].

F2: Die Chlorierung meines 7-Nitrochinolin-N-oxids mit Phosphoroxychlorid (POCl₃) ist unvollständig oder niedrig-ergiebig. Was sind die häufigsten Fallstricke?

Antwort: Die Umwandlung des N-Oxids in das 2-Chlor-Derivat ist eine kritische Aktivierungsstufe. Geringe Ausbeuten sind oft auf Feuchtigkeit, unzureichende Reagenzien oder eine suboptimale Aufarbeitung zurückzuführen.

  • Kausalität: POCl₃ ist extrem feuchtigkeitsempfindlich. Jede Wasserkontamination hydrolysiert es zu Phosphorsäure, wodurch das Reagenz unwirksam wird und Nebenprodukte entstehen. Die Reaktion erfordert auch eine ausreichend hohe Temperatur, um die Bildung des reaktiven Chlorsulfat-Zwischenprodukts zu gewährleisten.

Lösungen zur Fehlerbehebung:

  • Strenge wasserfreie Bedingungen: Trocknen Sie das 7-Nitrochinolin-N-oxid-Ausgangsmaterial vor der Verwendung gründlich im Vakuum. Verwenden Sie frisch destilliertes POCl₃ und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.

  • Reaktionstemperatur und -dauer: Die Reaktion wird typischerweise unter Rückfluss in überschüssigem POCl₃ (das sowohl als Reagenz als auch als Lösungsmittel dient) für 2-4 Stunden durchgeführt[5]. Überwachen Sie den Fortschritt mittels DC, um eine vollständige Umsetzung sicherzustellen.

  • Aufarbeitungsprotokoll: Die Aufarbeitung ist entscheidend. Gießen Sie die Reaktionsmischung sehr langsam und vorsichtig auf zerstoßenes Eis[5]. Diese Reaktion ist extrem exotherm und setzt HCl-Gas frei; führen Sie sie in einem gut belüfteten Abzug durch. Das Produkt fällt als Feststoff aus, der dann durch Filtration gesammelt werden kann. Eine unzureichende Abkühlung oder eine zu schnelle Zugabe kann zur Zersetzung des Produkts führen.

Stufe 2: Nukleophile aromatische Substitution (Methoxylierung)
F3: Meine Methoxylierung von 2-Chlor-7-nitrochinolin mit Natriummethoxid ist unvollständig. Wie kann ich die Reaktion zum Abschluss bringen?

Antwort: Dies ist eine klassische nukleophile aromatische Substitution (SNAr). Die Unvollständigkeit deutet typischerweise auf Probleme mit der Nukleophil-Erzeugung, der Temperatur oder der Löslichkeit hin.

  • Kausalität: Die SNAr-Reaktion wird durch die elektronenentziehende Nitrogruppe aktiviert, erfordert aber dennoch ein starkes Nukleophil und ausreichende thermische Energie, um die Energiebarriere des Meisenheimer-Komplex-Zwischenprodukts zu überwinden.

Lösungen zur Fehlerbehebung:

ParameterEmpfehlungBegründung
Reagenzqualität Verwenden Sie frisch zubereitetes Natriummethoxid (NaOMe) oder eine handelsübliche Lösung.Altes NaOMe kann durch Reaktion mit atmosphärischer Feuchtigkeit und CO₂ abgebaut werden, was seine Nukleophilie verringert.
Stöchiometrie Verwenden Sie einen leichten Überschuss an NaOMe (1,2–1,5 Äquivalente).Dies stellt sicher, dass genügend Nukleophil vorhanden ist, um die Reaktion voranzutreiben und etwaige Spuren von Feuchtigkeit zu kompensieren.
Temperatur Führen Sie die Reaktion unter Rückfluss in Methanol für 4-6 Stunden durch[5].Eine erhöhte Temperatur ist notwendig, um die für die aromatische Substitution erforderliche Aktivierungsenergie zu liefern.
Löslichkeit Stellen Sie sicher, dass das 2-Chlor-7-nitrochinolin vollständig im Methanol gelöst ist, bevor Sie es unter Rückfluss erhitzen.Eine schlechte Löslichkeit begrenzt die effektive Konzentration der Reaktanden und verlangsamt die Reaktion.
F4: Ich beobachte Nebenprodukte, die mit Hydrolyse (zum 7-Nitrochinolin-2-on) oder Demethylierung übereinstimmen. Was verursacht das und wie kann ich es verhindern?

Antwort: Die Bildung des Chinolin-2-on-Nebenprodukts ist ein klares Indiz für eine konkurrierende Reaktion mit Hydroxidionen, während eine Demethylierung unter diesen Bedingungen selten ist, aber auf extreme Bedingungen hindeuten kann.

  • Ursache der Hydrolyse: Hydroxidionen (OH⁻), die aus der Reaktion von Natriummethoxid mit Spuren von Wasser im Lösungsmittel entstehen, können als konkurrierendes Nukleophil wirken und das Chloratom angreifen.

  • Prävention: Der Schlüssel ist die strikte Kontrolle der Feuchtigkeit. Verwenden Sie wasserfreies Methanol (durch Destillation aus Magnesium oder Verwendung eines frisch geöffneten Lösungsmittels in Sure/Seal™-Flaschen), um die Bildung von Hydroxid zu minimieren.

Side_Reaction cluster_0 A 2-Chlor-7-nitrochinolin B 2-Methoxy-7-nitrochinolin (Gewünschtes Produkt) A->B + NaOMe (Nukleophil) (Gewünschter Weg) C 7-Nitrochinolin-2(1H)-on (Hydrolyse-Nebenprodukt) A->C + NaOH (aus H₂O) (Nebenreaktion)

Abbildung 2: Konkurrierende Reaktionswege bei der Methoxylierung.
Stufe 3: Reduktion der Nitrogruppe

F5: Meine katalytische Hydrierung von 2-Methoxy-7-nitrochinolin ist nicht vollständig. Was sollte ich überprüfen?

Antwort: Die katalytische Hydrierung ist hocheffizient, kann aber durch Katalysator-Deaktivierung, unzureichenden Wasserstoffdruck oder schlechten Stofftransport behindert werden.

  • Kausalität: Der Palladium-auf-Kohle-Katalysator (Pd/C) kann durch Spuren von Verunreinigungen (insbesondere Schwefel oder Halogenide aus früheren Schritten) vergiftet werden. Darüber hinaus muss die Reaktion ausreichend gerührt werden, um einen effizienten Kontakt zwischen dem Substrat, dem Wasserstoffgas und der Katalysatoroberfläche zu gewährleisten.

Lösungen zur Fehlerbehebung:

  • Katalysator-Qualität und -Beladung: Verwenden Sie einen hochwertigen Katalysator (z. B. 10 % Pd/C). Eine typische Beladung beträgt 5–10 Mol-%. Wenn eine Vergiftung vermutet wird, versuchen Sie, das Ausgangsmaterial vor der Hydrierung durch einen kurzen Kieselgel-Pfropfen zu leiten.

  • Wasserstoffdruck: Obwohl die Reaktion oft bei atmosphärischem Druck (Ballon) durchgeführt werden kann, kann die Verwendung eines Parr-Shakers bei höherem Druck (z. B. 50 psi) die Reaktionsgeschwindigkeit und -vollständigkeit erheblich verbessern[6].

  • Rühren und Lösungsmittel: Kräftiges Rühren ist unerlässlich. Verwenden Sie Lösungsmittel wie Ethanol, Methanol oder Ethylacetat, in denen sowohl das Ausgangsmaterial als auch das Produkt gut löslich sind.

  • Reaktionszeit: Überwachen Sie die Reaktion mittels DC oder LC-MS. Hydrierungen können von 1 Stunde bis über 24 Stunden dauern. Lassen Sie die Reaktion laufen, bis das Ausgangsmaterial vollständig verbraucht ist.

F6: Ich isoliere Hydroxylamin- oder Azo/Azoxy-Verunreinigungen. Wie kann ich eine vollständige Reduktion zum Amin sicherstellen?

Antwort: Die Isolierung dieser Zwischenprodukte deutet auf eine unvollständige Reduktion hin. Der Reduktionsprozess verläuft schrittweise (Nitro → Nitroso → Hydroxylamin → Amin), und diese Zwischenprodukte können sich unter suboptimalen Bedingungen ansammeln.

  • Kausalität: Dies geschieht oft, wenn der Katalysator seine Aktivität verliert oder wenn der Wasserstoffzufluss während der Reaktion unterbrochen wird. Bestimmte Reduktionsmittel, wie z. B. Hydrazin in Gegenwart einiger Katalysatoren, können manchmal bei der Hydroxylamin-Stufe stehen bleiben[7].

Lösungen zur Fehlerbehebung:

  • Reaktivieren oder ersetzen Sie den Katalysator: Wenn die Reaktion ins Stocken gerät, kann das Filtern der Mischung durch Celite und das Hinzufügen einer frischen Portion Katalysator die Reaktion oft wieder in Gang bringen.

  • Sorgen Sie für einen konstanten H₂-Fluss: Stellen Sie sicher, dass der Wasserstoffballon voll bleibt oder dass der Druck im Parr-Apparat während der gesamten Reaktion konstant ist.

  • Wählen Sie ein robustes Reduktionssystem: Die Hydrierung mit H₂/Pd-C ist in der Regel am zuverlässigsten, um eine vollständige Reduktion zu erreichen. Alternativ kann eine Reduktion mit Zinn(II)-chlorid (SnCl₂) in HCl eine wirksame Methode sein, um Nitro-Gruppen vollständig zu Aminen zu reduzieren, obwohl die Aufarbeitung umständlicher sein kann.

Stufe 4: Reinigung
F7: Mein Endprodukt, 2-Methoxyquinolin-7-amin, zeigt starkes Tailing auf meiner Kieselgel-Säule. Was ist das Standardverfahren zur Reinigung aromatischer Amine?

Antwort: Dieses Problem ist bei der Reinigung von basischen Verbindungen wie Aminen auf saurem Kieselgel allgegenwärtig. Die Aminogruppe interagiert stark mit den sauren Silanolgruppen (Si-OH) auf der Kieselgeloberfläche, was zu einer schlechten Peakform und einer schwierigen Elution führt.

Lösungen zur Fehlerbehebung:

  • Deaktivieren Sie das Kieselgel: Die gebräuchlichste und effektivste Methode besteht darin, dem Eluenten eine kleine Menge einer Base beizumischen.

    • Empfehlung: Fügen Sie Ihrem Eluentensystem (z. B. Hexan/Ethylacetat oder Dichlormethan/Methanol) 0,5–1 % Triethylamin (TEA) oder Ammoniumhydroxid hinzu[8].

    • Mechanismus: Die zugesetzte Base neutralisiert die sauren Stellen auf dem Kieselgel, wodurch die unerwünschte Wechselwirkung mit Ihrem Aminprodukt minimiert wird und es sich als scharfer Peak eluieren lässt.

  • Verwenden Sie eine alternative stationäre Phase: Wenn das Tailing weiterhin ein Problem darstellt, sollten Sie die Verwendung von basischem Aluminiumoxid oder amin-funktionalisiertem Kieselgel als stationäre Phase in Betracht ziehen[9]. Diese sind besser für die Reinigung basischer Verbindungen geeignet.

  • Säure-Base-Extraktion: Führen Sie vor der Chromatographie eine Säure-Base-Extraktion durch, um nicht-basische Verunreinigungen zu entfernen. Lösen Sie das Rohmaterial in einem organischen Lösungsmittel (z. B. Ethylacetat), extrahieren Sie es mit wässriger Säure (z. B. 1 M HCl), um das Amin zu protonieren und in die wässrige Phase zu überführen. Waschen Sie die wässrige Phase mit einem organischen Lösungsmittel, um neutrale Verunreinigungen zu entfernen, machen Sie sie dann mit einer Base (z. B. 1 M NaOH) basisch und extrahieren Sie Ihr reines Amin zurück in ein organisches Lösungsmittel[9].

Teil 3: Häufig gestellte Fragen (FAQs)

FAQ 1: Was sind die wichtigsten analytischen Techniken zur Überwachung des Reaktionsfortschritts und zur Charakterisierung der Zwischenprodukte und des Endprodukts?

Zur Überwachung des Reaktionsfortschritts ist die Dünnschichtchromatographie (DC) von unschätzbarem Wert. Zur Charakterisierung sollten Sie Folgendes verwenden:

  • ¹H- und ¹³C-NMR-Spektroskopie: Zur strukturellen Aufklärung in jeder Phase.

  • Massenspektrometrie (LC-MS oder GC-MS): Zur Bestätigung der Molekülmasse der Zwischenprodukte und des Endprodukts sowie zur Identifizierung von Nebenprodukten.

  • Infrarotspektroskopie (IR): Nützlich zur Verfolgung des Erscheinens/Verschwindens wichtiger funktioneller Gruppen, wie z. B. der N-O-Streckschwingungen der Nitrogruppe (~1530 und 1350 cm⁻¹) und der N-H-Streckschwingungen des Amins (~3300-3400 cm⁻¹).

FAQ 2: Gibt es besondere Sicherheitsvorkehrungen, die ich während dieser Synthese treffen sollte?

Ja, mehrere Schritte erfordern besondere Vorsicht:

  • Skraup-Reaktion: Wie bereits erwähnt, ist sie stark exotherm. Führen Sie sie hinter einem Schutzschild in einem gut funktionierenden Abzug durch[5].

  • Phosphoroxychlorid (POCl₃): Es ist hochkorrosiv und reagiert heftig mit Wasser. Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe, Laborkittel und Schutzbrille, und arbeiten Sie in einem Abzug[5].

  • Katalytische Hydrierung: Wasserstoffgas ist hochentzündlich. Stellen Sie sicher, dass keine Zündquellen in der Nähe sind und dass das System ordnungsgemäß entlüftet wird.

FAQ 3: Kann ich für den letzten Schritt ein anderes Reduktionsmittel als die katalytische Hydrierung verwenden?

Absolut. Während die katalytische Hydrierung oft die sauberste Methode ist, gibt es mehrere Alternativen. Die Wahl hängt von der Toleranz gegenüber funktionellen Gruppen, dem Maßstab und den verfügbaren Geräten ab.

ReduktionsmittelTypische BedingungenVorteileNachteile
SnCl₂·2H₂O HCl, Ethanol, RückflussSehr robust und zuverlässig für die Nitro-Reduktion.Die Aufarbeitung kann aufgrund der Bildung von Zinn-Salzen umständlich sein.
Eisen (Fe) Pulver Essigsäure oder NH₄Cl, RückflussKostengünstig und effektiv.Erfordert oft saure Bedingungen und die Entfernung von Eisen-Schlamm.
Natriumdithionit (Na₂S₂O₄) Wasser/MethanolMilde Bedingungen, nützlich für empfindliche Substrate.Kann manchmal zu Nebenprodukten führen; erfordert oft eine Phasen-Transfer-Katalyse.

Teil 4: Detaillierte experimentelle Protokolle

Haftungsausschluss: Diese Protokolle sind repräsentativ und sollten für den Labormaßstab optimiert werden. Alle Operationen sollten in einem Abzug mit geeigneter PSA durchgeführt werden.

Protokoll 1: Synthese von 2-Chlor-7-nitrochinolin
  • N-Oxidation: Lösen Sie 7-Nitrochinolin (1,0 Äquiv.) in Eisessig. Fügen Sie 30%ige Wasserstoffperoxidlösung (ca. 2,0 Äquiv.) tropfenweise hinzu. Erhitzen Sie die Mischung 5 Stunden lang bei 70–80 °C[5]. Kühlen Sie die Reaktionsmischung ab, gießen Sie sie in Eiswasser und neutralisieren Sie sie mit Natriumcarbonat. Filtrieren Sie den ausgefallenen 7-Nitrochinolin-N-oxid-Feststoff ab und trocknen Sie ihn.

  • Chlorierung: Geben Sie das getrocknete 7-Nitrochinolin-N-oxid (1,0 Äquiv.) in einen mit einem Rückflusskühler ausgestatteten Kolben. Fügen Sie überschüssiges Phosphoroxychlorid (POCl₃, ca. 10 Volumina) hinzu. Erhitzen Sie die Mischung 2 Stunden lang unter Rückfluss[5]. Kühlen Sie die Reaktion ab und gießen Sie sie sehr vorsichtig auf zerstoßenes Eis. Filtrieren Sie den festen 2-Chlor-7-nitrochinolin-Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn. Eine Umkristallisation aus Ethanol kann zur weiteren Reinigung verwendet werden.

Protokoll 2: Synthese von 2-Methoxy-7-nitrochinolin
  • Bereiten Sie eine Lösung von Natriummethoxid vor, indem Sie Natriummetall (1,1 Äquiv.) vorsichtig zu wasserfreiem Methanol (unter N₂) geben.

  • Fügen Sie zu dieser Lösung 2-Chlor-7-nitrochinolin (1,0 Äquiv.) hinzu.

  • Erhitzen Sie die Mischung 4–6 Stunden lang unter Rückfluss. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Wasser.

  • Der Produktniederschlag, 2-Methoxy-7-nitrochinolin, wird durch Filtration gesammelt, mit Wasser gewaschen und an der Luft getrocknet[5].

Protokoll 3: Katalytische Hydrierung zu 2-Methoxyquinolin-7-amin
  • Lösen Sie 2-Methoxy-7-nitrochinolin (1,0 Äquiv.) in Ethanol oder Methanol in einem geeigneten Hydriergefäß.

  • Geben Sie 10 % Palladium auf Kohle (Pd/C, ~5 Mol-%) vorsichtig unter einer Stickstoff-Decke hinzu.

  • Spülen Sie das System mit Stickstoff und dann mit Wasserstoffgas.

  • Rühren Sie die Mischung bei Raumtemperatur unter einer Wasserstoffatmosphäre (Ballon oder Parr-Apparat bei 50 psi) kräftig.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abschluss spülen Sie das System mit Stickstoff. Filtrieren Sie die Mischung durch einen Celite-Pfropfen, um den Katalysator zu entfernen, und waschen Sie den Pfropfen mit zusätzlichem Lösungsmittel.

  • Verdampfen Sie das Filtrat unter reduziertem Druck, um das rohe 2-Methoxyquinolin-7-amin zu erhalten, das dann durch Chromatographie oder Umkristallisation gereinigt werden kann.

Teil 5: Referenzen

  • BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. --INVALID-LINK--

  • Scribd. Bischler Napieralski Reaction. --INVALID-LINK--

  • Wikipedia. Bischler–Napieralski reaction. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. --INVALID-LINK--

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. --INVALID-LINK--

  • Wikipedia. Skraup reaction. --INVALID-LINK--

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. --INVALID-LINK--

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. --INVALID-LINK--

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • ChemicalBook. 2-chloro-7-methylquinoline synthesis. --INVALID-LINK--

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 4-Methoxyquinolin-7-amine and its Derivatives. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine. --INVALID-LINK--

  • Biosynth. 2-Chloro-7-nitroquinoline. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. --INVALID-LINK--

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. --INVALID-LINK--

  • Wikipedia. Quinine. --INVALID-LINK--

  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. --INVALID-LINK--

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). Chapter 23.4: Common Classes of Organic Reactions. --INVALID-LINK--

  • BLD Pharm. 7-Methoxyquinolin-2-amine. --INVALID-LINK--

  • MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. --INVALID-LINK--

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. --INVALID-LINK--

  • Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. --INVALID-LINK--

  • PubMed. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. --INVALID-LINK--

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. --INVALID-LINK--

  • ResearchGate. (2025). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. --INVALID-LINK--

  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. --INVALID-LINK--

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. --INVALID-LINK--

  • Chemsrc. (2025). 2-methoxyquinolin-3-amine. --INVALID-LINK--

  • Pearson. Substitution Comparison Exam Prep. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitrocyclohexa-1,3-diene. --INVALID-LINK--

  • Pharmaffiliates. Gefitinib-impurities. --INVALID-LINK--

  • NIH. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--

  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 2-methoxyquinolin-7-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and derivatization of this compound and its precursors.

Q1: What is a common synthetic route to the this compound core?

A common and reliable method involves a multi-step synthesis starting from a readily available substituted aniline. A typical sequence involves the construction of the quinoline ring, followed by the introduction of the methoxy and amino functionalities. One practical approach begins with the synthesis of 7-nitro-2-quinolone, which is then converted to 2-chloro-7-nitroquinoline. The methoxy group can be introduced via nucleophilic substitution of the 2-chloro group, followed by reduction of the nitro group to the desired 7-amine.

Q2: I need to derivatize the 7-amino group. What are the most robust methods?

For the derivatization of the 7-amino group, two of the most powerful and versatile methods in modern organic synthesis are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is excellent for forming C-N bonds, allowing you to couple a wide variety of aryl or heteroaryl halides with the 7-amino group.[1][3]

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling an aryl or vinyl boronic acid (or its ester) with a halogenated this compound precursor (e.g., 7-bromo-2-methoxyquinoline).[2]

Q3: How does the 2-methoxy group influence the reactivity at the 7-position?

The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the quinoline ring system. This can affect the reactivity of the 7-position in cross-coupling reactions. While it may not drastically alter the fundamental reactivity, it is a factor to consider when optimizing reaction conditions, particularly the choice of catalyst and ligand.

Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination on this scaffold?

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors:

  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.

  • Ligand: The choice of phosphine ligand is critical. For aryl amine synthesis, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[5]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.[3]

Q5: What are the critical factors for a successful Suzuki-Miyaura coupling at the 7-position?

For a successful Suzuki coupling, consider the following:

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), and various pre-catalysts are commonly employed.[6]

  • Ligand: As with C-N coupling, the ligand is crucial. Buchwald ligands are often a good starting point for challenging substrates.[6]

  • Base: An inorganic base is necessary to activate the boronic acid for transmetalation. K₂CO₃, Cs₂CO₃, or K₃PO₄ are typical choices.[6][7]

  • Solvent System: Often a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is used.[6][8]

  • Boronic Acid Quality: Ensure your boronic acid or ester is pure, as impurities can affect the reaction. The use of more stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts can prevent premature decomposition.[6][8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Buchwald-Hartwig Amination of 7-Halo-2-methoxyquinoline

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a common hurdle. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination

start Low/No Product Formation reagents Check Reagent Quality (Aryl Halide, Amine, Base, Solvent) start->reagents catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->conditions reagents_sol Purify/Dry Reagents Use Fresh Base & Anhydrous Solvent reagents->reagents_sol catalyst_sol Screen Different Ligands (e.g., XPhos, RuPhos) Increase Catalyst Loading catalyst->catalyst_sol conditions_sol Increase Temperature/Time Ensure Inert Atmosphere conditions->conditions_sol

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

  • Potential Cause 1: Inactive Catalyst or Ligand Degradation

    • Explanation: The palladium catalyst and phosphine ligand are the heart of the reaction and can be sensitive to air and moisture.[5] Degradation of either component will lead to a dramatic decrease in catalytic activity.

    • Solution:

      • Use a Fresh Catalyst System: Start with fresh palladium precatalyst and ligand. If possible, handle them in a glovebox.

      • Screen Different Ligands: The choice of ligand is critical and substrate-dependent. If a first-generation ligand like BINAP fails, consider more robust and versatile Buchwald ligands (e.g., XPhos, RuPhos, SPhos).[4]

      • Optimize Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading to 5 mol% might be beneficial.

  • Potential Cause 2: Ineffective Base or Insufficient Basicity

    • Explanation: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[3] If the base is not strong enough or has degraded (e.g., NaOtBu can absorb moisture), the reaction will stall.

    • Solution:

      • Use a Fresh, High-Purity Base: Use a freshly opened bottle of base, and handle it under an inert atmosphere.

      • Consider a Stronger Base: If you are using a weaker base like K₂CO₃, switching to NaOtBu or LHMDS may be necessary.

  • Potential Cause 3: Poor Quality of Solvents or Reagents

    • Explanation: Water and oxygen can poison the catalyst.[5] Impurities in your starting materials can also interfere with the reaction.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent is thoroughly dried and degassed.

      • Purify Starting Materials: Verify the purity of your 7-halo-2-methoxyquinoline and amine partner by NMR or LC-MS.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

The formation of byproducts can complicate purification and reduce your yield.

  • Potential Cause: Reductive Elimination vs. β-Hydride Elimination

    • Explanation: An unproductive side reaction can compete with the desired reductive elimination. This involves β-hydride elimination from the palladium-amido complex, leading to a hydrodehalogenated arene and an imine.

    • Solution:

      • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.

      • Temperature Optimization: Lowering the reaction temperature may disfavor the side reaction.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 7-Bromo-2-methoxyquinoline

ParameterRecommended ConditionNotes
Aryl Halide 7-Bromo-2-methoxyquinoline (1.0 equiv)The bromo derivative is a good starting point.
Amine 1.2 equivA slight excess of the amine is typically used.
Pd Precatalyst Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (4 mol %)Common and effective precatalysts.
Ligand XPhos (4-6 mol %) or RuPhos (4-6 mol %)Excellent general ligands for C-N coupling.[4]
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)NaOtBu is generally more reactive.
Solvent Toluene or Dioxane (anhydrous, degassed)Standard solvents for this reaction.[5]
Temperature 100 °CA good starting temperature for optimization.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.[5]
B. Suzuki-Miyaura Coupling with 7-Bromo-2-methoxyquinoline

Issue 1: Low Yield of the Coupled Product

Similar to C-N coupling, low yields in Suzuki reactions can be due to several factors.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Product Yield boronic_acid Check Boronic Acid Stability (Protodeboronation) start->boronic_acid transmetalation Inefficient Transmetalation start->transmetalation catalyst_activity Low Catalyst Activity start->catalyst_activity boronic_acid_sol Use Boronic Ester (Pinacol, MIDA) Anhydrous Conditions Lower Temperature boronic_acid->boronic_acid_sol transmetalation_sol Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize Solvent System transmetalation->transmetalation_sol catalyst_activity_sol Screen Pd Catalysts & Ligands (e.g., Pd(PPh₃)₄, XPhos-Pd-G3) Degas Reaction Mixture catalyst_activity->catalyst_activity_sol

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

  • Potential Cause 1: Protodeboronation of the Boronic Acid

    • Explanation: This is a major side reaction where the boronic acid is converted to the corresponding arene before it can participate in the catalytic cycle. It is often promoted by excess water, high temperatures, or the inherent instability of the boronic acid.[6]

    • Solution:

      • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, which are more resistant to protodeboronation.[6][8]

      • Anhydrous Conditions: While some water is often necessary for the base, using strictly anhydrous organic solvents can minimize this side reaction.

      • Lower Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures.

  • Potential Cause 2: Inefficient Transmetalation

    • Explanation: The transfer of the organic group from boron to palladium (transmetalation) is a critical step that requires activation by a base.[2][7] If this step is slow, the overall reaction rate will be low.

    • Solution:

      • Base Optimization: The choice of base is crucial. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.[6]

      • Solvent System: The solvent can influence the solubility of the base and the rate of transmetalation. A mixture of an organic solvent and water is common, but the ratio may need to be optimized.[8]

  • Potential Cause 3: Homocoupling of the Boronic Acid

    • Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxidants (like air) or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[6]

    • Solution:

      • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.[6]

      • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 7-Bromo-2-methoxyquinoline

ParameterRecommended ConditionNotes
Aryl Halide 7-Bromo-2-methoxyquinoline (1.0 equiv)The bromo derivative is generally more reactive than the chloro.
Boronic Acid/Ester 1.2-1.5 equivA slight excess is recommended.
Pd Catalyst Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (5 mol %)Good general catalysts for Suzuki couplings.
Ligand SPhos or XPhos (if using a pre-catalyst)Can improve reactivity for challenging substrates.[6]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)A 2M aqueous solution is often used.
Solvent Dioxane/Water (4:1) or Toluene/Water (4:1)Ensure the organic solvent is degassed.[6][8]
Temperature 80-100 °CA good starting range for optimization.
Atmosphere Inert (Argon or Nitrogen)Important to prevent homocoupling.[6]
C. Purification of this compound Derivatives

Issue: Difficulty in Purifying the Product by Column Chromatography

The basicity of the amine functionality can lead to challenges during silica gel chromatography.

  • Potential Cause 1: Streaking or Tailing on the Column

    • Explanation: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking of the compound.[9]

    • Solution:

      • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic alumina or deactivated silica gel.[9]

  • Potential Cause 2: Product is an Oil and Difficult to Handle

    • Explanation: Not all quinoline derivatives are crystalline solids.

    • Solution:

      • Salt Formation: Since the product is a basic amine, it can often be precipitated as a crystalline salt. Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent to form the hydrochloride salt, which is often a filterable solid.

III. Experimental Protocols

The following are general, illustrative protocols. They should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the 7-bromo-2-methoxyquinoline (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and ligand (e.g., XPhos, 4 mol %) to a dry reaction vial equipped with a stir bar.

  • Addition of Base and Amine: Add the base (e.g., NaOtBu, 1.4 equiv) and the amine (1.2 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (potentially with a basic modifier) to afford the desired this compound derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the 7-bromo-2-methoxyquinoline (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to a dry reaction vial equipped with a stir bar.

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., dioxane). Then, add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • Wikipedia. (2024). Suzuki reaction.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions of the.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Methoxyquinolin-7-amine and its Derivatives.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

  • BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Sigma-Aldrich. (n.d.). This compound.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

  • Advanced ChemBlocks. (n.d.). 7-Amino-2-methoxyquinoline.

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

  • PubChem. (n.d.). This compound (C10H10N2O).

  • The Hartwig Group. (2024). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.

  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

  • Wikipedia. (2024). Quinine.

  • National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.

  • DSpace@MIT. (2012). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • SciELO. (2015). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline.

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

  • ChemRxiv. (2021). Design and Application of a Screening Set for Monophosphine Lig-ands in Metal Catalysis.

  • PubChem. (n.d.). 7-Methoxyquinoline.

  • Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Royal Society of Chemistry. (2022). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.

  • ChemicalBook. (n.d.). This compound(1354222-16-4) 1H NMR spectrum.

  • OUCI. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.

  • Sigma-Aldrich. (n.d.). This compound | 1354222-16-4.

References

Technical Support Center: Scale-Up Synthesis of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Methoxyquinolin-7-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. This compound is a key building block in the development of various pharmaceutical agents, and its efficient, scalable synthesis is of paramount importance.

This document moves beyond simple protocols to address the nuanced challenges encountered during scale-up. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: For the key transformation—installing the 7-amino group onto a pre-formed 2-methoxyquinoline core—two primary catalytic C-N cross-coupling reactions are industry standards: the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The choice between them depends on factors like cost, substrate availability, and process safety.

A common and highly effective strategy involves the use of a 7-halo-2-methoxyquinoline precursor. The overall synthetic workflow is visualized below.

cluster_start Starting Materials cluster_synthesis Core Synthesis & Functionalization cluster_coupling Key C-N Coupling Step (Scale-Up Challenge) cluster_final Product Isolation & Purification A Quinoline Precursor (e.g., 7-hydroxyquinoline) B Step 1: Methoxy Group Installation (e.g., Williamson Ether Synthesis) A->B C Step 2: Halogenation at C7 (e.g., with NBS, NCS) B->C D Intermediate: 7-Halo-2-methoxyquinoline C->D F Buchwald-Hartwig Amination (Pd-catalyzed) D->F G Ullmann Condensation (Cu-catalyzed) D->G E Amine Source (e.g., Ammonia, LHMDS) E->F E->G H Crude this compound F->H G->H I Purification (Extraction, Chromatography, Recrystallization) H->I J Final Product: This compound I->J

Caption: General synthetic workflow for this compound.

The Buchwald-Hartwig amination is often preferred for its milder reaction conditions and broader functional group tolerance, which can be critical for complex molecules.[1] The Ullmann reaction, while often requiring higher temperatures, can be more cost-effective due to the lower price of copper catalysts.[2][3]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu powder)
Ligand Phosphine-based (e.g., XPhos, RuPhos)Diamine-based (e.g., DMEDA) or none
Temperature 80-120 °C120-200+ °C
Pros Milder conditions, high yields, broad scope[4][5]Lower catalyst cost, effective for specific substrates[6]
Cons High cost of Pd and ligands, potential for catalyst poisoningHarsh conditions, often requires stoichiometric copper, narrower scope[2]
Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety is the foremost concern in any scale-up operation. Key hazards include:

  • Thermal Hazards: The initial quinoline synthesis (e.g., Skraup reaction) can be violently exothermic.[7] C-N coupling reactions can also generate significant heat. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to design adequate cooling and control measures.

  • Reagent Toxicity & Handling:

    • Palladium/Copper Catalysts: While essential, heavy metal catalysts require careful handling to avoid contamination and exposure.

    • Phosphine Ligands: Many are air-sensitive and pyrophoric. They must be handled under an inert atmosphere (Nitrogen or Argon).

    • Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are corrosive and moisture-sensitive.

  • Solvent Hazards: Large volumes of flammable solvents like toluene or dioxane are often used. Ensure all equipment is properly grounded and explosion-proof.

Q3: Which analytical methods are essential for in-process control and final product release?

A3: A robust analytical package is the cornerstone of a reproducible process.

  • In-Process Controls (IPCs):

    • TLC/LC-MS: For rapid monitoring of reaction completion and qualitative identification of byproducts.

    • ¹H NMR: To confirm the structure of key intermediates and check for residual starting materials.[8]

  • Final Product Release:

    • ¹H NMR & ¹³C NMR: For definitive structural confirmation.

    • HPLC/UPLC: To determine purity with high precision (e.g., >99.5%).

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • Residual Solvents Analysis (GC-HS): To ensure solvents are below ICH limits.

    • Heavy Metal Analysis (ICP-MS): To quantify residual palladium or copper.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct Q&A format. The focus here is on the critical C-N coupling step.

Problem Area: Low Reaction Yield
Q: My Buchwald-Hartwig amination is stalling, leaving significant amounts of 7-halo-2-methoxyquinoline. What is the cause?

A: This is a classic issue often traced back to catalyst deactivation or suboptimal reaction conditions. Here is a logical troubleshooting workflow:

start Low Yield: Reaction Stalled check_sm Is starting material (SM) consumed (via TLC/LC-MS)? start->check_sm no_sm SM Consumed, but No Product Formed check_sm->no_sm Yes yes_sm Significant SM Remains: Incomplete Reaction check_sm->yes_sm No degradation Troubleshoot: - Product Degradation? - Lower Temperature - Check pH of workup no_sm->degradation catalyst Possible Cause: Catalyst System Inefficiency yes_sm->catalyst sol_1 Action 1: Increase Temperature (e.g., by 10-20 °C) catalyst->sol_1 sol_2 Action 2: Increase Catalyst/Ligand Loading (e.g., 1.5x) catalyst->sol_2 sol_3 Action 3: Evaluate Ligand/Base - Is ligand air-stable? - Is base strong enough and fully dissolved? catalyst->sol_3 sol_4 Action 4: Check Reagent Quality - Anhydrous solvent? - SM purity? catalyst->sol_4

Caption: Troubleshooting workflow for a stalled C-N coupling reaction.

Detailed Explanation:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your solvent is rigorously deoxygenated (e.g., by sparging with argon for 30-60 minutes) and the reaction is maintained under a positive pressure of inert gas.

  • Ligand Choice: The ligand is not just an accessory; it dictates the catalyst's reactivity. For electron-rich quinolines, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often superior as they promote the difficult reductive elimination step.[1]

  • Base Strength and Solubility: The base (e.g., NaOt-Bu, K₂CO₃) must be strong enough to deprotonate the amine source and soluble enough to participate in the reaction. In solvents like toluene, stronger, more soluble bases are often required. If using K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Ammonia Source: If you are using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS), it is crucial that it is fresh and titrated, as it degrades on storage.[4]

Problem Area: Impurity Formation
Q: I am observing a significant byproduct with a mass corresponding to the loss of the halogen and its replacement with hydrogen. What is this and how can I prevent it?

A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1] This occurs when the oxidative addition intermediate undergoes β-hydride elimination (if a β-hydride is available from another component) or reacts with a hydride source, followed by reductive elimination to yield the dehalogenated arene.

Prevention Strategies:

  • Ligand Selection: Use ligands with high steric bulk and electron-donating properties (e.g., Buchwald-type biarylphosphine ligands). These ligands form stable complexes with palladium that favor the desired C-N bond formation over competing pathways.

  • Control Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

  • Scrutinize Reagents: Ensure your amine source or solvent does not contain impurities that can act as a hydride source.

ImpurityCommon NameSourceMitigation Strategy
2-MethoxyquinolineHydrodehalogenation ProductReaction of Pd-intermediate with a hydride source.[1]Use bulky electron-rich ligands; ensure purity of reagents.
Bis(2-methoxyquinolin-7-yl)amineDimer ImpurityReaction of the product amine with unreacted starting halide.Use a slight excess of the ammonia source; ensure efficient mixing.
4-Fluoro-2-methoxyanilineStarting Material ImpurityIf the synthesis started from a fluorinated precursor, this can be a carry-over impurity.[10]Ensure high purity of starting materials before the coupling step.
Problem Area: Purification Challenges
Q: My product, this compound, streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?

A: This is a classic problem when purifying amines on standard silica gel. The amine group is basic and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and irreversible adsorption.[11]

Solutions:

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[11]

    • Ammonium Hydroxide: For more polar solvent systems, adding a small amount of concentrated ammonium hydroxide to the polar co-solvent (e.g., methanol saturated with ammonia) can be effective.

  • Use a Different Stationary Phase:

    • Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica phases are commercially available and offer excellent performance but at a higher cost.[12]

  • Employ Non-Chromatographic Methods First:

    • Acid-Base Extraction: Before attempting chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to protonate your amine into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.[12] This can dramatically improve the purity of the material loaded onto the column.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for laboratory-scale synthesis, which can be adapted for scale-up.

Protocol 1: Buchwald-Hartwig Amination of 7-Bromo-2-methoxyquinoline

This protocol is illustrative and should be optimized for your specific equipment and scale.

Reagents & Conditions:

ParameterValueRationale
Substrate7-Bromo-2-methoxyquinoline1.0 eq
Amine SourceLHMDS (1.0 M in THF)1.5 eq
Pd PrecatalystPd₂(dba)₃1.0 mol %
LigandXPhos2.5 mol %
SolventTolueneAnhydrous, deoxygenated
Temperature100 °C-
Time12-24 hMonitor by LC-MS

Procedure:

  • Inerting the Reactor: To a dry, inerted reaction vessel equipped with a mechanical stirrer, condenser, and thermocouple, add 7-bromo-2-methoxyquinoline (1.0 eq), XPhos (2.5 mol %), and Pd₂(dba)₃ (1.0 mol %).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via cannula. Stir the mixture for 15 minutes to ensure dissolution and complex formation.

  • Reagent Addition: Slowly add LHMDS solution (1.5 eq) dropwise via syringe pump over 30 minutes. An initial exotherm may be observed.

  • Reaction: Heat the mixture to 100 °C and maintain under a positive pressure of nitrogen.

  • In-Process Control: After 2 hours, and every 4 hours thereafter, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to monitor the consumption of the starting material.

  • Quench: Once the reaction is complete, cool the vessel to room temperature and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid using the methods described in the troubleshooting section (e.g., column chromatography with 1% Et₃N in the eluent).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product from the reaction work-up in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M HCl. The amine product will move to the aqueous layer as the hydrochloride salt.

  • Neutral Impurity Removal: Combine the acidic aqueous layers. Wash this combined layer twice with fresh ethyl acetate to remove any remaining non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >10. The free amine product will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous layer three times with ethyl acetate.

  • Final Wash and Drying: Combine the organic layers from the previous step, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the purified product.[12]

Section 4: References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). National Institutes of Health (PMC). --INVALID-LINK--

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. --INVALID-LINK--

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry. --INVALID-LINK--

  • A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. ACS Publications. --INVALID-LINK--

  • Chapter 7_Quinolines and Isoquinolines. University of Liverpool. --INVALID-LINK--

  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group. --INVALID-LINK--

  • (PDF) Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. --INVALID-LINK--

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. --INVALID-LINK--

  • QUINOLINE. ResearchGate. --INVALID-LINK--

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Ullmann condensation. Wikipedia. --INVALID-LINK--

  • Plausible mechanism for Cu(I)-catalyzed Ullmann coupling reaction. ResearchGate. --INVALID-LINK--

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PubMed Central. --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. --INVALID-LINK--

  • Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. --INVALID-LINK--

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Ullmann Reaction. Thermo Fisher Scientific. --INVALID-LINK--

  • Technical Support Center: Purification of 4-Methoxyquinolin-7-amine and its Derivatives. Benchchem. --INVALID-LINK--

  • 7-Methoxyquinolin-2-amine. BLD Pharm. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem. --INVALID-LINK--

  • This compound (C10H10N2O). PubChemLite. --INVALID-LINK--

  • This compound(1354222-16-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Quinine. Wikipedia. --INVALID-LINK--

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. --INVALID-LINK--

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. --INVALID-LINK--

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies. --INVALID-LINK--

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. --INVALID-LINK--

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. --INVALID-LINK--

  • Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... ResearchGate. --INVALID-LINK--

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2018). MDPI. --INVALID-LINK--

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2020). MDPI. --INVALID-LINK--

  • This compound(1354222-16-4). ChemicalBook. --INVALID-LINK--

  • Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. Benchchem. --INVALID-LINK--

  • Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. Benchchem. --INVALID-LINK--

  • A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. ResearchGate. --INVALID-LINK--

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. --INVALID-LINK--

  • Gefitinib-impurities. Pharmaffiliates. --INVALID-LINK--

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds. Journal of the Chemical Society, Chemical Communications (RSC Publishing). --INVALID-LINK--

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the NMR analysis of this compound. Unexpected peaks in an NMR spectrum can be confounding, potentially indicating impurities, degradation, or unforeseen molecular behavior. This document provides a structured, question-and-answer-based approach to systematically identify the source of these anomalies and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I have unexpected peaks in my 1H NMR spectrum of this compound. Where do I start?

A1: The first step in troubleshooting is to establish a baseline. Compare your experimental spectrum to a predicted reference spectrum for this compound. This allows you to distinguish between expected signals and true anomalies.

Predicted 1H NMR Data for this compound (in CDCl3)

Below is a table summarizing the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound.

ProtonPredicted δ (ppm)MultiplicityJ (Hz)
H-36.59d8.6
H-47.85d8.6
H-57.49d8.8
H-66.88dd8.8, 2.3
H-86.95d2.3
OCH33.98s-
NH24.0 (approx.)br s-

Disclaimer: Predicted values are generated from computational algorithms and may vary slightly from experimental results.

Once you have this baseline, you can categorize the unexpected peaks. Are they in the aromatic region (6.5-8.5 ppm), the aliphatic region (0-4.5 ppm), or are they broad signals? This initial categorization will guide your next steps.

Q2: I see small, sharp peaks that don't match my product. Could they be solvent or common laboratory contaminants?

A2: Yes, this is a very common source of unexpected signals. Even high-purity deuterated solvents contain residual protonated solvent, and common lab materials can introduce contaminants.

Causality: Deuterated solvents are never 100% isotopically pure. Furthermore, solvents can absorb atmospheric moisture. Other common contaminants include grease from glassware joints, plasticizers from tubing, or residual solvents from purification steps (e.g., ethyl acetate, hexane, acetone).

Troubleshooting Workflow:

G start Unexpected Sharp Peaks Observed check_solvent Consult NMR Solvent Impurity Tables start->check_solvent check_common Check for Common Contaminants (Grease, Plasticizers) start->check_common match Peak(s) Match Known Impurity? check_solvent->match check_common->match source_identified Source Identified: Contamination match->source_identified Yes no_match No Match Found match->no_match No confirm Confirm with Blank Spectrum (Solvent Only) source_identified->confirm next_step Proceed to Q3: Synthesis-Related Impurities no_match->next_step

Step-by-Step Protocol:

  • Reference Standard Tables: Consult authoritative tables of NMR impurities. These resources list the chemical shifts of common laboratory solvents and contaminants in various deuterated solvents.[1][2][3]

  • Run a Blank Spectrum: If you suspect the solvent, run a 1H NMR spectrum of the deuterated solvent from the same bottle without your compound. This will confirm the presence and chemical shift of residual solvent and water peaks.

  • Review Previous Steps: Consider the solvents used in the reaction workup and purification. Compounds can sometimes retain solvents like ethyl acetate or dichloromethane even after prolonged drying under high vacuum.[4]

Common Contaminants Table:

ContaminantTypical 1H δ (ppm) in CDCl3Multiplicity
Water~1.56s (broad)
Acetone2.17s
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)
Dichloromethane5.30s
Hexane0.88 (t), 1.26 (m)
Silicone Grease~0.07s

Q3: The unexpected peaks are in the aromatic region and seem to have coupling patterns. Could they be synthesis-related impurities?

A3: This is a strong possibility, especially if the peaks are sharp and show distinct splitting. The nature of these impurities will depend heavily on the synthetic route used to prepare the this compound.

Causality: Modern quinoline syntheses often involve multi-step sequences or multi-component reactions.[5][6] Incomplete reactions, side reactions, or the presence of regioisomers can lead to structurally similar impurities that may be difficult to remove during purification.

Potential Synthesis-Related Impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities. For instance, if a Friedländer synthesis is employed, residual 2-amino-aryl ketone or the corresponding α-methylene ketone could be present.[5]

  • Regioisomers: If a substituted aniline is used in a classical synthesis like the Skraup or Doebner-von Miller reaction, different regioisomers of the final product can be formed.[7][8] For example, synthesis from 3-methoxyaniline could potentially yield the 5-methoxy isomer in addition to the desired 7-methoxy product.

  • Byproducts from N- or O-Alkylation/Arylation: If the synthesis involves the introduction of the methoxy or amino group at a late stage, incomplete reaction or side reactions could lead to impurities. For example, if the 7-amino group is introduced via a Buchwald-Hartwig amination, residual halo-quinoline precursor might be present.

  • Demethylated Impurity: The methoxy group could be cleaved under certain conditions (e.g., strong acid), leading to the corresponding 2-hydroxyquinolin-7-amine (which may exist in its quinolone tautomeric form).

Troubleshooting Workflow:

G start Unexpected Aromatic Peaks review_synth Review Synthetic Route & Starting Materials start->review_synth hypothesize Hypothesize Potential Impurity Structures (e.g., Isomers, Precursors) review_synth->hypothesize predict_nmr Predict NMR Spectra of Hypothesized Impurities hypothesize->predict_nmr compare Compare Predicted Impurity Spectra with Experimental Data predict_nmr->compare match Match Found compare->match Yes no_match No Match compare->no_match No further_analysis Perform 2D NMR (COSY, HSQC) and/or LC-MS for Structure Elucidation no_match->further_analysis

Step-by-Step Protocol:

  • Analyze the Synthetic Route: Carefully review each step of your synthesis. Identify all starting materials, reagents, and intermediates.

  • Hypothesize Side Products: Consider plausible side reactions for each step. For example, in a reaction involving an aniline and a carbonyl compound, could an undesired condensation have occurred?

  • Predict and Compare: Use NMR prediction software to generate the expected spectra for your hypothesized impurities. Compare these predictions to the unexpected peaks in your experimental spectrum.

  • Advanced Techniques: If the identity of the impurity is still unclear, more advanced analytical techniques are warranted.

    • 2D NMR (COSY, HSQC): These experiments can help establish proton-proton and proton-carbon correlations, providing valuable structural information about the impurity.

    • LC-MS: Liquid chromatography-mass spectrometry can separate the impurity from your main product and provide its molecular weight, which is a critical piece of information for identification.

Q4: I have a broad peak that isn't the water peak. What could it be?

A4: A broad peak, particularly one that may shift between samples, is often indicative of an exchangeable proton, such as the ones in the amine (NH2) group. Its chemical shift can be highly dependent on concentration, solvent, temperature, and the presence of acidic or basic impurities.

Causality: Protons on heteroatoms (like nitrogen in an amine) can undergo chemical exchange with other labile protons in the sample (e.g., water, acidic protons). This exchange process can be on a similar timescale to the NMR experiment, leading to signal broadening.

Troubleshooting Workflow:

G start Unexpected Broad Peak d2o_shake Perform a D2O Shake Experiment start->d2o_shake peak_disappears Peak Disappears? d2o_shake->peak_disappears exchangeable_proton Source Identified: Exchangeable Proton (e.g., NH2, OH) peak_disappears->exchangeable_proton Yes no_disappearance Peak Remains peak_disappears->no_disappearance No other_causes Consider Other Broadening Sources (e.g., Paramagnetic Impurities, Aggregation) no_disappearance->other_causes

Step-by-Step Protocol: The D2O Shake

This is a definitive experiment to identify an exchangeable proton.

  • Acquire Initial Spectrum: Obtain the 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the 1H NMR spectrum again.

  • Analyze: If the broad peak has disappeared or significantly diminished in intensity, it confirms that it was from an exchangeable proton (the NH2 group in this case).[4]

Q5: Could the unexpected peaks be from degradation of my compound?

A5: Yes, degradation is a possibility, especially if the sample has been stored for a long time, exposed to light, air, or subjected to acidic or basic conditions.

Causality: The quinoline ring system is generally stable, but functional groups can be susceptible to degradation.

  • Oxidation: The amine group can be susceptible to oxidation, which could lead to colored impurities and complex NMR spectra. The electron-rich aromatic system can also be a target for oxidation, potentially forming N-oxides or hydroxylated species.

  • Hydrolysis/Demethylation: Under strongly acidic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, forming 2-hydroxyquinolin-7-amine.

  • Photodegradation: Many aromatic compounds are light-sensitive. Exposure to UV light can trigger degradation pathways.

Troubleshooting Steps:

  • Check Sample History: Review the storage conditions and age of the sample. Was it protected from light and stored under an inert atmosphere?

  • Re-purify and Re-analyze: If you suspect degradation, re-purifying the material (e.g., by column chromatography or recrystallization) and immediately acquiring a fresh NMR spectrum can help confirm this. If the unexpected peaks are absent in the fresh sample, degradation is the likely cause.

  • Stress Testing: To proactively understand the stability of your compound, you can perform controlled stress tests (e.g., exposing a small amount of the sample to acid, base, or an oxidizing agent like H2O2) and monitor the formation of degradants by NMR or LC-MS.

References

Technical Support Center: Enhancing the Reactivity of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of increasing the reactivity of the amine group in 2-Methoxyquinolin-7-amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, researchers often encounter difficulties when attempting to functionalize the C7-amino group. This reduced reactivity is not an experimental anomaly but is rooted in the fundamental electronic properties of the quinoline scaffold.

FAQ 1: Why is the amine group in this compound often unreactive?

The nucleophilicity of an aromatic amine is determined by the availability of the nitrogen's lone pair of electrons to attack an electrophile. In this compound, several electronic factors conspire to reduce this electron availability:

  • Electron-Withdrawing Nature of the Quinoline Ring: The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom within the aromatic system. This nitrogen atom inductively withdraws electron density from the entire ring system, including the position of the amine group.

  • Resonance Deactivation: The lone pair of the 7-amino group can be delocalized into the quinoline ring system through resonance. This delocalization stabilizes the starting material but reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity.

  • Effect of the 2-Methoxy Group: While the methoxy group at the C2 position is an electron-donating group through resonance, its ability to enhance the nucleophilicity of the distant C7-amino group is minimal. The primary electronic influence on the C7-amine remains the electron-withdrawing character of the quinoline core.

The diagram below illustrates how the nitrogen lone pair is delocalized, reducing its availability for reaction.

Caption: Resonance delocalization in this compound.

Troubleshooting Guide: Overcoming Low Reactivity

This section provides targeted solutions for common synthetic transformations involving this compound.

Issue 1: Low Yields in Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions for creating amide and sulfonamide linkages. The low nucleophilicity of this compound can lead to slow or incomplete reactions.

Core Strategy: The primary approach is to increase the electrophilicity of the acylating or sulfonylating agent, or to use a catalyst to facilitate the reaction.

Troubleshooting Workflow:

G start Low Yield in Acylation/ Sulfonylation q1 Are you using a mild acylating/sulfonylating agent (e.g., anhydride, sulfonyl chloride with pyridine)? start->q1 strategy1 Increase Electrophilicity: - Switch to acyl chloride or acyl bromide. - Use a more reactive sulfonylating agent (e.g., Ts-Cl with DMAP). q1->strategy1 Yes q2 Is the reaction sluggish even with a reactive electrophile? q1->q2 No strategy1->q2 strategy2 Catalysis: - Add a catalytic amount of DMAP (4-Dimethylaminopyridine). - Use a Lewis acid catalyst (e.g., Sc(OTf)3, ZnCl2) to activate the electrophile. q2->strategy2 Yes q3 Are you observing decomposition or side products at higher temperatures? q2->q3 No strategy2->q3 strategy3 Optimize Conditions: - Lower the reaction temperature. - Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge acid. q3->strategy3 Yes end Successful Reaction q3->end No strategy3->end

Caption: Troubleshooting workflow for acylation/sulfonylation.

Quantitative Comparison of Acylation Conditions:

ParameterMethod A (Standard)Method B (Activated Electrophile)Method C (Catalytic)
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetic Anhydride
Base PyridineTriethylamine (TEA)TEA
Catalyst NoneNoneDMAP (0.1 eq.)
Solvent Dichloromethane (DCM)DCMDCM
Temperature 25-40 °C0-25 °C25 °C
Typical Outcome Slow conversion, low yieldFaster reaction, potential for side reactionsHigh yield, clean reaction
Protocol: High-Yield Acylation using DMAP Catalysis
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and triethylamine (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.2 eq.) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Failure of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] However, its success with electron-deficient amines like this compound is highly dependent on the choice of catalyst system.

Core Strategy: Employing modern, sterically hindered phosphine ligands is crucial. These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.[3]

Key Parameters for Optimization:

ParameterFirst-Generation LigandsSecond-Generation LigandsThird-Generation (Buchwald) Ligands
Example Ligands PPh₃, BINAP[1]P(t-Bu)₃XPhos, RuPhos, BrettPhos[3]
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Base NaOt-BuNaOt-Bu, K₃PO₄K₂CO₃, Cs₂CO₃ (milder bases)
Solvent Toluene, DioxaneToluene, DioxaneToluene, t-BuOH
Temperature 80-110 °C80-110 °C60-100 °C
Performance with Electron-Deficient Amines Poor to moderateModerate to goodExcellent

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex + Ar-X amine_complex Amine Coordination (Ar-Pd(II)-NHR')L₂ oa_complex->amine_complex + R'NH₂ amide_complex Deprotonation (Ar-Pd(II)-NR')L₂ amine_complex->amide_complex - HX, + Base amide_complex->pd0 Reductive Elimination (Forms Ar-NHR')

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Optimized Buchwald-Hartwig Coupling
  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable Buchwald ligand (e.g., XPhos, 2-4 mol%), Pd₂(dba)₃ (1-2 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a reaction vial.

  • Solvent Addition: Add anhydrous toluene (0.1 M).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and analyze the crude mixture by LC-MS to determine conversion.

  • Purification: Purify the product by column chromatography.

Issue 3: Increasing Nucleophilicity via Deprotonation

For certain reactions, particularly alkylations with less reactive alkyl halides, converting the amine to its more nucleophilic conjugate base (an amide anion) can be highly effective.

Core Strategy: Use a strong, non-nucleophilic base to deprotonate the amine in situ.

Key Considerations:

  • Choice of Base: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are required. The pKa of the N-H bond in anilines is typically in the range of 30-35, so a sufficiently strong base is necessary.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the strong base.

  • Temperature: Deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the electrophile may be carried out at low temperature or allowed to warm.

  • Compatibility: This method is not suitable for electrophiles that are base-sensitive.

Protocol: Alkylation via Amide Anion Formation
  • Amine Deprotonation: To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under nitrogen, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Cool the resulting amide solution back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Final Recommendations

When faced with low reactivity of this compound, a systematic approach is key. First, attempt to enhance the reactivity of your electrophile or use a well-established catalytic method like DMAP for acylations or a modern Buchwald-Hartwig system for C-N couplings. If these methods fail, the use of strong bases to generate a more potent nucleophile is a powerful, albeit more technically demanding, alternative. Always ensure that reagents are pure and reaction conditions are strictly anhydrous, especially when using strong bases or moisture-sensitive catalysts.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methoxyquinolin-7-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for interacting with a diverse array of biological targets.[1][2] This has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3]

The biological activity of quinoline derivatives can be profoundly influenced by the nature and position of substituents on the bicyclic ring system. Among the myriad of possible modifications, the introduction of methoxy (-OCH₃) and amino (-NH₂) groups is of particular interest. The methoxy group, a strong electron-donating group, can modulate the electronic properties of the quinoline ring and participate in hydrogen bonding, thereby influencing drug-receptor interactions. Similarly, the amino group, a key functional group in many biological molecules, can act as a hydrogen bond donor and a basic center, often crucial for target binding and pharmacokinetic properties.[4][5]

This guide provides a comparative analysis of the biological activities of 2-Methoxyquinolin-7-amine and its structural isomers in key biological assays. While direct comparative studies on this specific set of isomers are limited in publicly available literature, this document will synthesize findings from structurally related compounds to elucidate the probable structure-activity relationships (SAR) and guide future research. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Substituent Positioning

The quinoline scaffold is a common feature in many anticancer agents, where it can exert its effect through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of protein kinases.[1][6] The positioning of methoxy and amino groups on the quinoline ring is critical in determining the cytotoxic potency and the mechanism of action.

While specific data for this compound is scarce, studies on related compounds suggest that the substitution pattern significantly impacts anticancer activity. For instance, derivatives of 6-methoxy-2-arylquinolines have been investigated as P-glycoprotein inhibitors, which are involved in multidrug resistance in cancer. In contrast, certain 3-hydroxy quinoline compounds have shown anticancer activity.[1] This highlights the principle that even minor positional changes of functional groups can lead to vastly different biological outcomes.

Structure-Activity Relationship Insights:

  • Intercalation: The planar quinoline ring is well-suited for intercalating between DNA base pairs, disrupting DNA replication and transcription, a mechanism employed by several quinoline-based anticancer drugs.[1] The substituents can influence the strength and specificity of this interaction.

  • Enzyme Inhibition: Methoxy and amino groups can form crucial hydrogen bonds with the active sites of enzymes like topoisomerases and protein kinases, leading to their inhibition. The specific positions of these groups dictate the geometry of binding and, consequently, the inhibitory potency.[7]

  • Kinase Inhibition: Many quinoline derivatives are potent kinase inhibitors. The 4-anilinoquinoline scaffold, for example, is a well-known pharmacophore for targeting kinases like EGFR and VEGFR-2. The presence of a methoxy group at the 7-position has been shown to be important for activity in some of these inhibitors.

Table 1: Anticancer Activity of Representative Methoxy/Amino Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action (where known)Reference
6,8-diphenylquinolineC6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma)Not specified, but showed high antiproliferative activityNot specified[6]
6-Bromo-5-nitroquinolineC6, HeLa, HT29Lower than 5-FU in HT29Apoptosis induction[6]
6,7-dimethoxyquinazoline derivativesLeukemia CCRF-CEM, Colon COLO-2050.01VEGFR-2 inhibition[8]
4-(3'-chloroanilino)-6,7-dimethoxyquinazolineEGFR-expressing cell lines0.8 - 20 (as EGFR phosphorylation inhibitors)EGFR tyrosine kinase inhibition[9]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] The substitution pattern on the quinoline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Studies on 7-methoxyquinoline derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] This suggests that the 7-methoxyquinoline scaffold is a promising starting point for the development of new antimicrobial agents. The amino group, depending on its position, could further enhance this activity by modulating the compound's solubility and ability to interact with bacterial targets.

Structure-Activity Relationship Insights:

  • Enzyme Inhibition: The quinoline core can bind to the active site of bacterial topoisomerases, and the substituents can enhance this binding through additional interactions.

  • Cell Wall/Membrane Disruption: Some quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell wall or membrane integrity. The lipophilicity and charge distribution, influenced by the methoxy and amino groups, are key factors in this mechanism.

  • Structure and Potency: A study on 8-amino-6-methoxyquinoline-tetrazole hybrids showed that the nature of the linker between the quinoline and tetrazole moieties significantly influenced the antiplasmodial activity and cytotoxicity. This underscores the importance of the overall molecular architecture in determining biological activity.[11][12]

Table 2: Antimicrobial Activity of Representative Methoxy/Amino Quinoline Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideE. coli7.812[10]
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideC. albicans31.125[10]
8-Amino-6-methoxyquinoline-tetrazole hybrid (most active)P. falciparum NF540.324[11][12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This table provides data for structurally related compounds.

Enzyme Inhibition: A Key Mechanism of Action

The ability of quinoline derivatives to inhibit specific enzymes is central to many of their therapeutic effects.[7] As discussed, they are known inhibitors of topoisomerases and protein kinases in the context of cancer and microbial infections. The methoxy and amino substituents are critical for achieving high potency and selectivity.

Structure-Activity Relationship Insights:

  • Kinase Selectivity: The position of the methoxy and amino groups can be fine-tuned to achieve selectivity for specific kinases, which is a crucial aspect of modern targeted cancer therapy. For example, screening of a kinase inhibitor set revealed that some compounds showed selectivity for certain Nek family kinases.[13]

  • Type II Kinase Inhibition: Some quinoline derivatives act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. This mode of inhibition can offer improved selectivity compared to targeting the highly conserved ATP-binding site of active kinases.[6]

  • Structure-Based Design: The known crystal structures of kinases in complex with quinoline-based inhibitors provide a rational basis for designing new derivatives with improved potency and selectivity. The methoxy and amino groups can be strategically placed to occupy specific pockets within the enzyme's active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Objective: To determine the MIC of a compound against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a compound against a specific kinase.[18][19]

Objective: To determine the IC₅₀ of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase activity for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of activity against the compound concentration and determine the IC₅₀ value.

Visualizations

Structure-Activity Relationship Logic

SAR_Logic cluster_quinoline Quinoline Scaffold cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity Quinoline Quinoline Core Methoxy Methoxy Group (-OCH3) (Position 2) Amino Amino Group (-NH2) (Position 7) Electronic Electronic Effects (Electron Donating) Methoxy->Electronic H_Bonding Hydrogen Bonding (Acceptor/Donor) Methoxy->H_Bonding Lipophilicity Lipophilicity Methoxy->Lipophilicity Amino->H_Bonding Amino->Lipophilicity Anticancer Anticancer Electronic->Anticancer Enzyme_Inhibition Enzyme Inhibition Electronic->Enzyme_Inhibition H_Bonding->Anticancer Antimicrobial Antimicrobial H_Bonding->Antimicrobial Lipophilicity->Enzyme_Inhibition

Caption: Influence of Methoxy and Amino Substituents on Quinoline's Biological Activity.

General Experimental Workflow for Biological Screening

Workflow start Synthesize Quinoline Isomers assay_selection Select Biological Assays (e.g., Anticancer, Antimicrobial) start->assay_selection anticancer Anticancer Screening (MTT Assay) assay_selection->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) assay_selection->antimicrobial enzyme Enzyme Inhibition (Kinase Assay) assay_selection->enzyme data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the biological evaluation of quinoline isomers.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activities of this compound and its isomers, drawing upon the broader knowledge of quinoline chemistry and pharmacology. While direct comparative data for this specific set of isomers remains limited, the structure-activity relationships discussed herein offer a rational basis for predicting their biological profiles. The methoxy and amino substituents are key modulators of activity, and their positions on the quinoline scaffold are critical determinants of potency and selectivity in anticancer, antimicrobial, and enzyme inhibition assays.

The detailed experimental protocols provided serve as a practical resource for researchers to initiate their own investigations into these promising compounds. Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of methoxy-amino-quinoline isomers. Such studies will be invaluable for elucidating precise structure-activity relationships and identifying lead compounds for further development. The inherent versatility of the quinoline scaffold, combined with the tunable properties imparted by methoxy and amino substitutions, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come.

References

A Comparative Guide to the Untapped Potential of 2-Methoxyquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: Charting an Unexplored Territory in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, certain substitution patterns have been extensively mined, while others remain surprisingly underexplored. The 2-Methoxyquinolin-7-amine core is a prime example of the latter. In stark contrast to its well-studied isomeric cousin, 4-methoxyquinolin-7-amine, and the bioisosteric quinazoline scaffold, the 2-methoxy variant represents a frontier with significant, yet largely untapped, therapeutic potential.[1]

This guide provides a prospective comparative analysis of this compound derivatives. Given the nascent stage of research into this specific scaffold, this document will not be a retrospective comparison of existing compounds. Instead, it will serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will achieve this by:

  • Extrapolating from Structurally Related Scaffolds: By analyzing the extensive data on 4-anilino-7-methoxyquinoline and quinazoline derivatives, we can formulate strong hypotheses about the potential of the this compound core.[2][3]

  • Proposing a Rational Path for Exploration: We will outline a detailed, actionable strategy for the synthesis and evaluation of a novel library of this compound derivatives.

  • Providing Validated Experimental Protocols: This guide includes detailed, step-by-step protocols for the synthesis of the core scaffold and for robust in vitro kinase inhibition assays, enabling researchers to immediately begin their investigations.

The central hypothesis of this guide is that the unique electronic and steric properties conferred by the 2-methoxy group can be leveraged to develop a new generation of potent and selective kinase inhibitors.

The Strategic Advantage of the 2-Methoxy Group: An Isomeric Comparison

The position of the methoxy group on the quinoline ring is not a trivial structural change. It fundamentally alters the molecule's electronic distribution and its three-dimensional shape, which in turn dictates its interaction with biological targets.

The 4-anilino-7-methoxyquinoline scaffold has proven to be a highly effective framework for inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] In these inhibitors, the quinoline nitrogen (at position 1) typically forms a crucial hydrogen bond with a key residue in the kinase hinge region.

By moving the methoxy group from the 4-position to the 2-position, we can anticipate several key changes:

  • Altered Hinge-Binding Interactions: The electronic influence of the 2-methoxy group may modulate the basicity of the quinoline nitrogen, potentially fine-tuning the strength of the hinge-binding interaction.

  • New Steric Vectors for Selectivity: The 2-methoxy group projects into a different region of the ATP-binding pocket compared to a 4-anilino substituent. This provides a new vector for chemical modification, allowing for the exploration of previously unreached sub-pockets and potentially leading to novel selectivity profiles against different kinases.

  • Modified Physicochemical Properties: The change in substituent position will impact the molecule's polarity, solubility, and metabolic stability, offering opportunities to optimize its drug-like properties.

The following table summarizes the reported potency of several 4-anilinoquinoline and 4-anilinoquinazoline derivatives against key oncogenic kinases. This data serves as a benchmark for the potency we might aim for with novel this compound derivatives.

Scaffold/DerivativeTarget KinasePotency (IC50/Kd)Reference
4-Anilinoquinoline (1)GAKKd = 31 nM[4]
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16)PKN3IC50 = 14 nM[5]
4-(3'-Chlorophenylamino)-7-fluoroquinoline (1a)BGC-823 cellsIC50 = 3.63 µM[2]
4-(3'-Bromo-4'-fluoro-phenylamino)-6,7-dimethoxy-quinolinec-MetIC50 = 0.030 µM[3]
4-Anilinoquinazoline (3)GAKKd = 15 nM[4]
4-Anilinoquinazoline (3)EGFRKd = 0.32 nM[4]

Proposed Research Cascade: A Roadmap for Discovery

To systematically explore the potential of the this compound scaffold, we propose the following research cascade. This workflow is designed to be a self-validating system, where each step informs the next, from initial synthesis to biological characterization.

G cluster_0 Phase 1: Scaffold Synthesis & Library Design cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Lead Optimization A Synthesis of 2-Methoxy-7-nitroquinoline B Reduction to This compound A->B Reduction D Parallel Synthesis of Amide/Urea Derivatives at C7 B->D C Library Design (Virtual Screening/Docking) C->D Informs Synthesis E Purification & Characterization (LCMS, NMR) D->E Crude Products F Primary Screen: In vitro Kinase Assays (e.g., EGFR, VEGFR-2) E->F Purified Compounds G Hit Confirmation & IC50 Determination F->G Initial Hits H Kinome Selectivity Profiling G->H Confirmed Hits I Structure-Activity Relationship (SAR) Analysis H->I Selectivity Data J Optimization of Potency, Selectivity, and ADME Properties I->J SAR Insights J->C Iterative Design

Caption: Proposed research workflow for the discovery of novel this compound derivatives.

Experimental Protocols: Your Guide to Getting Started

The following protocols provide detailed, step-by-step instructions for the synthesis of the core scaffold and for a representative in vitro kinase assay.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a proposed synthetic route based on established methodologies for quinoline synthesis and functional group interconversion.

Step 1: Synthesis of 2-Chloro-7-nitroquinoline

  • To a solution of 7-nitroquinolin-2(1H)-one (1 equivalent) in phosphoryl chloride (10 equivalents), add N,N-dimethylaniline (0.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-7-nitroquinoline.

Step 2: Synthesis of 2-Methoxy-7-nitroquinoline

  • To a solution of 2-chloro-7-nitroquinoline (1 equivalent) in dry methanol, add sodium methoxide (1.5 equivalents).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-7-nitroquinoline.

Step 3: Synthesis of this compound

  • Dissolve 2-methoxy-7-nitroquinoline (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5 equivalents) and heat the mixture to 70 °C for 2 hours.

  • Cool the reaction, pour it into ice water, and basify with a 2M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and provides a robust method for determining the inhibitory potency of newly synthesized compounds against VEGFR-2.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds dissolved in DMSO

  • Kinase-Glo® MAX Luminescence Reagent

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold dilutions.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 2.5 µL of the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 2.5 µL of DMSO.

    • Blank (No Enzyme): Add 2.5 µL of DMSO.

  • Enzyme Addition:

    • Prepare a solution of VEGFR-2 enzyme at the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction Setup (96-well plate) cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis A Prepare serial dilutions of test compound in DMSO D Add diluted compound (Test Wells) or DMSO (Control/Blank Wells) A->D B Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) C Add Master Mix to all wells B->C C->D E Add VEGFR-2 Enzyme (Test/Control Wells) or Buffer (Blank Wells) D->E F Incubate at 30°C for 45 min E->F G Add Kinase-Glo® MAX Reagent to all wells F->G H Incubate at RT for 10 min G->H I Read Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

References

A Comparative Guide to the Structural Elucidation of 2-Methoxyquinolin-7-amine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of modern drug development, quinoline scaffolds are privileged structures, forming the backbone of numerous therapeutic agents. Specifically, derivatives of 2-Methoxyquinolin-7-amine are of significant interest due to their potential pharmacological activities. However, the journey from a promising molecular design to a viable drug candidate is predicated on an absolute and unambiguous understanding of its three-dimensional structure. This structural certainty underpins any rational approach to understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property is robust.

While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for the definitive determination of molecular structure in the solid state.[1][2] It provides precise, atomic-level data, including bond lengths, bond angles, and the absolute configuration of chiral centers, which are unattainable with the same level of certainty by other methods.[3] This guide provides an in-depth, experience-driven protocol for validating the structure of this compound derivatives using X-ray crystallography, explains the causality behind critical experimental choices, and objectively compares this technique with viable alternatives.

The Crystallographic Workflow: A Self-Validating Protocol for Structural Certainty

The power of X-ray crystallography lies in its ability to generate a detailed electron density map from which a molecular model is built and refined.[4] The entire workflow, from sample preparation to final data analysis, is a system of checks and balances designed to produce a trustworthy and verifiable result.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination & Validation cluster_output Phase 4: Final Output synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal >99% Purity mount Crystal Mounting crystal->mount Select Single Crystal diffractometer Diffractometer Screening mount->diffractometer collect Full Data Collection diffractometer->collect Good Diffraction Quality process Data Processing & Integration collect->process solve Structure Solution (Phase Problem) process->solve refine Model Refinement solve->refine validate Structure Validation refine->validate Check R-factors, Geometry cif Crystallographic Information File (CIF) validate->cif report Publication & Database Deposition (e.g., CCDC) cif->report

Caption: The comprehensive workflow for single-crystal X-ray analysis.

Experimental Protocol 1: Crystal Growth – The Critical Bottleneck

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[1] Growing diffraction-quality crystals is often considered an art, but it is governed by principles of thermodynamics and kinetics. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice.[5]

  • Material Purification (The Causality of Purity): Begin with the this compound derivative of the highest possible purity (>99%). Impurities disrupt the crystal lattice, leading to poorly ordered or amorphous solids, which do not diffract X-rays coherently. Recrystallization or column chromatography are essential pre-crystallization steps.

  • Solvent Selection (Driving Supersaturation): The choice of solvent is paramount.[6] An ideal solvent system is one in which the compound is moderately soluble. If solubility is too high, achieving the necessary supersaturation for crystal nucleation is difficult; if it's too low, the compound will precipitate as a powder.

    • Expert Tip: For quinoline derivatives, solvents like ethanol, methanol, ethyl acetate, and toluene can be effective.[5][7] Aromatic solvents like toluene or benzene can sometimes template crystal growth by filling voids in the lattice.[5]

  • Crystallization Technique (Controlling the Rate): Slow, controlled crystal growth yields the best results.

    • Method A: Slow Evaporation: i. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial. ii. Loosely cover the vial (e.g., with parafilm pierced with a needle). iii. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6][8]

    • Method B: Vapor Diffusion (Recommended for Milligram Quantities): i. In a small, open inner vial, dissolve the compound in a minimal amount of a moderately non-volatile solvent (e.g., chloroform, THF). ii. Place this inner vial inside a larger, sealed outer vial (the "chamber") containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane).[8] iii. Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.[5][8]

Experimental Protocol 2: Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to generate the data needed for structure solution.

  • Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head. The crystal is then screened on the diffractometer to confirm it is a single crystal and to assess its diffraction quality.[4]

  • Data Collection: i. The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[7] ii. The crystal is rotated, and a series of diffraction images are collected by a detector.[3][4] Each spot (reflection) in the diffraction pattern contains information about the crystal's internal structure.[9] iii. The intensities and positions of thousands of reflections are measured and integrated using specialized software.

  • Structure Solution and Refinement: i. The integrated data is used to determine the unit cell dimensions and space group of the crystal. ii. For small organic molecules, the "phase problem" is typically solved using direct methods, which are probabilistic approaches to generate an initial electron density map.[9][10] iii. An initial atomic model is built into this map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[10] iv. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.

Comparative Analysis: Situating X-ray Crystallography Among Alternatives

While X-ray crystallography provides definitive solid-state structural data, other techniques offer complementary, and sometimes more practical, information, especially when high-quality crystals are elusive.[10][11]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Unambiguous 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[2][3]Atomic connectivity, relative stereochemistry, and solution-state conformation.[10]
Sample State Solid (single crystal required).[5]Solution.
Resolution Atomic (<1 Å).Typically provides average structural information; resolution is not defined in the same way.
Key Advantage Provides the most precise and complete 3D structural information, considered the "ground truth."[1][2]Non-destructive, provides data on molecular dynamics and structure in a biologically relevant solution state.[11]
Major Limitation The absolute requirement for diffraction-quality single crystals can be a major bottleneck.[1][12]Limited to smaller molecules for full assignment (< ~30 kDa for proteins); provides an averaged structure in solution.
Self-Validation Internal consistency checks (e.g., R-factors, GOF) and validation against geometric libraries.[13][14]Consistency across multiple 1D and 2D experiments (COSY, HSQC, HMBC, NOESY).[10]
The Synergy of a Multi-Technique Approach

The most robust structural validation strategy often involves a combination of techniques. NMR is invaluable for determining the molecular constitution and connectivity, which can then be used to aid the interpretation of the electron density map from an X-ray experiment. Conversely, a crystal structure provides a definitive scaffold that can help resolve ambiguities in complex NMR spectra.[15]

G XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Cross-Validation Structure Validated 3D Structure & Conformational Profile XRD->Structure Definitive Solid-State Structure & Stereochemistry Comp Computational Chemistry NMR->Comp Refinement & Prediction NMR->Structure Solution-State Conformation & Dynamics Comp->XRD Phase Problem Aid Comp->Structure Predicted Low-Energy Conformers & Properties

Caption: The synergistic relationship between X-ray, NMR, and computational methods.

Conclusion

For researchers and drug development professionals working with novel this compound derivatives, single-crystal X-ray crystallography is the indispensable tool for achieving unambiguous structural validation. It provides the atomic-level detail necessary to confidently build structure-activity relationships, guide medicinal chemistry efforts, and secure intellectual property. While challenges in crystallization must be overcome, the certainty provided by a high-resolution crystal structure is unparalleled. When combined with complementary techniques like NMR spectroscopy, which illuminates solution-state behavior, researchers can assemble a comprehensive and irrefutable understanding of their molecule, accelerating the path from discovery to clinical application.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxyquinolin-7-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Within this class, the 2-methoxyquinolin-7-amine core represents a versatile and strategically important starting point for the development of potent and selective modulators of cellular signaling, particularly as protein kinase inhibitors.[3] This guide provides an in-depth comparison of structure-activity relationships for analogs derived from this core, synthesizing data from related quinoline series to elucidate the principles guiding potency and selectivity. We will explore the causality behind experimental choices in analog design, present supporting data, and detail the methodologies required to validate these findings.

The this compound Core: A Strategic Framework

The this compound molecule offers three key points for chemical modification, each playing a distinct role in its interaction with target proteins:

  • The Quinoline Ring System: This planar aromatic structure serves as the fundamental anchor, frequently engaging in π-π stacking interactions within the hydrophobic regions of ATP-binding pockets in kinases.[4][5]

  • The C2-Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor. Furthermore, this electron-donating group modulates the electronic properties of the quinoline ring, which can influence binding affinity and overall compound properties.[2]

  • The C7-Amino Group: This position is the primary vector for chemical exploration. It serves as a versatile handle to introduce a variety of substituents that can probe different regions of a target's binding site, enhance solubility, and fine-tune the pharmacokinetic profile of the analogs.

The general workflow for developing potent analogs from this scaffold follows a well-established path in drug discovery, from initial lead modification to candidate selection.

SAR_Workflow Lead Lead Scaffold (this compound) Deriv Systematic Derivatization (Modification at C7) Lead->Deriv Synthesis Screen Biological Screening (e.g., Kinase Assays) Deriv->Screen Testing Data Data Analysis (IC50 Determination) Screen->Data Quantification SAR SAR Elucidation Data->SAR Interpretation SAR->Deriv Design Iteration Candidate Optimized Lead Candidate SAR->Candidate Selection

Caption: General workflow for SAR-driven drug discovery.

Comparative SAR Analysis: Lessons from Structurally Related Kinase Inhibitors

While direct and extensive SAR studies on this compound are not widely published, a wealth of information can be gleaned from closely related 7-substituted quinoline analogs designed as kinase inhibitors. The principles derived from these studies, particularly those targeting Src and Abl kinases, are highly transferable and provide a robust framework for comparison.[6][7]

The most profound impact on potency and pharmacological properties comes from modifications originating at the C7 position. The key is to introduce a side chain that can reach into and interact with the solvent-exposed region of the kinase ATP-binding site while improving the compound's aqueous solubility.

  • Alkoxy Chain Length: Introducing a flexible alkoxy chain is a common strategy. Studies on related 4-anilino-3-quinolinecarbonitriles revealed that a three-carbon propoxy linker is often optimal for Src kinase inhibition compared to shorter (ethoxy) or longer (butoxy, pentoxy) chains.[6] This suggests an ideal distance is required to position a terminal group for maximal interaction.

  • Terminal Basic Moieties: Capping the alkoxy chain with a basic, hydrophilic group is a cornerstone of modern kinase inhibitor design. This modification serves two purposes: it can form favorable interactions (e.g., salt bridges) with charged residues in the target protein and it significantly enhances aqueous solubility, a critical factor for oral bioavailability.

    • Morpholine vs. 4-Methylpiperazine: Both morpholine and 4-methylpiperazine have been shown to dramatically increase potency. In a direct comparison for Src inhibition, replacing a terminal morpholine with a 4-methylpiperazine group led to a more potent compound (IC50 of 1.2 nM) with improved plasma levels, ultimately resulting in effective tumor growth inhibition in xenograft models.[6] This is exemplified in the approved dual Src/Abl inhibitor Bosutinib, which features a 7-[3-(4-methylpiperazin-1-yl)propoxy] moiety.[8]

To provide a comprehensive comparison, it is crucial to understand the impact of substitutions at other positions, as these are often combined with C7 modifications to achieve high potency.

  • C4-Anilino Group: In many potent inhibitors, the C4 position is substituted with an aniline ring. The substitution pattern on this external ring is critical for activity. For instance, a 2,4-dichloro-5-methoxy substitution on the aniline ring was found to be optimal for potent Src inhibition.[6]

  • C3-Nitrile Group: The inclusion of a small, electron-withdrawing cyano (nitrile) group at the C3 position is a recurring feature in highly potent quinoline-based kinase inhibitors.[6][8] This group can act as a hydrogen bond acceptor and contributes significantly to the overall binding affinity.

The interplay of these substitutions highlights a key principle: maximal potency is achieved through the synergistic optimization of multiple interaction points on the quinoline scaffold.

SAR_Trends cluster_quinoline Quinoline Core SAR Quinoline This compound Core C7_Mod C7-Substitution: - 3-carbon linker optimal - Terminal basic group (piperazine/morpholine) boosts potency & solubility C7_Mod->Quinoline Primary Vector C3_Mod C3-Nitrile: Increases Potency C3_Mod->Quinoline C4_Mod C4-Anilino: Substitutions on aniline ring are critical for affinity C4_Mod->Quinoline

Caption: Key SAR trends for quinoline-based kinase inhibitors.

Quantitative Data Comparison

The following table summarizes the structure-activity relationship data for a series of 4-anilino-3-quinolinecarbonitriles, which serve as excellent surrogates for understanding the principles applicable to the this compound scaffold.[6]

Compound ID C7-Substituent C4-Anilino Group Src Kinase IC50 (nM) Key SAR Insight
1a 7-Methoxy2,4-Dichloro30Baseline potency with a simple methoxy group.
1c 7-Methoxy2,4-Dichloro-5-methoxy<30Adding a methoxy to the aniline ring slightly improves potency.
2c 7-[3-(Morpholin-4-yl)propoxy]2,4-Dichloro-5-methoxyPotent (exact value not stated)Replacing methoxy with a solubilizing side chain significantly increases potency and cellular activity.
31a 7-[3-(4-Methylpiperazin-1-yl)propoxy]2,4-Dichloro-5-methoxy1.2 The 4-methylpiperazine group is superior to morpholine, yielding the most potent analog with good in vivo properties.

Data sourced from Boschelli, D. H., et al. (2001).[6]

Experimental Protocols

Scientific integrity requires that all claims are backed by robust and reproducible methodologies. Below are detailed, representative protocols for the synthesis and evaluation of quinoline analogs.

This protocol describes a typical N-alkylation of the 7-amino group, followed by conversion to a 7-alkoxy group via a Sandmeyer-like reaction if desired, or more directly, a Williamson ether synthesis from a 7-hydroxyquinoline intermediate. The workflow below illustrates a common synthetic route.

Synthesis_Workflow Start Start: 2-Methoxy-7-nitroquinoline Reduce Reduction (e.g., SnCl2, HCl) Start->Reduce Amine Intermediate: This compound Reduce->Amine Diazotize Diazotization (NaNO2, H2SO4) Amine->Diazotize Hydroxy Hydrolysis (H2O, heat) Diazotize->Hydroxy Phenol Intermediate: 2-Methoxyquinolin-7-ol Hydroxy->Phenol Alkylate Williamson Ether Synthesis (e.g., 1-bromo-3-chloropropane, K2CO3) Phenol->Alkylate Couple Nucleophilic Substitution (e.g., 4-Methylpiperazine) Alkylate->Couple Final Final Product: 7-Alkoxy Analog Couple->Final

Caption: Synthetic workflow for a C7-alkoxy analog.

Step-by-Step Methodology:

  • Preparation of 2-Methoxyquinolin-7-ol:

    • To a solution of this compound (1.0 eq) in aqueous sulfuric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0°C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • Heat the solution to 80°C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-methoxyquinolin-7-ol.

  • Synthesis of the 7-[3-(4-Methylpiperazin-1-yl)propoxy] Analog:

    • To a solution of 2-methoxyquinolin-7-ol (1.0 eq) in a polar aprotic solvent (e.g., DMF), add potassium carbonate (2.0 eq) and 1-(3-chloropropyl)-4-methylpiperazine (1.2 eq).

    • Heat the mixture to 80-90°C and stir overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

This protocol describes a standard method for determining the IC50 value of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase enzyme.

    • Src-specific peptide substrate (e.g., cdc2 p34 peptide).

    • [γ-³³P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT).

    • Test compounds dissolved in DMSO.

    • 96-well plates.

    • Phosphocellulose filter mats.

    • Scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the substrate/[γ-³³P]ATP mix, and initiate the reaction by adding 10 µL of the Src kinase enzyme solution.

    • Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software.

References

In vitro testing of 2-Methoxyquinolin-7-amine derivatives against cancer cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the In Vitro Efficacy of 2-Methoxyquinolin-7-amine Derivatives Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][3] In the realm of oncology, quinoline-based compounds have emerged as a promising class of therapeutic agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][4] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways crucial for tumor growth and survival.[2][5][6]

This guide focuses on a specific subclass of quinoline derivatives: 2-methoxyquinolin-7-amines. By presenting a comparative analysis of their in vitro performance against various cancer cell lines, we aim to provide valuable insights for researchers and drug development professionals. This document will delve into their cytotoxic profiles, explore potential mechanisms of action, and provide detailed experimental protocols to facilitate further investigation.

Comparative Cytotoxicity of this compound Derivatives

The antitumor potential of novel this compound derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This allows for a direct comparison of their potency and selectivity. The data presented below summarizes the cytotoxic activity of several newly synthesized derivatives.

Table 1: IC50 Values (µM) of this compound Derivatives Against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)BGC823 (Gastric Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Derivative 1f 10.18[7]8.32[7]---
Derivative 2i 7.15[7]4.65[7]---
Gefitinib (Control) 17.12[7]19.27[7]---
Compound 12e --5.21[8]--
Compound 6c --19.13[9]15.69[9]13.68[9]
5-Fluorouracil (Control) --11.1[8]--

Note: "-" indicates that the data was not available in the cited sources. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

As evidenced by the data, several this compound derivatives exhibit potent cytotoxic activity, with some compounds demonstrating superior efficacy compared to the established anticancer drug Gefitinib.[7] For instance, derivative 2i shows a marked potency against both HeLa and BGC823 cell lines, with IC50 values of 7.15 µM and 4.65 µM, respectively.[7] Similarly, compound 12e displays a strong inhibitory effect on MCF-7 breast cancer cells with an IC50 of 5.21 µM.[8] The broad-spectrum activity of compound 6c against multiple cell lines further underscores the potential of this chemical scaffold.[9]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways that are frequently dysregulated in cancer.[5][6] One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[10][11][12]

Several studies have reported that quinoline derivatives can effectively inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis.[10][11] For example, some quinoline-chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, resulting in G2/M cell cycle arrest and apoptosis in lung and leukemia cancer cells.[10][13] This disruption of the PI3K/Akt/mTOR cascade is a key mechanism contributing to their cytotoxic effects.[11]

PI3K_Akt_mTOR_Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing

To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized and well-documented protocols are essential. The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining cell density, based on the measurement of cellular protein content.[14][15][16]

Sulforhodamine B (SRB) Assay Protocol

This protocol is optimized for screening the cytotoxicity of compounds against adherent cancer cell lines in a 96-well format.[15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compounds (this compound derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[14]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[14] Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[15] The absorbance is directly proportional to the cell number.

SRB_Assay_Workflow

Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay for in vitro cytotoxicity testing.

Conclusion and Future Directions

The in vitro data presented in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways like PI3K/Akt/mTOR, warrants further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop novel and effective cancer therapeutics based on the quinoline scaffold.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxyquinolin-7-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a hit to a clinical candidate is paved with rigorous characterization. One of the most critical stages in this process, particularly for kinase inhibitors, is the comprehensive assessment of its selectivity. The 2-methoxyquinolin-7-amine scaffold represents a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] However, this same feature can lead to promiscuity, as the ATP-binding site is highly conserved across the human kinome.[3][4]

Unintended off-target interactions can lead to toxicity or confound experimental results when using these compounds as chemical probes.[3][5] Conversely, a well-defined "polypharmacology" profile can be therapeutically advantageous.[5][6] Therefore, generating a high-quality cross-reactivity profile is not merely a checkbox exercise; it is a fundamental step in understanding the compound's true biological activity and therapeutic potential.

This guide provides an in-depth comparison of modern methodologies for profiling kinase inhibitors based on the this compound scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to design, execute, and interpret selectivity studies with confidence.

Pillar 1: Choosing Your Profiling Strategy - A Tale of Two Philosophies

The first crucial decision is the choice of profiling platform. This choice is fundamentally driven by the stage of your research and the questions you need to answer. Methodologies can be broadly divided into two categories: biochemical assays that measure direct enzymatic inhibition or binding, and cell-based assays that assess target engagement in a more physiologically relevant context.[7][8]

Biochemical Assays: The Foundation of Selectivity Profiling

These assays are the workhorses of early-stage drug discovery, offering high-throughput capabilities and precise quantification of compound-kinase interactions.

  • Competition-Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[9][10] The amount of kinase that remains bound to the solid support is quantified, typically using qPCR.[9] The primary output is a dissociation constant (Kd), which represents the intrinsic binding affinity. A key advantage is that these assays are ATP-independent, providing a "true" measure of affinity that is not influenced by varying ATP concentrations in different assays.[11][12] This makes it easier to directly compare inhibitor affinity across different kinases.[12]

  • Enzymatic Activity Assays (e.g., ADP-Glo™, Radiometric Assays): These assays directly measure the catalytic function of the kinase—its ability to phosphorylate a substrate.[13][14] The output is typically an IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%. A critical point to understand is that for ATP-competitive inhibitors, the IC₅₀ value is dependent on the concentration of ATP used in the assay.[5][11] This is a double-edged sword: while it reflects a more "functional" inhibition, it can make direct comparisons between kinases with different ATP Km values more complex.

The logical flow for selecting and interpreting these assays is crucial for an efficient drug discovery cascade.

G cluster_0 Biochemical Profiling Strategy Start Compound from This compound Scaffold Synthesis BroadScreen Broad Kinome Screen (e.g., KINOMEscan® scanMAX, 468 kinases) Start->BroadScreen AnalyzeHits Identify On- and Off-Target Hits (e.g., Kd < 1 µM) BroadScreen->AnalyzeHits Generates initial selectivity profile Decision Is the compound selective for the intended target? AnalyzeHits->Decision DoseResponse Confirm Hits with Quantitative Dose-Response (IC50 or Kd determination) Decision->DoseResponse Yes/No Repurpose Evaluate Polypharmacology Potential (Multi-Targeted Drug) Decision->Repurpose No, but hits are therapeutically relevant SAR Inform Structure-Activity Relationship (SAR) for Lead Optimization DoseResponse->SAR CellBased Advance to Cell-Based Target Engagement Assays SAR->CellBased Repurpose->DoseResponse

Caption: Workflow for biochemical cross-reactivity profiling.

Cell-Based Assays: The Litmus Test for Physiological Relevance

A compound that shows high potency and selectivity in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[15] Therefore, confirming target engagement within intact cells is a critical validation step.[8]

  • Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®): These technologies measure compound binding to a specific kinase target in living cells. For instance, NanoBRET™ assesses resonance energy transfer between a NanoLuc®-tagged kinase and a fluorescent tracer that competes with the test compound. This provides a direct measure of target occupancy in a physiological environment, accounting for factors that biochemical assays cannot.[8][15] Comparing cell-free and cell-based data can reveal crucial discrepancies that guide lead optimization.[8]

Pillar 2: Standard Operating Protocols - Ensuring Data Integrity

The trustworthiness of any profiling data hinges on the robustness of the experimental protocol. Here, we provide detailed, self-validating methodologies for two common assay types.

Protocol 1: In Vitro Kinase IC₅₀ Determination using ADP-Glo™

This protocol describes a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced.[13][16]

Objective: To determine the dose-dependent inhibition of a target kinase by a this compound derivative and calculate its IC₅₀ value.

Materials:

  • Recombinant Kinase (e.g., EGFR, SRC)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (serially diluted in 100% DMSO)

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

    • Using an acoustic liquid handler, transfer 25-50 nL of the DMSO dilutions into the assay plate wells.

    • Include "high control" (0% inhibition) wells with DMSO only and "low control" (100% inhibition) wells with a potent, broad-spectrum inhibitor like Staurosporine.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature. The rationale for this pre-incubation is to allow the inhibitor to reach binding equilibrium with the kinase before initiating the reaction.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells (final reaction volume: 10 µL).

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Kinase-Inhibitor Binding Affinity (Kd) Determination

This protocol outlines the principles of a competition binding assay, such as the KINOMEscan™ platform.[9]

Objective: To determine the thermodynamic dissociation constant (Kd) for the interaction between a test compound and a large panel of kinases.

Methodology Principle:

  • Assay Components: The assay consists of three core components: the kinase of interest tagged with DNA, a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads), and the test compound.[9]

  • Competitive Binding: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Separation: The beads are washed to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the test compound's binding affinity.

  • Quantification: The amount of bead-bound, DNA-tagged kinase is quantified using qPCR.

  • Kd Calculation: To determine the Kd, the assay is run at a single concentration of kinase and a range of test compound concentrations. The amount of kinase captured is measured, and the data are fitted to a standard binding isotherm to calculate the dissociation constant.

G cluster_workflow Competition Binding Assay Workflow (KINOMEscan® Principle) step1 Assay Setup Mix DNA-tagged Kinase, Test Compound, and Ligand-coated Beads step2 Equilibration Compound competes with immobilized ligand for kinase binding step1->step2 step3 Affinity Capture Beads are washed to remove unbound kinase step2->step3 step4 Quantification Amount of bead-bound kinase is measured via qPCR of the DNA tag step3->step4 step5 Data Analysis K_d is calculated from dose-response curve step4->step5

Caption: Principle of a competition binding assay for Kd determination.

Pillar 3: Data Interpretation & Visualization

Raw data from profiling screens must be synthesized into actionable insights. This involves comparing potency against the primary target with potency against the broader kinome.

Comparative Data Table

Let's consider three hypothetical this compound derivatives (MQ-A, MQ-B, MQ-C) designed to inhibit a hypothetical tyrosine kinase, TK-1.

Kinase Target Kinase Family MQ-A (Kd, nM) MQ-B (Kd, nM) MQ-C (Kd, nM)
TK-1 (Primary Target) Tyrosine Kinase 5 50 15
TK-2Tyrosine Kinase15>10,00025
TK-3Tyrosine Kinase250>10,00080
S/T-K-1Ser/Thr Kinase80>10,000>10,000
S/T-K-2Ser/Thr Kinase>10,000>10,00045
CDK2CMGC500>10,000>10,000
PI3KαLipid Kinase>10,000>10,000150

Interpretation:

  • MQ-A: Highly potent against the primary target (Kd = 5 nM) but shows significant cross-reactivity with other tyrosine kinases (TK-2) and some serine/threonine kinases (S/T-K-1). This compound is potent but not selective.

  • MQ-B: An order of magnitude less potent (Kd = 50 nM) but exceptionally selective. It shows no significant binding to any other kinase tested. This would be an excellent candidate for a chemical probe to specifically interrogate TK-1 function.

  • MQ-C: A multi-targeted inhibitor. It potently inhibits TK-1, TK-2, and S/T-K-2. This profile could be therapeutically beneficial if inhibiting all three kinases provides a synergistic effect, but it would be a poor tool for studying the specific role of TK-1.[6]

Visualizing Cross-Reactivity and Its Consequences

Understanding the impact of cross-reactivity requires placing the kinase targets in the context of their signaling pathways. Off-target inhibition is not just a number in a table; it can have profound biological consequences.

G cluster_pathway Impact of MQ-A Cross-Reactivity on Cellular Signaling RTK Growth Factor Receptor TK1 TK-1 (Primary Target) RTK->TK1 Activates TK2 TK-2 (Off-Target) RTK->TK2 STK1 S/T-K-1 (Off-Target) RTK->STK1 Pathway1 Proliferation Pathway TK1->Pathway1 Pathway2 Survival Pathway TK2->Pathway2 Pathway3 Metabolism Pathway STK1->Pathway3 MQA MQ-A MQA->TK1 Inhibits (Desired Effect) MQA->TK2 Inhibits (Off-Target Effect) MQA->STK1 Inhibits (Off-Target Effect)

Caption: Hypothetical signaling pathways affected by a non-selective inhibitor.

Conclusion

The cross-reactivity profiling of this compound based compounds, or any kinase inhibitor series, is a multi-faceted process that requires a deep understanding of the available technologies and a strategic approach to data interpretation. By starting with broad, biochemical screens and progressing to more focused, cell-based target engagement assays, researchers can build a comprehensive picture of a compound's selectivity. This detailed profile is indispensable for making informed decisions, whether it's advancing a lead candidate with a clean profile, redesigning a molecule to improve selectivity, or strategically leveraging polypharmacology for enhanced therapeutic effect.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methoxyquinolin-7-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxyquinolin-7-amine is a key building block in medicinal chemistry, serving as a crucial intermediate for the synthesis of various pharmacologically active agents, including kinase inhibitors. The strategic placement of the electron-donating methoxy and amino groups offers multiple avenues for further functionalization. This guide provides a head-to-head comparison of two distinct synthetic strategies for its preparation: a classical multi-step approach involving nitration and reduction, and a modern organometallic route utilizing palladium-catalyzed cross-coupling. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of yield, scalability, safety, and overall efficiency to assist researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1] Its rigid, bicyclic structure and the ability of the nitrogen atom to act as a hydrogen bond acceptor make it an ideal framework for interacting with biological targets. The specific substitution pattern on the quinoline core is critical for modulating a compound's pharmacological profile. The title compound, this compound, is of particular interest due to the orthogonal reactivity of its functional groups, enabling selective modifications at either the C2-methoxy or the C7-amino position.

This guide will compare two viable, yet philosophically different, synthetic pathways to this valuable intermediate.

Visualizing the Synthetic Pathways

The two primary strategies discussed in this guide are outlined below. Route 1 follows a traditional, linear synthesis relying on classical functional group interconversions. Route 2 employs a modern cross-coupling strategy to install the key C-N bond at a late stage.

G cluster_0 Route 1: Classical Nitration-Reduction Approach cluster_1 Route 2: Late-Stage C-N Cross-Coupling Approach A1 3-Nitroaniline B1 7-Nitroquinoline A1->B1 Skraup Synthesis (Glycerol, H₂SO₄) C1 7-Nitroquinoline N-oxide B1->C1 N-Oxidation (m-CPBA or H₂O₂) D1 2-Chloro-7-nitroquinoline C1->D1 Chlorination (POCl₃) E1 2-Methoxy-7-nitroquinoline D1->E1 SNAr (NaOMe) F1 This compound E1->F1 Nitro Reduction (SnCl₂, H₂/Pd-C) A2 3-Bromoaniline B2 7-Bromoquinoline A2->B2 Skraup Synthesis (Glycerol, H₂SO₄) C2 7-Bromoquinoline N-oxide B2->C2 N-Oxidation (m-CPBA or H₂O₂) D2 7-Bromo-2-chloroquinoline C2->D2 Chlorination (POCl₃) E2 7-Bromo-2-methoxyquinoline D2->E2 SNAr (NaOMe) F2 This compound E2->F2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source)

Figure 1. High-level overview of the two synthetic routes to this compound.

Route 1: The Classical Nitration-Reduction Pathway

This synthetic route is a well-established, linear sequence that builds the quinoline core first and then sequentially manipulates the functional groups. It relies on robust, classical reactions that are often scalable and well-understood. The key transformations are a Skraup quinoline synthesis, activation of the C2 position via N-oxidation, nucleophilic aromatic substitution (SNAr) to install the methoxy group, and a final reduction of a nitro group to the target amine.

Step-by-Step Experimental Protocol

Step 1a: Synthesis of 7-Nitroquinoline via Skraup Reaction

The Skraup synthesis is a venerable method for constructing quinolines from anilines and glycerol under strongly acidic and oxidizing conditions.[2]

  • Reaction Scheme:

    • Protocol: This procedure is adapted from established methods for Skraup synthesis. [3] 1. In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add 150 mL of concentrated sulfuric acid.

    • To the stirred acid, add 41.4 g (0.3 mol) of 3-nitroaniline.

    • Add a mild oxidizing agent, such as 38 g of sodium m-nitrobenzenesulfonate.

    • Gently heat the mixture to 100-110 °C.

    • Slowly add 87 g (0.95 mol) of glycerol via the dropping funnel over 1.5 hours, ensuring the temperature does not exceed 140 °C. The reaction is highly exothermic.

    • After the addition is complete, maintain the temperature at 130-140 °C for an additional 3 hours.

    • Allow the mixture to cool to below 100 °C and cautiously pour it onto 1.5 L of crushed ice with vigorous stirring.

    • Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline (pH > 8). This will precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • Purify the crude 7-nitroquinoline by recrystallization from ethanol.

  • Yield: Typically 55-65%.

Step 1b: N-Oxidation of 7-Nitroquinoline

To facilitate substitution at the C2 position, the quinoline nitrogen is first oxidized. This N-oxide intermediate activates the C2 and C4 positions towards nucleophilic attack.

  • Protocol: [3] 1. Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a 500 mL round-bottom flask. 2. Add 15 mL of 30% hydrogen peroxide solution dropwise with stirring. 3. Heat the mixture at 70-80 °C for 5 hours. 4. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into 500 mL of ice water. 5. Carefully neutralize with solid sodium carbonate until effervescence ceases. 6. Filter the precipitated 7-nitroquinoline-N-oxide, wash with water, and dry.

  • Yield: >90%.

Step 1c: Synthesis of 2-Chloro-7-nitroquinoline

The N-oxide is readily converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Protocol: [3] 1. In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 19.0 g (0.1 mol) of 7-nitroquinoline-N-oxide. 2. Carefully add 100 mL of phosphorus oxychloride (POCl₃). 3. Reflux the mixture gently for 2 hours. The solution should become clear. 4. Cool the reaction mixture and cautiously pour it onto 500 g of crushed ice. 5. The product will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry. 6. Recrystallize from ethanol to obtain pure 2-chloro-7-nitroquinoline.

  • Yield: 80-90%.

Step 1d: Synthesis of 2-Methoxy-7-nitroquinoline

The desired methoxy group is installed via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride.

  • Protocol: This protocol is an adaptation from similar ethoxylation procedures. [3] 1. Prepare a solution of sodium methoxide by carefully dissolving 2.5 g (0.11 mol) of sodium metal in 120 mL of absolute methanol under an inert atmosphere (N₂ or Ar). 2. To this solution, add 20.8 g (0.1 mol) of 2-chloro-7-nitroquinoline. 3. Reflux the mixture for 4-6 hours, monitoring by TLC. 4. After cooling, pour the reaction mixture into 500 mL of cold water. 5. Filter the precipitated yellow solid, wash with water, and dry. 6. Purify by recrystallization from methanol or column chromatography.

  • Yield: 85-95%.

Step 1e: Reduction to this compound

The final step is the reduction of the nitro group to the target primary amine. Several methods are effective for this transformation.

  • Protocol (using SnCl₂): [3] 1. Suspend 20.4 g (0.1 mol) of 2-methoxy-7-nitroquinoline in 200 mL of concentrated hydrochloric acid. 2. Heat the mixture to 60-70 °C and add 56 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. 3. Stir at this temperature for 1-2 hours until the reaction is complete (TLC). 4. Cool the mixture in an ice bath and make it strongly alkaline (pH > 10) by the slow addition of 40% NaOH solution. 5. Extract the product with ethyl acetate or dichloromethane (3 x 150 mL). 6. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. 7. The crude product can be purified by column chromatography on silica gel.

  • Yield: 80-90%.

Route 1: Summary and Analysis
MetricAssessmentRationale
Overall Yield Moderate~20-35% over 5 steps. While individual steps are high-yielding, the linear sequence leads to significant material loss.
Scalability GoodThe reactions use common, inexpensive reagents and standard laboratory equipment. The Skraup reaction requires careful temperature control on a large scale. [2]
Reagent Safety Caution RequiredInvolves highly corrosive (conc. H₂SO₄, POCl₃) and exothermic reactions (Skraup). The use of tin salts presents waste disposal challenges.
Simplicity ModerateThe procedures are classical and well-documented but require multiple steps, workups, and purifications.
Green Chemistry PoorThe route generates significant acidic, basic, and heavy metal waste. It uses harsh reagents and requires substantial solvent volumes for extraction and purification.

Route 2: The Modern Late-Stage C-N Cross-Coupling Pathway

This approach strategically introduces the key functional groups to avoid sensitive intermediates. It begins with a halogenated aniline to produce a 7-bromoquinoline core. After installation of the 2-methoxy group, the final C7-amino group is installed using a modern, palladium-catalyzed Buchwald-Hartwig amination. This convergent approach can be more efficient and flexible. [4][5]

Step-by-Step Experimental Protocol

Steps 2a-2d: Synthesis of 7-Bromo-2-methoxyquinoline

The synthesis of this key intermediate follows the same logic as in Route 1, but starts with 3-bromoaniline instead of 3-nitroaniline. The protocols for the Skraup synthesis, N-oxidation, chlorination, and methoxylation are directly analogous to steps 1a-1d, with appropriate adjustments for molecular weight.

  • Starting Material: 3-Bromoaniline

  • Intermediate 1: 7-Bromoquinoline

  • Intermediate 2: 7-Bromoquinoline N-oxide

  • Intermediate 3: 7-Bromo-2-chloroquinoline

  • Intermediate 4: 7-Bromo-2-methoxyquinoline

Step 2e: Buchwald-Hartwig Amination to this compound

This is the key step of Route 2. The C-N bond is formed by coupling the aryl bromide with an ammonia surrogate, catalyzed by a palladium complex. The choice of ligand for the palladium is crucial for achieving high efficiency. [6][7]

  • Reaction Scheme:

  • Protocol: This is a representative procedure based on modern Buchwald-Hartwig amination protocols. [7][8] 1. To an oven-dried Schlenk tube, add 7-bromo-2-methoxyquinoline (e.g., 2.38 g, 10 mmol), a palladium source such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (174 mg, 0.3 mmol, 3 mol%). 2. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.35 g, 14 mmol). 3. Evacuate and backfill the tube with argon three times. 4. Add a source of ammonia. Using a surrogate like benzophenone imine (2.17 g, 12 mmol) followed by hydrolysis is a common strategy. Alternatively, direct coupling with aqueous ammonia can be achieved with specialized ligand systems. 5. Add 50 mL of an anhydrous, deoxygenated solvent such as toluene or dioxane. 6. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC/GC-MS indicates complete consumption of the starting material. 7. Cool the reaction to room temperature. If using benzophenone imine, add 20 mL of 2 M HCl and stir for 1 hour to hydrolyze the imine. 8. Neutralize with aqueous NaOH, and extract the aqueous layer with ethyl acetate (3 x 50 mL). 9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. 10. Purify the crude product by column chromatography on silica gel.

  • Yield: 70-90% for the coupling step.

Route 2: Summary and Analysis
MetricAssessmentRationale
Overall Yield Moderate to Good~30-45% over 5 steps. The potentially higher yield of the final, crucial amination step can make this route more efficient overall.
Scalability ModerateThe initial Skraup synthesis has the same scalability considerations as Route 1. The cross-coupling step requires careful control of inert conditions and uses expensive palladium catalysts and ligands, which can be a barrier to large-scale synthesis, though catalyst loadings are low.
Reagent Safety Caution RequiredInvolves corrosive reagents (H₂SO₄, POCl₃) in early steps. The Pd catalysts and phosphine ligands can be air-sensitive and toxic. Anhydrous/inert conditions are required for the coupling step.
Simplicity ComplexRequires expertise in handling air-sensitive reagents and setting up organometallic reactions. The choice of catalyst/ligand/base system may require optimization.
Green Chemistry ModerateWhile early steps are similar to Route 1, the final step avoids the use of bulk heavy metal reductants like tin. However, it relies on a precious metal catalyst and organic solvents.

Head-to-Head Comparison and Recommendation

FeatureRoute 1: Classical Nitration-ReductionRoute 2: Late-Stage Cross-Coupling
Core Philosophy Linear synthesis, classical transformationsConvergent synthesis, modern organometallics
Key C-N Formation Reduction of a nitro groupPd-catalyzed Buchwald-Hartwig amination
Typical Overall Yield ~20-35%~30-45%
Cost of Reagents Generally lower (bulk chemicals)Higher (Pd catalysts, specialized ligands)
Process Robustness High; reactions are well-knownModerate; sensitive to air, moisture, and impurities
Waste Stream High volume; includes heavy metals (Sn)Lower volume; includes precious metals (Pd)
Flexibility Low; dedicated to the 7-amino targetHigh; the 7-bromo intermediate can be used to synthesize a wide variety of C7-functionalized analogs

Conclusion and Expert Recommendation

The choice between these two synthetic routes depends heavily on the specific objectives of the research team.

Route 1 (Classical Nitration-Reduction) is the recommended pathway for large-scale, cost-sensitive production where the final target is exclusively this compound. The reactions are robust, use inexpensive reagents, and are less technically demanding, although they require careful handling of hazardous materials and generate significant waste.

Route 2 (Late-Stage Cross-Coupling) is the superior choice for medicinal chemistry programs and discovery-phase research . While more expensive and technically complex, its key advantage lies in its flexibility. The common intermediate, 7-bromo-2-methoxyquinoline, is a versatile platform for diversification. By simply changing the coupling partner in the final Buchwald-Hartwig step, a library of C7-substituted analogues (amines, amides, ethers, etc.) can be rapidly generated, accelerating structure-activity relationship (SAR) studies. The potentially higher overall yield also makes it attractive for conserving valuable intermediates on a smaller scale.

Ultimately, both routes provide viable access to this compound. A thorough evaluation of available resources, scale, budget, and the broader goals of the research program should guide the final selection.

References

A Comparative Guide to the Biological Evaluation of 2-Methoxyquinolin-7-amine versus 2-Chloroquinolin-7-amine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Substituent Effects

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] The biological profile of a quinoline derivative is profoundly dictated by the nature and position of its substituents. These chemical modifications can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic properties and target-binding interactions.[2][4]

This guide focuses on two such analogs: 2-Methoxyquinolin-7-amine and 2-Chloroquinolin-7-amine. These compounds are structurally identical except for the substituent at the 2-position—an electron-donating methoxy group versus an electron-withdrawing chloro group. This subtle difference can lead to significant variations in biological activity. The chloro group, for instance, can participate in halogen bonding and is known to be a bioisostere for other functional groups, while the methoxy group can influence metabolism and solubility.

Direct comparative data for these specific molecules is not extensively available in the public domain. Therefore, this guide is structured as a comprehensive research framework. It provides the strategic rationale and detailed experimental protocols for researchers and drug development professionals to conduct a rigorous head-to-head biological evaluation. Our objective is to elucidate the impact of the 2-position substituent on the cytotoxic and potential mechanistic profiles of the 7-aminoquinoline core.

Part 1: Foundational Physicochemical and Structural Analysis

Before embarking on biological assays, a fundamental understanding of the compounds' physicochemical properties is essential. These properties govern solubility in assay buffers, permeability across cell membranes, and potential for off-target effects.

The initial step involves a comparative analysis of key molecular descriptors. The methoxy group (-OCH₃) is an electron-donating group, which can increase electron density in the quinoline ring system. In contrast, the chloro group (-Cl) is an electron-withdrawing group and can serve as a hydrogen bond acceptor or participate in halogen bonding, potentially enhancing binding affinity to target proteins.[5] These electronic differences are hypothesized to be a primary driver of differential biological activity.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Chloroquinolin-7-amineRationale for Comparison
Molecular Formula C₁₀H₁₀N₂O[6]C₉H₇ClN₂Defines the elemental composition and exact mass.
Molecular Weight 174.20 g/mol 178.62 g/mol Affects diffusion rates and molar concentration calculations.
Predicted XlogP 1.8[6]~2.5 (Estimated)Indicates lipophilicity, which influences membrane permeability and solubility.
Key Substituent Methoxy (-OCH₃)Chloro (-Cl)Electron-donating vs. electron-withdrawing; potential for different non-covalent interactions.

Part 2: A Tiered Strategy for Biological Evaluation

A systematic, tiered approach is the most efficient methodology for evaluating novel compounds, starting with broad screening and progressing to more specific, mechanism-of-action studies.[7] This ensures that resources are focused on compounds demonstrating the most promising activity.

G cluster_workflow Tiered Evaluation Workflow A Tier 1: In Vitro Cytotoxicity Screening B Tier 2: Target-Based Kinase Inhibition Assay A->B Active compounds C Tier 3: Mechanistic Cellular Assay (Apoptosis Induction) B->C Confirmed target engagement D Data Analysis & Lead Prioritization C->D Elucidated mechanism

Caption: Proposed workflow for the comparative biological evaluation.

Tier 1: In Vitro Cytotoxicity Assessment

The foundational step in evaluating potential anticancer agents is to determine their general toxicity against cancer cells.[8] This provides a quantitative measure of potency (IC₅₀ value) and serves as a benchmark for further assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[8][9] It is a widely accepted standard for initial cytotoxicity screening due to its reliability and suitability for high-throughput formats.[10] We propose screening against a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, and A549 for lung cancer) to identify any tissue-specific sensitivity.[4][11] To assess selectivity, a non-malignant cell line (e.g., human fibroblasts) should be included.[12][13]

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare stock solutions of this compound and 2-Chloroquinolin-7-amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.[14]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[4]

Tier 2: Target Identification via Kinase Inhibition Screening

Given that the quinoline scaffold is a known "hinge-binder" that can mimic the purine ring of ATP, many quinoline derivatives function as kinase inhibitors.[5] Identifying specific kinase targets is a critical step toward understanding the mechanism of action.

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[15][16] Using a panel of kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or intracellular kinases like Src, Akt) can reveal the selectivity profile of the compounds. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are highly sensitive and adaptable to high-throughput screening.[17]

G cluster_kinase Principle of a Luminescence-Based Kinase Assay start Kinase + Substrate + ATP reaction Phosphorylation Reaction start->reaction endpoint ADP + Phosphorylated Substrate reaction->endpoint inhibitor Test Compound (e.g., Quinoline Derivative) inhibitor->reaction Inhibits detection Add Luciferase/Luciferin (Detects remaining ATP) endpoint->detection signal Measure Luminescence (Signal inversely proportional to kinase activity) detection->signal

Caption: Workflow of an in vitro kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound (this compound or 2-Chloroquinolin-7-amine) at various concentrations in a kinase buffer (e.g., 25mM Tris-HCl, 10mM MgCl₂, 1mM EGTA).[18]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure competitive binding can be accurately assessed.[19] Incubate at 30°C for a defined period (e.g., 60-90 minutes).[18]

  • Terminate Reaction & Detect ATP: Add a commercial ATP detection reagent (containing luciferase and luciferin). This reagent stops the kinase reaction and initiates a luminescence reaction that is dependent on the amount of remaining ATP.

  • Measure Luminescence: Read the luminescence signal on a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and less inhibition. A higher signal indicates lower kinase activity and potent inhibition. Calculate IC₅₀ values from dose-response curves.

Tier 3: Elucidating the Mechanism of Cell Death

If the compounds are cytotoxic, it is crucial to determine whether they induce apoptosis (programmed cell death) or necrosis.[9] Anticancer agents that induce apoptosis are generally preferred as they are less likely to cause inflammation.[20]

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between apoptotic and necrotic cells.[9] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_apoptosis Simplified Apoptosis Pathway Drug Anticancer Agent (Quinoline Derivative) Mito Mitochondrial Stress Drug->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Key steps in the intrinsic apoptosis signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at concentrations around their respective IC₅₀ values for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 3: Data Synthesis and Comparative Interpretation

The ultimate goal is to synthesize the data from all tiers to build a comprehensive picture of each compound's biological profile and directly compare them.

Table 2: Summary of Hypothetical Biological Evaluation Data

ParameterThis compound2-Chloroquinolin-7-amineInterpretation
IC₅₀ MCF-7 (µM) Experimental ValueExperimental ValuePotency against breast cancer.
IC₅₀ HCT-116 (µM) Experimental ValueExperimental ValuePotency against colon cancer.
IC₅₀ A549 (µM) Experimental ValueExperimental ValuePotency against lung cancer.
IC₅₀ Normal Fibroblasts (µM) Experimental ValueExperimental ValueGeneral cytotoxicity.
Selectivity Index (SI) ¹Calculated ValueCalculated ValueHigher SI indicates better cancer cell selectivity.[13]
Target Kinase IC₅₀ (µM) Experimental ValueExperimental ValueOn-target potency.
% Apoptosis at IC₅₀ Experimental ValueExperimental ValueEfficacy in inducing programmed cell death.

¹Selectivity Index (SI) is calculated as: IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable as it suggests the compound is more toxic to cancer cells than to normal cells.[13]

Conclusion

This guide provides a structured, field-proven framework for the comprehensive biological evaluation of this compound versus 2-Chloroquinolin-7-amine. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can generate robust, comparable data. The key comparison hinges on how the electron-donating methoxy group and the electron-withdrawing chloro group influence cytotoxicity, target kinase inhibition, and the induction of apoptosis. The resulting data will not only elucidate the structure-activity relationship for these specific molecules but will also provide invaluable insights for the rational design of future quinoline-based therapeutic agents.

References

A Comparative Performance Guide to the 2-Methoxyquinolin-7-amine Scaffold in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1] From the historical antimalarial quinine to modern targeted cancer therapies, the quinoline core has been a consistent source of therapeutic innovation.[2] The specific substitution patterns on this bicyclic heterocycle dramatically influence its pharmacological properties, allowing for the fine-tuning of activity against various biological targets. This guide focuses on the 2-Methoxyquinolin-7-amine scaffold, a promising, yet underexplored, framework.

Due to the limited public data on the specific biological activity of this compound itself, this guide will benchmark the performance of its close structural analogs and derivatives. By examining the efficacy of these related molecules in established assays, we can project the potential of the this compound scaffold and provide researchers with a valuable reference for its application in drug development programs. We will focus on two key areas where quinoline derivatives have shown significant promise: oncology, specifically in kinase inhibition, and infectious diseases, as antimicrobial agents.

Part 1: Performance in Oncology – Benchmarking Against Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold is central to several approved kinase inhibitors. Here, we compare the cytotoxic and kinase inhibitory potential of a representative 4-anilinoquinoline derivative against Bosutinib, an FDA-approved dual Src/Abl kinase inhibitor that also features a substituted quinoline core.

Mechanism of Action: Targeting the Src/Abl Signaling Axis

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[3][4] Their aberrant activation is a key driver in several malignancies, including chronic myelogenous leukemia (CML).[5] Inhibitors targeting these kinases can effectively block downstream signaling pathways, leading to cancer cell death.

Src_Abl_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Abl Abl Abl->Grb2_Sos Ras Ras Grb2_Sos->Ras Ras->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Bosutinib / Quinoline Derivatives Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathway and point of inhibition.

Comparative Data: In Vitro Kinase Inhibition & Cytotoxicity

The following table summarizes the performance of a representative 4-anilinoquinoline derivative and Bosutinib in enzymatic and cell-based assays. This comparison highlights the potential of the quinoline scaffold in achieving potent kinase inhibition and anticancer effects.

CompoundTarget KinaseEnzymatic IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Bosutinib Src1.2K562 (CML)-
Abl1.0--
Representative 4-Anilinoquinoline (Compound 2i) EGFR (presumed)Not ReportedBGC823 (Gastric)4.65
HeLa (Cervical)7.15
Gefitinib (Control) EGFR-BGC823 (Gastric)8.50

Data for Bosutinib sourced from Golas et al. (2003) as cited by Tocris Bioscience and for Compound 2i and Gefitinib from a study on 4-anilinoquinoline derivatives.[6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 AddCompound 3. Add serially diluted compounds Incubate1->AddCompound Incubate2 4. Incubate for 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Bosutinib) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Performance in Infectious Diseases – Benchmarking Against Antimicrobials

Quinoline derivatives have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase or other essential enzymes. Here, we present representative data for 7-methoxyquinoline derivatives against clinically relevant pathogens and compare their performance to a standard-of-care antibiotic.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This is a standard metric for assessing the potency of new antimicrobial compounds.

CompoundOrganismMIC (µg/mL)
Representative 7-Methoxyquinoline Derivative (Compound 3l) Escherichia coli7.812
Candida albicans31.125
Ciprofloxacin (Control) Escherichia coli≤0.25 - 1
Fluconazole (Control) Candida albicans0.25 - 4

Data for the representative 7-Methoxyquinoline derivative sourced from a study on novel sulfonamide-bearing quinolines.[9] Data for control antibiotics represents a typical susceptible range.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of MIC values using the broth microdilution method, a standard procedure recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB so that after adding 50 µL to each well of the microtiter plate, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This guide demonstrates the significant potential of the quinoline scaffold, and by extension, the this compound framework, in both oncology and antimicrobial research. The performance of representative derivatives in standardized assays shows that this chemical class can yield potent inhibitors of key cellular targets. The 4-anilinoquinoline derivative exhibited promising cytotoxicity against cancer cell lines, while the 7-methoxyquinoline sulfonamide derivative showed notable activity against both bacterial and fungal pathogens.

For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel compound libraries. The experimental protocols provided herein offer a robust framework for the in vitro evaluation of these new chemical entities. Future work should focus on synthesizing and directly testing this compound and its immediate derivatives to precisely quantify their biological activity. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, ultimately paving the way for the development of new therapeutic agents based on this versatile scaffold.

References

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the lifecycle. The final, and arguably most critical, phase is responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxyquinolin-7-amine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally related quinoline and aromatic amine derivatives, alongside established hazardous waste management principles, to ensure a robust and safety-conscious approach.

Part 1: Presumed Hazard Profile and Core Disposal Principles

This compound, as a member of the quinoline and aromatic amine families, should be handled with the assumption of potential toxicity, mutagenicity, and environmental hazards.[3][4] The primary directive for its disposal is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[5]

Core Principles:

  • Hazardous Waste Classification: Treat this compound and all contaminated materials as hazardous chemical waste.[3][5]

  • No Drain or Trash Disposal: Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[1][5] Quinoline derivatives can have long-lasting adverse effects on aquatic ecosystems.[1]

  • Segregation is Key: This compound should be segregated as a halogen-free organic waste unless mixed with halogenated solvents. Mixing different waste streams can lead to dangerous reactions and complicates the final disposal process.[4]

  • Cradle-to-Grave Management: The management of this hazardous waste is governed by regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates proper handling from generation to final disposal.[6][7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable.[5] The presumed hazards of aromatic amines necessitate stringent protective measures.[8]

Protection TypeSpecific EquipmentStandard/Reference
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[5][9]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal techniques.[5]EN 374.[5]
Body Laboratory coat.Standard laboratory practice.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[10]If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[9]
Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and temporary storage of this compound waste pending pickup by your institution's EHS department.

1. Waste Container Selection and Preparation:

  • Compatibility: Choose a waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] Avoid using food-grade containers.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste" or "in methanol solution").[2] Include the date the waste was first added.[2] Do not use chemical formulas or abbreviations on the primary label.[2]

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound, including residues and contaminated disposables (e.g., weighing paper, gloves, pipette tips), directly into the labeled solid hazardous waste container.[1][5]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[5]

    • Rinsate: The initial solvent rinse of any glassware that contained the compound must be collected as hazardous waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS department.

    • Aqueous Solutions: Do not dispose of aqueous solutions down the drain. Collect them in a designated aqueous hazardous waste container.

3. Container Management:

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][12] An open waste container is a common and serious regulatory violation.[6]

  • Do Not Overfill: Leave adequate headspace in liquid waste containers (at least 10%) to allow for vapor expansion.

4. Temporary Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.[1][2]

  • This area must be secure, well-ventilated, and away from general laboratory traffic.[1]

  • Ensure incompatible waste streams are segregated to prevent accidental reactions.[7][13]

5. Final Disposal:

  • Once the container is full or you have no more waste of this type to add, contact your institution's EHS department to schedule a pickup.[1]

  • They will manage the transportation and final disposal, likely through high-temperature incineration at a licensed facility.[14][15]

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Generate this compound Waste B Solid or Liquid Waste? A->B C Collect in Labeled 'Solid Hazardous Waste' Container B->C Solid D Collect in Labeled 'Liquid Hazardous Waste' Container B->D Liquid E Store Sealed Container in Satellite Accumulation Area (SAA) C->E D->E F Segregate from Incompatible Wastes E->F G Container Full? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Waste Transported by Licensed Hauler H->I J Disposal at Permitted Facility (e.g., Incineration) I->J

Caption: Disposal decision workflow for this compound.

Part 4: Spill Management Procedures

Accidents happen. A clear and immediate response plan is crucial to mitigate any potential exposure or environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity of the spill.[4] If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[4]

  • Cleanup:

    • Wear the appropriate PPE as outlined in the table above.

    • For small spills, cover and absorb the material.[4]

    • Carefully scoop the contaminated absorbent material into a designated, sealed, and labeled container for disposal as hazardous waste.[3][4]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[4]

    • Collect all cleaning materials for disposal as hazardous waste.[4]

  • Report: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.[4]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of discovery, not contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyquinolin-7-amine
Reactant of Route 2
2-Methoxyquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.